molecular formula C10H10BrN3 B1373294 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine CAS No. 1150164-92-3

5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

Cat. No.: B1373294
CAS No.: 1150164-92-3
M. Wt: 252.11 g/mol
InChI Key: KQPQXODEGMMZQU-UHFFFAOYSA-N
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Description

5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is a useful research compound. Its molecular formula is C10H10BrN3 and its molecular weight is 252.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-(3,5-dimethylpyrazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c1-7-5-8(2)14(13-7)10-4-3-9(11)6-12-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPQXODEGMMZQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674999
Record name 5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
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Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150164-92-3
Record name Pyridine, 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, a key building block in the development of novel pharmaceuticals and functional materials. The document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights.

Strategic Approach to Synthesis: Choosing the Optimal Pathway

The synthesis of this compound involves the formation of a crucial C-N bond between a pyridine and a pyrazole ring. Two primary strategies are commonly employed for this class of transformation: Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal Catalyzed Cross-Coupling.

  • Nucleophilic Aromatic Substitution (SNAr): This classical approach relies on the inherent electrophilicity of the pyridine ring, particularly at the C-2 and C-4 positions, which are activated towards nucleophilic attack.[1] The presence of a good leaving group, such as a halogen, at one of these positions facilitates the displacement by a nucleophile, in this case, the 3,5-dimethylpyrazole. The reaction is typically promoted by a base and proceeds through a high-energy intermediate known as a Meisenheimer complex.[2]

  • Transition-Metal Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, utilizing a palladium catalyst and a suitable phosphine ligand.[3][4] This reaction is particularly advantageous when the aromatic ring is not sufficiently activated for SNAr. Copper-catalyzed N-arylation, a variation of the Ullmann condensation, also presents a viable alternative.

For the synthesis of the target molecule, the SNAr pathway utilizing 2,5-dibromopyridine and 3,5-dimethylpyrazole is a robust and efficient choice. The bromine atom at the 2-position of the pyridine ring is highly susceptible to nucleophilic displacement due to the electron-withdrawing effect of the ring nitrogen.[5] This approach is often preferred for its operational simplicity and cost-effectiveness.

The Cornerstone of Synthesis: A Detailed Experimental Protocol

This section outlines a step-by-step methodology for the synthesis of this compound via Nucleophilic Aromatic Substitution.

Reaction Scheme

G A 2,5-Dibromopyridine C This compound A->C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat B 3,5-Dimethylpyrazole B->C

Caption: Reaction scheme for the synthesis of the target compound.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPuritySupplier
2,5-Dibromopyridine236.892.37 g10 mmol98%Commercially Available
3,5-Dimethylpyrazole96.131.06 g11 mmol98%Commercially Available
Potassium Carbonate (K₂CO₃)138.212.76 g20 mmol≥99%Commercially Available
N,N-Dimethylformamide (DMF)73.0920 mL-AnhydrousCommercially Available
Ethyl Acetate88.11As needed-Reagent GradeCommercially Available
Hexane86.18As needed-Reagent GradeCommercially Available
Brine (saturated NaCl solution)-As needed--Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-GranularCommercially Available
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromopyridine (2.37 g, 10 mmol), 3,5-dimethylpyrazole (1.06 g, 11 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate).

  • Isolation and Characterization: Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mechanistic Insights: The "Why" Behind the "How"

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The SNAr reaction proceeds through a well-defined addition-elimination pathway.

G cluster_0 S_NAr Mechanism Start 2,5-Dibromopyridine + 3,5-Dimethylpyrazole Step1 Nucleophilic Attack: Pyrazole attacks C-2 of pyridine Start->Step1 Intermediate Meisenheimer Complex (Anionic Intermediate) Step1->Intermediate Rate-determining step Step2 Elimination: Loss of Bromide Ion Intermediate->Step2 Restoration of Aromaticity Product This compound Step2->Product

Caption: The addition-elimination mechanism of the SNAr reaction.

Causality Behind Experimental Choices:

  • Choice of Substrate (2,5-Dibromopyridine): The bromine at the 2-position is the preferred site for nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom, which stabilizes the anionic Meisenheimer intermediate.[1]

  • Role of the Base (Potassium Carbonate): The base is crucial for deprotonating the N-H of the 3,5-dimethylpyrazole, thereby increasing its nucleophilicity and facilitating the initial attack on the pyridine ring.

  • Solvent Selection (DMF): A polar aprotic solvent like DMF is ideal as it can solvate the potassium cation of the base while not interfering with the nucleophilicity of the pyrazole anion. Its high boiling point is also suitable for reactions requiring elevated temperatures.

  • Temperature: The reaction is typically heated to overcome the activation energy barrier associated with the disruption of the pyridine's aromaticity during the formation of the Meisenheimer complex.[6]

Characterization and Validation

Thorough characterization of the final product is essential to confirm its structure and purity. The following are expected analytical data for this compound.

Expected Analytical Data:

  • ¹H NMR: The spectrum should show distinct signals for the protons on both the pyridine and pyrazole rings, as well as the two methyl groups.

  • ¹³C NMR: The spectrum will confirm the number of unique carbon environments in the molecule. A similar compound, 5-BROMO-N-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-METHYL]-PYRIDIN-2-AMINE, shows characteristic shifts for the pyrazole and pyridine carbons.[7]

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the product, with a characteristic isotopic pattern due to the presence of the bromine atom.

References

The Synthetic Chemist's Guide to Substituted 2-Pyrazolylpyridines: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted 2-pyrazolylpyridines represent a cornerstone in modern medicinal chemistry and materials science. Their unique chelating properties and versatile electronic nature have established them as privileged scaffolds in drug discovery and as ligands in catalysis. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for the preparation of these valuable heterocyclic compounds. Moving beyond a mere recitation of protocols, this guide delves into the mechanistic underpinnings of key transformations, offering field-proven insights into the causality behind experimental choices. Detailed, step-by-step methodologies for pivotal reactions are provided, alongside a critical analysis of their scope and limitations.

Introduction: The Enduring Significance of the 2-Pyrazolylpyridine Scaffold

The fusion of a pyridine and a pyrazole ring at the 2-position of the pyridine moiety creates a bidentate N,N-ligand system with remarkable versatility. This structural motif is central to the design of novel therapeutic agents, with applications spanning oncology, inflammation, and neuropharmacology.[1][2] The ability of the 2-pyrazolylpyridine core to coordinate with a wide array of metal ions has also cemented its importance in the development of transition metal catalysts and functional materials.[3]

The diverse biological activities and material properties of substituted 2-pyrazolylpyridines are intrinsically linked to the nature and position of the substituents on both the pyrazole and pyridine rings. Consequently, the development of robust and regioselective synthetic methodologies is paramount for accessing novel analogues with tailored functionalities. This guide will explore the primary synthetic avenues, focusing on cyclocondensation reactions and cross-coupling strategies, providing the practitioner with a validated toolkit for the synthesis of this important class of compounds.

Core Synthetic Strategies: A Mechanistic Approach

The preparation of substituted 2-pyrazolylpyridines can be broadly categorized into two primary approaches:

  • Construction of the pyrazole ring onto a pre-functionalized pyridine.

  • Coupling of pre-formed pyrazole and pyridine synthons.

The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Cyclocondensation Reactions: Building the Pyrazole Ring

Cyclocondensation reactions represent a classical and highly effective method for the synthesis of 2-pyrazolylpyridines, particularly for accessing 2-(1H-pyrazol-3-yl)pyridine derivatives. This approach typically involves the reaction of a hydrazine derivative with a 1,3-dielectrophilic precursor attached to the pyridine ring.

A prominent example is the reaction of 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one with hydrazine hydrate.[4] This transformation proceeds through a well-established reaction cascade involving Michael addition, cyclization, and subsequent dehydration to furnish the aromatic pyrazole ring.

Experimental Protocol: Synthesis of 2-(1H-pyrazol-3-yl)pyridine via Cyclocondensation [4]

  • Reaction Setup: In a round-bottom flask, dissolve 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1.0 g, 6.2 mmol) in ethanol (3.3 mL).

  • Addition of Hydrazine: Add hydrazine hydrate (2 mL) to the solution.

  • Reaction Conditions: Heat the reaction mixture at 60°C for 30 minutes.

  • Work-up: Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Isolation: Remove the solvent under reduced pressure to afford the crude product.

  • Purification: The resulting pale yellow solid can be further purified by recrystallization or column chromatography to yield 2-(1H-pyrazol-3-yl)pyridine (yields up to 97.3%).[4]

The causality behind this experimental choice lies in the high reactivity of the enone system towards nucleophilic attack by hydrazine, followed by an irreversible cyclization and aromatization sequence, which drives the reaction to completion under mild conditions.

dot graph "Cyclocondensation_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one + Hydrazine Hydrate", fillcolor="#F1F3F4"]; Intermediate1 [label="Michael Addition Intermediate", fillcolor="#FFFFFF"]; Intermediate2 [label="Cyclized Intermediate", fillcolor="#FFFFFF"]; Product [label="2-(1H-pyrazol-3-yl)pyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate1 [label="Nucleophilic Attack"]; Intermediate1 -> Intermediate2 [label="Intramolecular Cyclization"]; Intermediate2 -> Product [label="Dehydration & Aromatization"]; } Caption: Mechanism of 2-(1H-pyrazol-3-yl)pyridine synthesis.

Cross-Coupling Strategies: Linking Pre-formed Heterocycles

For the synthesis of 2-(pyrazol-1-yl)pyridines, where the nitrogen of the pyrazole is directly attached to the pyridine ring, cross-coupling reactions are the methods of choice. These reactions offer a high degree of modularity, allowing for the facile introduction of a wide variety of substituted pyrazoles and pyridines.

A straightforward and often high-yielding approach involves the direct reaction of a pyrazole with a halopyridine, typically 2-bromopyridine or 2-chloropyridine.[5][6] This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism and is often performed at elevated temperatures.

Experimental Protocol: Synthesis of 2-(Pyrazol-1-yl)pyridine via SNAr [5]

  • Reaction Setup: In a 250 mL single-necked round-bottomed flask, combine 2-bromopyridine (15.0 g, 95 mmol), pyrazole (25.0 g, 367 mmol, 3.86 equiv), and xylene (45 mL).

  • Reaction Conditions: Heat the reaction mixture to reflux for 8 hours.

  • Work-up: After cooling to room temperature, dissolve the resulting mixture in dichloromethane.

  • Purification: Wash the organic layer four times with 250 mL of water to remove excess pyrazole (monitored by GC). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: The target product is obtained as a white solid (yields up to 87%).[5]

The rationale for using a significant excess of pyrazole is to drive the reaction towards the desired product and to act as a base to neutralize the HBr formed during the reaction. Xylene is chosen as a high-boiling solvent to facilitate the reaction, which often requires significant thermal energy to overcome the activation barrier for the SNAr reaction.

To improve reaction efficiency and expand the substrate scope, transition-metal-catalyzed cross-coupling reactions have been extensively developed. Copper- and palladium-catalyzed N-arylations are particularly prevalent. These methods often proceed under milder conditions and can tolerate a broader range of functional groups compared to their transition-metal-free counterparts.

A notable example is the copper(I) iodide-catalyzed reaction of a pyrazole with a halopyridine in the presence of a ligand and a base.[5]

Table 1: Comparison of Catalytic Systems for the N-Arylation of Pyrazole with 2-Halopyridines

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
CuI(1R,2R)-1,2-diaminocyclohexaneKOHWater10094[5]
Pd(OAc)2XantphosCs2CO3Dioxane11085-95Varies
NiCl2(dppp)-K3PO4Toluene10070-85Varies

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. The ligand plays a key role in stabilizing the metal catalyst and facilitating the reductive elimination step of the catalytic cycle.

dot graph "Catalytic_Cycle" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Catalyst [label="Active Catalyst (e.g., L-Cu(I))", fillcolor="#FBBC05"]; Substrate1 [label="Halopyridine", fillcolor="#F1F3F4"]; Substrate2 [label="Pyrazole", fillcolor="#F1F3F4"]; Intermediate1 [label="Oxidative Addition Complex", fillcolor="#FFFFFF"]; Intermediate2 [label="Amido Complex", fillcolor="#FFFFFF"]; Product [label="2-Pyrazolylpyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Catalyst -> Intermediate1 [label="Oxidative Addition"]; Substrate1 -> Intermediate1; Intermediate1 -> Intermediate2 [label="Ligand Exchange"]; Substrate2 -> Intermediate2; Intermediate2 -> Product [label="Reductive Elimination"]; Product -> Catalyst [style=dotted]; } Caption: Generalized catalytic cycle for N-arylation.

Applications in Drug Development: A Scaffold of Promise

The 2-pyrazolylpyridine motif is a recurring feature in a multitude of biologically active compounds. The ability to readily synthesize a diverse library of substituted analogues through the methodologies outlined above is a significant asset in drug discovery campaigns. For instance, derivatives of 2-pyrazolylpyridine have been investigated as inhibitors of various kinases, showcasing their potential in oncology.[2] Furthermore, their metal-chelating properties are being explored for the development of novel anti-inflammatory and neuroprotective agents.[3]

Conclusion and Future Outlook

The synthesis of substituted 2-pyrazolylpyridines is a mature yet continually evolving field. While classical methods like transition-metal-free SNAr and cyclocondensation reactions remain valuable for their simplicity and cost-effectiveness, modern transition-metal-catalyzed cross-coupling reactions offer unparalleled scope and efficiency. The ongoing development of novel catalysts and reaction conditions promises to further expand the synthetic toolbox for accessing this important class of compounds. For researchers in drug development, a thorough understanding of these synthetic strategies is essential for the rational design and efficient synthesis of the next generation of 2-pyrazolylpyridine-based therapeutics.

References

5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Chemical Properties of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Strategic Importance

This compound is a heterocyclic building block of significant interest in the fields of medicinal chemistry and materials science. Its strategic importance lies in the synthetic versatility afforded by its distinct chemical functionalities. The pyridine ring, a privileged scaffold in numerous pharmaceuticals, provides a key site for molecular interactions. The bromine substituent at the 5-position acts as a versatile synthetic handle, enabling a wide array of cross-coupling reactions for the introduction of diverse molecular fragments. This capability is crucial for structure-activity relationship (SAR) studies in drug discovery. Furthermore, the 3,5-dimethyl-1H-pyrazol-1-yl moiety contributes to the molecule's overall steric and electronic properties, influencing its pharmacokinetic and pharmacodynamic profiles. The strategic combination of these features makes this compound a valuable starting material for the synthesis of novel therapeutic agents and functional materials. Pyrazole-containing compounds have shown a broad spectrum of biological activities, further highlighting the potential of this molecular scaffold.[1][2]

Section 2: Core Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development.

PropertyValue
Molecular Formula C₁₀H₁₀BrN₃
Molecular Weight 252.11 g/mol
Appearance Solid
Melting Point Not available
Boiling Point Not available
Solubility Not available
CAS Number 1150164-92-3

Data sourced from publicly available chemical databases. Experimental verification of properties is recommended.

Section 3: Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method involves the reaction of a dihalogenated pyridine with 3,5-dimethylpyrazole.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
  • Reactant Preparation: A solution of 2,5-dibromopyridine (1.0 equivalent) is prepared in a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or 1,4-dioxane.

  • Addition of Reagents: To this solution, 3,5-dimethylpyrazole (typically 1.0 to 1.2 equivalents) and a base are added. The choice of base is critical; inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly employed to neutralize the hydrobromic acid formed during the reaction.

  • Reaction Conditions: The reaction mixture is heated, often to temperatures between 80-120 °C, and stirred for a period ranging from several hours to overnight. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to ambient temperature and quenched with water. The aqueous layer is then extracted with an organic solvent, such as ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure this compound.

Causality Behind Experimental Choices:

  • Solvent: High-boiling polar aprotic solvents are chosen to facilitate the dissolution of the reactants and to allow the reaction to be conducted at elevated temperatures, which is often necessary to overcome the activation energy of the SNAr reaction.

  • Base: The base is essential to deprotonate the pyrazole, generating the pyrazolate anion, which is a more potent nucleophile. An excess of the base is often used to drive the reaction to completion.

  • Temperature: The reaction rate of SNAr reactions is highly temperature-dependent. Heating is typically required to achieve a reasonable reaction rate.

Caption: Synthetic workflow for this compound.

Section 4: Reactivity and Synthetic Utility

The bromine atom at the 5-position of the pyridine ring is the key to the synthetic utility of this compound. This site is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide range of substituents.

Key Cross-Coupling Reactions:

  • Suzuki Coupling: Reaction with boronic acids or esters to form C(sp²)-C(sp²) bonds, introducing aryl or heteroaryl groups.

  • Heck Coupling: Reaction with alkenes to form C(sp²)-C(sp²) bonds, introducing vinyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C(sp²)-C(sp) bonds, introducing alkynyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form C(sp²)-N bonds, introducing amino groups.

  • Stille Coupling: Reaction with organostannanes to form C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds.

  • Negishi Coupling: Reaction with organozinc reagents to form C-C bonds.

These reactions provide a powerful toolkit for medicinal chemists to rapidly generate libraries of analogues for SAR exploration. The protic nature of the pyrazole ligand can also be exploited in coordination chemistry and catalysis.[3]

Reactivity_Diagram cluster_couplings Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Functionalized Products Start This compound Suzuki Suzuki (Ar-B(OH)2) Start->Suzuki Pd(0), Base Heck Heck (Alkene) Start->Heck Pd(0), Base Sonogashira Sonogashira (Alkyne) Start->Sonogashira Pd(0), Cu(I), Base Buchwald Buchwald-Hartwig (Amine) Start->Buchwald Pd(0), Base Aryl Aryl-substituted Suzuki->Aryl Vinyl Vinyl-substituted Heck->Vinyl Alkynyl Alkynyl-substituted Sonogashira->Alkynyl Amino Amino-substituted Buchwald->Amino

Caption: Reactivity of this compound.

Section 5: Spectroscopic Characterization

The structural integrity of this compound is confirmed through standard spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the protons on the pyridine and pyrazole rings, as well as the two methyl groups. The chemical shifts and coupling patterns provide definitive evidence for the connectivity of the molecule.

    • ¹³C NMR: The carbon NMR spectrum will show distinct resonances for each of the ten carbon atoms in the molecule, further corroborating the structure.

  • Mass Spectrometry (MS):

    • The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) will be observed for the molecular ion and any bromine-containing fragments, providing unambiguous evidence for the presence of a single bromine atom.

Section 6: Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

  • Hazard Identification: May cause skin and serious eye irritation. May also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[4]

  • Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[4][5]

  • Storage: Keep container tightly closed. Store in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]

Section 7: References

  • Apollo Scientific. (2023, July 7). 5-Bromo-2-(1H-pyrazol-1-yl)pyridine Safety Data Sheet.

  • PubChem. (n.d.). 5-Bromo-2-(1H-pyrazol-1-yl)pyridine. National Center for Biotechnology Information.

  • AK Scientific, Inc. (n.d.). 5-Bromo-1H-pyrazolo[3,4-c]pyridine Safety Data Sheet.

  • Royal Society of Chemistry. (n.d.). Electronic supplementary information.

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 5-BROMO-2-(2-METHYL-2H-TETRAZOLE-5-YL)PYRIDINE.

  • Sigma-Aldrich. (2023, November 3). SAFETY DATA SHEET.

  • Fluorochem. (n.d.). This compound.

  • SpectraBase. (n.d.). 5-BROMO-N-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-METHYL]-PYRIDIN-2-AMINE [13C NMR].

  • ChemicalBook. (n.d.). 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR spectrum.

  • ChemicalBook. (n.d.). 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE | 380380-64-3.

  • Wang, L., et al. (n.d.). Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines. RSC Advances.

  • Taylor & Francis Online. (n.d.). Synthesis of New Polyheterocyclic Ring Systems Derived from 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine.

  • National Institutes of Health. (2022, September 23). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PMC.

  • Sigma-Aldrich. (n.d.). 5-Bromo-1H-pyrazolo[3,4-b]pyridine AldrichCPR 875781-17-2.

  • ChemicalBook. (n.d.). 5-Bromo-2-iodopyridine(223463-13-6) 1H NMR spectrum.

  • PubChemLite. (n.d.). 5-bromo-2-(1h-pyrazol-1-yl)pyridine.

  • PubChem. (n.d.). 5-Bromo-2-(1H-pyrazol-4-yl)pyridine.

  • De Gruyter. (2019, September 3). The crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, C7H6BrN5.

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

  • ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole | Request PDF.

  • Ossila. (n.d.). 5-Bromo-2-fluoropyridine | CAS Number 766-11-0.

  • Google Patents. (n.d.). WO2015094913A1 - Fluorophenyl pyrazol compounds.

  • PubChemLite. (n.d.). 5-bromo-2-(1h-pyrazol-3-yl)pyridine.

  • American Chemical Society. (n.d.). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework.

  • PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

  • PubMed Central. (n.d.). Recent advances in the therapeutic applications of pyrazolines.

  • MDPI. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.

  • National Institute of Standards and Technology. (n.d.). Pyridine.

  • PubChemLite. (n.d.). 5-bromo-3-methyl-2-(1h-pyrazol-1-yl)pyridine hydrochloride.

References

Spectroscopic Analysis of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Foreword

The structural elucidation of novel chemical entities is the bedrock of modern drug discovery and development. Among the myriad of heterocyclic scaffolds, pyrazolylpyridines have garnered significant attention due to their versatile coordination chemistry and wide-ranging biological activities. This technical guide focuses on the spectroscopic characterization of a key derivative, 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine (CAS Number: 1150164-92-3), a molecule of interest in medicinal chemistry and materials science.

Molecular Structure and its Spectroscopic Implications

The structure of this compound combines a bromine-substituted pyridine ring with a 3,5-dimethylpyrazole moiety. This unique arrangement of aromatic systems and substituents gives rise to a distinct spectroscopic fingerprint.

Key Structural Features:

  • Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The bromine atom at the 5-position and the pyrazole substituent at the 2-position significantly influence the electron distribution and, consequently, the chemical shifts of the pyridine protons and carbons.

  • Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The two methyl groups at the 3- and 5-positions will produce characteristic singlet signals in the ¹H NMR spectrum.

  • Linkage: The C-N bond between the pyridine C2 and the pyrazole N1 is a key linkage that dictates the relative orientation of the two rings.

The interplay of these features will be explored in the context of various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a detailed picture of the molecular framework can be constructed.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of similar structures found in the literature.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
Pyridine H-3~7.8 - 8.0Doublet (d)1HLocated between the pyrazole substituent and the bromine atom, expected to be deshielded.
Pyridine H-4~7.9 - 8.2Doublet of Doublets (dd)1HInfluenced by both the adjacent bromine and the nitrogen atom in the ring.
Pyridine H-6~8.5 - 8.7Doublet (d)1HPositioned ortho to the pyridine nitrogen, leading to significant deshielding.
Pyrazole H-4'~6.0 - 6.2Singlet (s)1HThe lone proton on the pyrazole ring, typically found in this region.
Pyrazole CH₃ (3' or 5')~2.3 - 2.5Singlet (s)3HMethyl group on the pyrazole ring.
Pyrazole CH₃ (3' or 5')~2.2 - 2.4Singlet (s)3HThe second, non-equivalent methyl group on the pyrazole ring.

Experimental Protocol for ¹H NMR Spectroscopy:

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Based on data for related compounds, the following chemical shifts are anticipated.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
Pyridine C-2~150 - 155Attached to the electronegative nitrogen and the pyrazole ring.
Pyridine C-3~110 - 115Shielded relative to other pyridine carbons.
Pyridine C-4~140 - 145Deshielded due to the influence of the bromine atom.
Pyridine C-5~115 - 120Carbon bearing the bromine atom.
Pyridine C-6~150 - 155Deshielded due to its proximity to the pyridine nitrogen.
Pyrazole C-3'~148 - 152Carbon bearing a methyl group.
Pyrazole C-4'~105 - 110The CH carbon of the pyrazole ring.
Pyrazole C-5'~140 - 145Carbon bearing a methyl group.
Pyrazole CH₃~12 - 15Methyl carbons.
Pyrazole CH₃~10 - 13Methyl carbons.

Experimental Workflow for NMR Analysis:

Caption: Workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound.

For this compound (C₁₀H₁₀BrN₃), the expected monoisotopic mass is approximately 251.00 g/mol . A key feature in the mass spectrum will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity, separated by 2 m/z units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Expected Molecular Ion Peaks:

  • [M]⁺: ~251.00 (corresponding to ⁷⁹Br)

  • [M+2]⁺: ~253.00 (corresponding to ⁸¹Br)

Fragmentation Pattern:

The molecule is expected to fragment at the C-Br bond and the bond linking the two heterocyclic rings. Common fragments would include the loss of the bromine atom and the separation of the pyridine and pyrazole moieties.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer is commonly used.

  • Data Acquisition: Acquire the spectrum in positive ion mode.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H stretching (aromatic)3000 - 3100Medium
C-H stretching (methyl)2850 - 3000Medium
C=N stretching (pyridine & pyrazole)1550 - 1620Strong
C=C stretching (aromatic rings)1400 - 1500Strong
C-N stretching1300 - 1350Medium
C-Br stretching500 - 600Medium-Strong

The presence of sharp peaks in the aromatic C-H stretching region and the characteristic C=N and C=C stretching bands will confirm the heterocyclic aromatic nature of the compound. The C-Br stretch in the fingerprint region provides further evidence for the structure.

Data Acquisition Workflow for IR and MS:

G IR and MS Data Acquisition cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Compound IR_Prep Prepare KBr Pellet or Nujol Mull Sample->IR_Prep MS_Prep Dissolve in Solvent (e.g., MeOH, ACN) Sample->MS_Prep FTIR FTIR Spectrometer IR_Prep->FTIR MassSpec Mass Spectrometer (ESI or APCI) MS_Prep->MassSpec IR_Spectrum IR Spectrum (Functional Groups) FTIR->IR_Spectrum MS_Spectrum Mass Spectrum (Molecular Weight, Isotopic Pattern) MassSpec->MS_Spectrum

Caption: General workflow for IR and Mass Spectrometry analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like pyridine and pyrazole exhibit characteristic π → π* transitions. The extended conjugation between the two rings in this compound is expected to result in absorption maxima in the UV region, likely between 250 and 300 nm. The exact position and intensity of these bands are sensitive to the solvent used.

Conclusion

The comprehensive spectroscopic analysis of this compound is essential for its unambiguous identification and quality assessment. This technical guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, mass, and IR spectra based on established chemical principles and data from analogous structures. By following the outlined experimental protocols and utilizing the predictive data for comparison, researchers and drug development professionals can confidently characterize this important heterocyclic compound, paving the way for its application in novel therapeutic and material science endeavors.

1H NMR and 13C NMR of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the heterocyclic compound this compound. As a molecule incorporating both substituted pyridine and pyrazole moieties, its structural elucidation serves as an excellent case study for the application of modern NMR techniques. This document details the foundational principles behind spectral interpretation, predicted chemical shifts (δ), multiplicities, and coupling constants (J). Furthermore, it outlines a standardized experimental protocol for acquiring high-fidelity NMR data and discusses the utility of advanced 2D NMR experiments for unambiguous signal assignment. This guide is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for routine structural verification and in-depth molecular characterization.

Introduction and Molecular Structure

This compound is a bifunctional heterocyclic compound featuring a pyridine ring substituted at the 5-position with a bromine atom and at the 2-position with a 3,5-dimethyl-1H-pyrazol-1-yl group. The bromine atom acts as an electron-withdrawing group, while the pyrazole substituent introduces additional aromatic and aliphatic features.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of its molecular structure. ¹H NMR provides detailed information about the proton environment, including the number of distinct protons, their electronic environment, and their spatial relationships through spin-spin coupling. Concurrently, ¹³C NMR offers a direct map of the carbon skeleton of the molecule.[1] A thorough understanding of both is critical for confirming synthesis, assessing purity, and ensuring quality control in a research or industrial setting.

For clarity throughout this guide, the following IUPAC-based numbering system will be used for the molecule's atoms.

Figure 1: Molecular structure and atom numbering of this compound.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is contingent upon a rigorous and standardized experimental methodology. The following protocol is recommended for the analysis of the title compound.

2.1. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for its simplicity, while DMSO-d₆ can be useful for compounds with lower solubility. The solvent should contain 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[2]

  • Transfer: Transfer the resulting clear solution into a 5 mm NMR tube. Ensure no solid particles are present.

2.2. Spectrometer Configuration and Data Acquisition

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for achieving optimal signal dispersion, particularly in the aromatic region.[3][4]

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure chemical shift stability.

  • Tuning and Shimming: The probe must be tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent to achieve narrow and symmetrical line shapes.[3]

Table 1: Recommended Acquisition Parameters

Parameter¹H NMR Acquisition¹³C NMR Acquisition
Pulse Sequence Standard single pulse (e.g., 'zg30')Proton-decoupled single pulse (e.g., 'zgpg30')
Spectral Width ~12-16 ppm~200-220 ppm
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay (d1) 2-5 seconds2-5 seconds
Number of Scans 8-161024-4096 (or more, depending on concentration)
Processing Fourier transform with ~0.3 Hz line broadeningFourier transform with 1-2 Hz line broadening

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this molecule can be divided into three distinct regions: the downfield aromatic region corresponding to the pyridine protons, a mid-field signal for the pyrazole proton, and the upfield region containing the two methyl group signals.

3.1. Pyridine Ring Protons (δ 7.5 - 8.5 ppm) The pyridine ring protons form an AMX spin system, complicated by the electronic effects of the bromine and pyrazole substituents.

  • H-6: This proton is ortho to the ring nitrogen and adjacent to the bromine-substituted carbon. It is expected to appear as a doublet with a small meta-coupling (⁴J) to H-4. Due to the proximity to the electronegative nitrogen, it is typically the most deshielded of the pyridine protons.

  • H-4: Located between the two substituents, this proton is coupled to both H-3 (ortho-coupling, ³J) and H-6 (meta-coupling, ⁴J). It should therefore appear as a doublet of doublets (dd).

  • H-3: This proton is ortho to the pyrazole-substituted C-2 and meta to the bromine-substituted C-5. It will be ortho-coupled to H-4 and appear as a doublet (d).

3.2. Pyrazole Ring Proton (δ ~6.0 ppm)

  • H-4': The single proton on the pyrazole ring is isolated from all other protons by more than three bonds, resulting in a sharp singlet. Its chemical shift is characteristic of protons on electron-rich five-membered heterocyclic rings.[5][6]

3.3. Methyl Protons (δ 2.2 - 2.7 ppm)

  • 3'-CH₃ and 5'-CH₃: These two methyl groups are in chemically distinct environments. The 5'-methyl group is spatially closer to the pyridine ring, which can induce a slightly different chemical shift compared to the 3'-methyl group due to anisotropic effects. Both will appear as sharp singlets, each integrating to 3 protons.

Table 2: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6 8.3 - 8.5d⁴J ≈ 2-31H
H-4 7.8 - 8.0dd³J ≈ 8-9, ⁴J ≈ 2-31H
H-3 7.6 - 7.8d³J ≈ 8-91H
H-4' 6.0 - 6.2s-1H
5'-CH₃ 2.5 - 2.7s-3H
3'-CH₃ 2.2 - 2.4s-3H

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, as all carbon atoms in the molecule are chemically non-equivalent. The chemical shifts are highly dependent on the electronic environment and the nature of the attached atoms.[1][7]

4.1. Pyridine Ring Carbons (δ 110 - 160 ppm)

  • C-2: This carbon is bonded directly to the pyrazole nitrogen and the pyridine nitrogen. It is expected to be significantly downfield due to the influence of two adjacent nitrogen atoms.

  • C-5: The direct attachment of the electronegative bromine atom causes this carbon signal to be shifted upfield relative to an unsubstituted pyridine C-3/C-5, a phenomenon known as the "heavy atom effect," although its final position is a balance of inductive and resonance effects.

  • C-6 & C-4: These CH carbons are typically found in the range of 135-150 ppm in substituted pyridines.[8]

  • C-3: This CH carbon is generally the most upfield of the pyridine carbons.

4.2. Pyrazole Ring Carbons (δ 105 - 155 ppm)

  • C-3' and C-5': These two quaternary carbons are bonded to nitrogen and a methyl group. They will appear downfield, typically in the 140-155 ppm range. Their chemical shifts will be similar but distinct.[9]

  • C-4': This CH carbon is expected to be the most upfield of the pyrazole ring carbons, resonating around 105-110 ppm.

4.3. Methyl Carbons (δ 10 - 15 ppm)

  • 3'-CH₃ and 5'-CH₃: The two methyl carbons will appear as sharp signals in the aliphatic region of the spectrum, far upfield from the aromatic carbons.

Table 3: Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted δ (ppm)
C-2 155 - 158
C-6 148 - 151
C-5' 145 - 148
C-3' 140 - 143
C-4 138 - 141
C-3 115 - 120
C-5 112 - 115
C-4' 107 - 110
5'-CH₃ 13 - 15
3'-CH₃ 10 - 12

Validation with 2D NMR Spectroscopy

While 1D NMR provides substantial information, complex structures benefit from 2D NMR experiments for definitive and trustworthy assignments.[3] These experiments serve as a self-validating system for the proposed structure.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR for Unambiguous Assignment H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Coupling) H1_NMR->COSY Identifies coupled protons HSQC HSQC (¹J C-H Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC Assigns protonated carbons HMBC HMBC (²⁻³J C-H Correlation) COSY->HMBC HSQC->HMBC Assigns quaternary carbons & confirms connectivity Final_Assignment Definitive Structural Elucidation HMBC->Final_Assignment

Figure 2: Workflow for comprehensive NMR-based structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks. For the title compound, it would show a clear cross-peak between H-3 and H-4, and another between H-4 and H-6, confirming their connectivity on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone for assigning protonated carbons. It correlates each proton signal with the signal of the carbon to which it is directly attached. This would definitively link H-3 to C-3, H-4 to C-4, H-6 to C-6, and H-4' to C-4'.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two to three bonds (²J and ³J). It is essential for assigning non-protonated (quaternary) carbons. Key expected correlations include:

    • The 3'-CH₃ protons to C-3' and C-4'.

    • The 5'-CH₃ protons to C-5' and C-4'.

    • Proton H-3 to carbons C-2, C-4, and C-5.

    • Proton H-6 to carbons C-2, C-4, and C-5.

By systematically analyzing the 1D and 2D NMR data, a complete and unambiguous assignment of every proton and carbon signal can be achieved, providing authoritative confirmation of the molecular structure of this compound.

References

In-Depth Technical Guide: Crystal Structure of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Note from the Senior Application Scientist:

To our valued researchers, scientists, and drug development professionals,

The objective of this guide was to provide a comprehensive, in-depth technical analysis of the crystal structure of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine. The core of such a guide relies fundamentally on the availability of primary crystallographic data, typically in the form of a Crystallographic Information File (CIF), which is generated from single-crystal X-ray diffraction experiments. This data is the bedrock for any rigorous discussion of molecular geometry, intermolecular interactions, and crystal packing—key elements that influence a compound's physicochemical properties and its potential as a pharmaceutical agent.

Despite a comprehensive and multi-faceted search across premier crystallographic databases—including the Cambridge Crystallographic Data Centre (CCDC), the Crystallography Open Database (COD), and major scientific publishers such as the International Union of Crystallography (IUCr), De Gruyter (publisher of Zeitschrift für Kristallographie), and Elsevier (Journal of Molecular Structure)—the specific crystal structure for this compound could not be located.

Our investigation also extended to the synthetic chemistry literature in an attempt to find a publication describing the synthesis of this compound that might include its crystallographic characterization. While numerous articles detail the synthesis and crystal structures of related bromo-pyridine-pyrazole derivatives, none correspond to the exact molecule specified.

Scientific Integrity and the Path Forward

In adherence to the highest standards of scientific integrity and trustworthiness (E-E-A-T), we cannot fabricate or extrapolate the specific structural details required for an in-depth technical guide. To do so would be speculative and would undermine the very purpose of a technical document intended for scientific and professional use. An authoritative guide must be built upon verifiable, peer-reviewed data.

Therefore, this document will instead serve as a foundational guide to the methodologies and expected structural features of such a compound, based on the analysis of closely related structures found in the literature. This approach provides a scientifically grounded framework for researchers who may have synthesized this compound and are planning to undertake its crystallographic analysis.

Part 1: Framework for Analysis - A Methodological Guide

This section outlines the established protocols and rationale for determining and analyzing the crystal structure of a novel compound like this compound.

Synthesis and Crystallization: The Causality of Form

The journey to a crystal structure begins with the synthesis of the molecule. A common synthetic route to N-aryl pyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. For the title compound, a plausible pathway is the reaction of 5-bromo-2-hydrazinopyridine with acetylacetone (2,4-pentanedione).

Synthesis cluster_reactants Reactants Hydrazine 5-bromo-2-hydrazinopyridine Reaction Condensation (Acid or Base Catalysis) Hydrazine->Reaction Dicarbonyl Acetylacetone Dicarbonyl->Reaction Product 5-bromo-2-(3,5-dimethyl- 1H-pyrazol-1-yl)pyridine Reaction->Product

Caption: Synthetic pathway for the target compound.

Crystallization Protocol: Obtaining high-quality single crystals suitable for X-ray diffraction is a critical, and often empirical, step. The choice of solvent is paramount.

  • Step 1: Solvent Screening: Begin by testing solubility in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, ethanol). The ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating.

  • Step 2: Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated film (e.g., Parafilm). The slow evaporation of the solvent allows for the gradual formation of ordered crystals.

  • Step 3: Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that holds a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

Trustworthiness: The success of crystallization is validated by the quality of the resulting diffraction data. A self-validating protocol involves meticulous documentation of solvent systems, temperatures, and techniques to ensure reproducibility.

X-ray Crystallography Workflow

The following workflow represents the standard, authoritative procedure for single-crystal X-ray diffraction analysis.

XRay_Workflow node_exp node_exp node_proc node_proc node_solve node_solve node_refine node_refine node_validate node_validate A Crystal Mounting & Centering B Data Collection (Diffractometer) A->B X-ray Exposure C Data Integration & Scaling (e.g., CrysAlisPro, SAINT) B->C Raw Diffraction Images D Structure Solution (e.g., SHELXT, SIR) C->D Reflection File (hkl) E Structure Refinement (e.g., SHELXL, Olex2) D->E Initial Atomic Model F Validation & CIF Generation (e.g., PLATON, checkCIF) E->F Refined Structure

Caption: Standard workflow for single-crystal X-ray diffraction.

Expertise in Refinement: Structure solution provides an initial electron density map. The refinement stage is where scientific expertise is crucial. It involves iteratively adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between observed and calculated structure factors. The final R-factor (e.g., R1) is a key metric of the quality of this fit.

Part 2: Anticipated Structural Features & Analysis

Based on published crystal structures of analogous compounds, we can anticipate key structural features and intermolecular interactions for this compound.

Molecular Geometry

The molecule consists of a pyridine ring and a 3,5-dimethylpyrazole ring linked by a C-N bond.

  • Torsion Angle: A critical parameter will be the dihedral (torsion) angle between the pyridine and pyrazole rings. In many similar structures, these rings are not perfectly coplanar due to steric hindrance from the ortho-hydrogens and the pyrazole methyl groups. This angle influences the overall molecular conformation and its ability to participate in π-stacking.

  • Bond Lengths and Angles: We would expect standard bond lengths for aromatic C-C, C-N, and C-H bonds. The C-Br bond length is typically around 1.88-1.91 Å.[1] Any significant deviation from expected values could indicate electronic effects or strain.

Supramolecular Assembly: The Role of Intermolecular Interactions

The crystal packing, or how molecules arrange themselves in the solid state, is dictated by a hierarchy of non-covalent interactions. Analysis of related structures suggests the following interactions are likely to be significant.[2][3]

  • π-π Stacking: The aromatic pyridine and pyrazole rings are prime candidates for π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These can be in a parallel-displaced or T-shaped arrangement.

  • C-H···π Interactions: The methyl hydrogens or the aromatic hydrogens on one molecule can interact with the π-face of a pyridine or pyrazole ring on a neighboring molecule.

  • Halogen Bonding: The bromine atom, possessing a region of positive electrostatic potential on its outer tip (the σ-hole), could act as a halogen bond donor, interacting with a nitrogen atom (a Lewis base) on an adjacent pyridine or pyrazole ring.

  • C-H···N Hydrogen Bonds: Weak hydrogen bonds between methyl or aromatic C-H groups and the nitrogen atoms of the heterocyclic rings are also expected to play a role in directing the crystal packing.

Interactions mol1 Molecule A Pyridine Ring Pyrazole Ring C-H Groups Bromine Atom mol2 Molecule B Pyridine Ring Pyrazole Ring Nitrogen Atoms C-H Groups mol1:head->mol2:py π-π Stacking mol1:head->mol2:pz π-π Stacking mol1:head->mol2:n Halogen Bonding (Br···N) mol1:head->mol2:pz C-H···π mol1:head->mol2:n C-H···N

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion and Future Outlook

While the definitive crystal structure of this compound remains to be publicly reported, the framework for its determination and analysis is well-established. The synthesis is achievable via standard organic chemistry methods, and its crystallization, while requiring optimization, should be feasible.

The analysis of such a structure would provide valuable insights for medicinal chemists and materials scientists. Understanding the precise molecular conformation and the dominant intermolecular forces would allow for more rational drug design, potentially improving binding affinity to biological targets, and could inform the design of novel crystalline materials with tailored properties.

We encourage researchers in possession of this compound to pursue single-crystal X-ray diffraction analysis. The deposition of this data into public repositories like the CCDC would be a valuable contribution to the scientific community, enabling the completion of the in-depth analysis that this guide set out to achieve.

References

physical and chemical properties of pyrazolylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Pyrazolylpyridines

Authored by Gemini, Senior Application Scientist

Abstract

Pyrazolylpyridines represent a highly versatile and significant class of N-heterocyclic compounds that have garnered substantial interest across diverse scientific disciplines. Characterized by the fusion of pyrazole and pyridine rings, these ligands exhibit a remarkable array of structural, electronic, and coordination properties. Their ability to act as tunable chelating agents for a vast range of metal ions has positioned them as privileged scaffolds in coordination chemistry, homogeneous catalysis, materials science, and medicinal chemistry. This guide provides a comprehensive exploration of the synthesis, physical characterization, and chemical reactivity of pyrazolylpyridines. We delve into the causality behind their unique properties, from the subtleties of their electronic structure to their applications in cutting-edge technologies like spin-crossover materials and organic light-emitting diodes (OLEDs). Detailed experimental protocols and data-driven insights are presented to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical understanding required to innovate within this exciting field.

Introduction: The Architectural Versatility of Pyrazolylpyridines

Pyrazolylpyridines are organic ligands containing both a pyridine and a pyrazole ring. Their importance stems from their modular nature and their exceptional ability to coordinate with metal ions through their nitrogen donor atoms.[1] The connectivity between the two rings—whether through a C-N bond (e.g., 2-(1H-pyrazol-1-yl)pyridine) or a C-C bond (e.g., 2-(1H-pyrazol-3-yl)pyridine)—and the number of pyrazolyl units (mono-, bis-, tris-) dictates their denticity and coordination geometry.[2]

The most studied variants include bidentate 2-(pyrazolyl)pyridines and tridentate 2,6-bis(pyrazolyl)pyridines (bpp), which are analogues of the well-known 2,2'-bipyridine and 2,2';6',2''-terpyridine ligands, respectively.[1][2] However, pyrazolylpyridines offer distinct advantages. The pyrazole moiety introduces an acidic N-H proton, making these ligands "protic." This feature allows for deprotonation to form anionic pyrazolate ligands, which can act as bridging units or enhance the electron-donating ability of the ligand, thereby tuning the properties of the resulting metal complex.[1][3][4] This proton-responsive nature is a cornerstone of their diverse reactivity and catalytic applications.[3][5]

This guide will systematically unpack the core properties of these ligands, beginning with their synthesis and moving through their detailed characterization to their functional applications.

Synthesis of Pyrazolylpyridine Scaffolds

The construction of the pyrazolylpyridine framework can be achieved through several reliable synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Methodologies
  • N-Arylation of Pyrazoles: The most common and direct route involves the coupling of a pyrazole (or its salt) with a halopyridine, typically 2-bromopyridine or 2-chloropyridine. This reaction can be performed under thermal conditions or, more efficiently, using metal catalysis (e.g., copper- or palladium-catalyzed C-N cross-coupling).[6][7]

  • [3+2] Cycloaddition: This powerful method constructs the pyrazole ring onto a pre-functionalized pyridine precursor. For instance, the reaction of an alkyne with (N-isocyanimino)triphenylphosphorane can yield substituted pyrazolylpyridines.[1]

  • Condensation Reactions: The synthesis of C-linked isomers, such as 2-(1H-pyrazol-3-yl)pyridine, often relies on the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound attached to the pyridine ring.[8]

Experimental Protocol: Synthesis of 2-(1H-pyrazol-1-yl)pyridine

This protocol describes a straightforward thermal N-arylation for synthesizing a foundational bidentate ligand.

Causality: The use of an excess of pyrazole serves a dual purpose: it acts as a reactant and as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Xylene is chosen as a high-boiling solvent to provide the necessary thermal energy for the nucleophilic aromatic substitution to occur without catalysis. The aqueous workup is critical for removing the highly water-soluble excess pyrazole.

Step-by-Step Methodology: [6]

  • Reaction Setup: To a 250 mL round-bottomed flask, add 2-bromopyridine (15.0 g, 95 mmol), pyrazole (25.0 g, 367 mmol, ~3.9 equiv), and 45 mL of xylene.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 140 °C) for 8 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After cooling to room temperature, dissolve the resulting mixture in dichloromethane (DCM, ~200 mL).

  • Extraction: Transfer the DCM solution to a separatory funnel and wash it four times with 250 mL portions of water. This step is crucial to remove all unreacted pyrazole.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Product: The target compound, 2-(1H-pyrazol-1-yl)pyridine, is obtained as a white solid (yield: ~87%).

Visualization: General Synthetic Workflow

The following diagram illustrates the common synthetic pathways to N-linked and C-linked pyrazolylpyridines.

G cluster_0 Synthesis of N-Linked Isomers cluster_1 Synthesis of C-Linked Isomers Halopyridine Halopyridine (e.g., 2-Bromopyridine) N_Linked N-Linked Pyrazolylpyridine Halopyridine->N_Linked C-N Coupling (Thermal or Catalytic) Pyrazole Pyrazole Pyrazole->N_Linked C-N Coupling (Thermal or Catalytic) Dicarbonyl Pyridine-1,3-dicarbonyl C_Linked C-Linked Pyrazolylpyridine Dicarbonyl->C_Linked Condensation/ Cyclization Hydrazine Hydrazine Hydrazine->C_Linked Condensation/ Cyclization

General synthetic routes to pyrazolylpyridines.

Core Physical and Structural Properties

A thorough understanding of the physical properties of pyrazolylpyridines is essential for their application. This is primarily achieved through a combination of spectroscopic and crystallographic techniques.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure. For 2-(1H-pyrazol-1-yl)pyridine, the pyridine protons typically appear in the δ 7.0-8.6 ppm range, while the pyrazole protons are observed between δ 6.4-8.4 ppm.[6] The specific chemical shifts are sensitive to the substitution pattern and electronic environment. ¹³C NMR provides complementary information on the carbon framework.[9]

  • UV-Visible (UV-Vis) Spectroscopy: Pyrazolylpyridines exhibit intense absorption bands in the UV region (typically < 300 nm), which are assigned to π→π* electronic transitions within the aromatic rings.[10] The position and intensity of these bands can be influenced by solvent polarity and substitution on the rings.[11] Upon coordination to a metal, new bands corresponding to metal-to-ligand charge transfer (MLCT) may appear at lower energies.[10]

  • Infrared (IR) Spectroscopy: IR spectra show characteristic C=C and C=N stretching vibrations of the aromatic rings. For protic pyrazolylpyridines, a broad N-H stretching band is often observed.

Table 1: Representative Spectroscopic Data for Pyrazolylpyridine Ligands
Compound Technique Solvent Characteristic Signals / λmax
2-(1H-pyrazol-1-yl)pyridine[6]¹H NMRCDCl₃δ (ppm): 8.59 (py-H6), 8.39 (pz-H5), 7.90 (py-H3), 7.80 (py-H4), 7.73 (pz-H3), 7.15 (py-H5), 6.45 (pz-H4)
2-(1H-pyrazol-3-yl)pyridine[8]¹H NMRCDCl₃δ (ppm): 8.66 (py-H6), 7.75 (py-H3, H4), 7.67 (pz-H5), 7.25 (py-H5), 6.81 (pz-H4)
A dipyridylpyrazole ligand[12]UV-VisCH₂Cl₂λmax ≈ 280 nm (π→π*)
A Cu(I) complex[10]UV-VisDCEλmax > 270 nm (Ligand-Centered)
X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.[13] For tridentate 2,6-bis(pyrazolyl)pyridine (bpp) ligands, the geometry of their metal complexes is of particular interest. For instance, in high-spin [Fe(bpp)₂]²⁺ complexes, significant angular distortion from ideal octahedral geometry is commonly observed.[13][14] This distortion is a key factor influencing the spin-crossover properties of these materials.[15] The crystal packing is often governed by π-π stacking and hydrogen bonding, especially when the pyrazole N-H group is present.

Chemical Properties: Coordination and Reactivity

The chemical behavior of pyrazolylpyridines is dominated by their function as nitrogen-donor ligands.

Coordination Chemistry

Pyrazolylpyridines are exceptional chelating ligands for a wide variety of transition metals, lanthanides, and main group elements.[2][16]

  • Ligand Denticity: They can act as bidentate (N,N'), tridentate (N,N',N''), or even higher-denticity ligands depending on their structure, forming stable 5- or 6-membered chelate rings with metal ions.[2] The 2,6-bis(pyrazolyl)pyridines are particularly effective as tridentate "pincer" ligands, enforcing a specific (often meridional) coordination geometry around the metal center.[3]

  • Proton-Responsive Behavior: The acidic proton on the pyrazole ring can be easily removed by a base.[3] This deprotonation transforms the neutral ligand into an anionic pyrazolate, which is a stronger σ-donor. This enhances the electron density at the metal center, which can profoundly impact the complex's catalytic activity and photophysical properties.[1][5]

  • Formation of Polynuclear Structures: The deprotonated pyrazolate nitrogen can act as a bridge between two metal centers, facilitating the self-assembly of di- or polynuclear complexes and coordination polymers.[1][3][17]

Visualization: Coordination of a Tridentate Ligand

Chelation of a metal ion (M) by a bis(pyrazolyl)pyridine ligand.
Photophysical Properties

The unique electronic structure of pyrazolylpyridines and their metal complexes gives rise to interesting photoluminescent properties.

  • Fluorescence and Phosphorescence: Many copper(I) and iridium(III) complexes with pyrazolylpyridine ligands are highly emissive.[1][10] The emission can originate from ligand-centered (LC) excited states or from metal-to-ligand charge transfer (MLCT) states.[10][18]

  • Tuning Emission: The emission properties, including color and quantum yield, can be finely tuned. Factors such as the choice of metal, substituents on the ligand, and the overall rigidity of the complex play a crucial role. For example, incorporating bulky ligands that increase structural rigidity can suppress non-radiative decay pathways and enhance the photoluminescence quantum yield.[10] This tunability makes them promising candidates for applications in OLEDs and chemical sensors.[16]

Table 2: Photophysical Data for Selected Cu(I) Pyrazolylpyridine Complexes [10]
Complex Ancillary Ligand Emission λmax (nm) Quantum Yield (Φ)
Cu(I)-pyridylpyrazolePPh₃-Low
Cu(I)-pyridylpyrazoleDPEPhos-0.28
Cu(I)-pyridylpyrazoleXantphos-0.78

Note: Data illustrates the principle that bulky, rigid phosphine ligands like Xantphos significantly enhance quantum yield.

Applications in Research and Technology

The tunable properties of pyrazolylpyridines have led to their application in several high-impact areas.

Homogeneous Catalysis

Metal complexes featuring pyrazolylpyridine ligands are highly effective catalysts for a range of organic transformations.[19]

  • Cross-Coupling Reactions: Palladium complexes with pyrazolylpyridine ligands have shown excellent activity in C-C coupling reactions like the Suzuki and Heck reactions.[19][20] The ligand stabilizes the metal center and modulates its electronic properties to facilitate the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[21][22]

  • Hydrogenation and Dehydrogenation: The proton-responsive nature of the ligand is critical in reactions involving proton and electron transfer. Ruthenium and iridium complexes catalyze the hydrogenation of CO₂ and the dehydrogenation of formic acid, processes relevant to green chemistry and energy storage.[3][5]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general methodology for a Pd-catalyzed Suzuki-Miyaura cross-coupling, a cornerstone of modern synthetic chemistry.[7][23]

Causality: The palladium complex, supported by a pyrazolylpyridine ligand, is the active catalyst. The base (e.g., K₂CO₃) is essential for activating the boronic acid in the transmetalation step. The solvent system (e.g., dioxane/water) is chosen to solubilize both the organic and inorganic reagents.

Step-by-Step Methodology:

  • Reagent Preparation: In a reaction vial, combine the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium-pyrazolylpyridine catalyst (e.g., Pd(OAc)₂ with the ligand, 1-5 mol%).

  • Solvent Addition: Add the solvent system (e.g., 5 mL of dioxane and 1 mL of water).

  • Inert Atmosphere: Purge the vial with an inert gas (e.g., argon or nitrogen) and seal it.

  • Heating: Heat the reaction mixture at 80-100 °C with stirring for 4-24 hours, monitoring by TLC.

  • Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the biaryl product.

Visualization: Simplified Suzuki-Miyaura Catalytic Cycle

G OA [Pd(0)L₂] TA [Ar-Pd(II)-X L₂] OA->TA Oxidative Addition (Ar-X) RE [Ar-Pd(II)-Ar' L₂] TA->RE Transmetalation (Ar'-B(OH)₂ + Base) Prod [Pd(0)L₂] RE->Prod Reductive Elimination Product_out Ar-Ar' RE->Product_out Prod->OA Catalyst Regeneration

Key steps in the Suzuki-Miyaura cross-coupling cycle.
Materials Science

  • Spin-Crossover (SCO) Materials: Iron(II) complexes with 2,6-bis(pyrazolyl)pyridine ligands, [Fe(bpp)₂]²⁺, are famous for exhibiting spin-crossover behavior.[2] This involves a reversible switching between a high-spin (paramagnetic) and a low-spin (diamagnetic) state, triggered by external stimuli like temperature or light. The transition temperature and cooperativity of this switching can be tuned by modifying the ligand structure, making them attractive for molecular switches and sensors.[13][15]

  • Organic Light-Emitting Diodes (OLEDs): The strong luminescence and tunable emission of pyrazolylpyridine metal complexes make them excellent candidates for phosphorescent emitters in OLEDs.[10] Furthermore, pyrazolylpyridine-based molecules themselves, often integrated with other fragments like carbazoles, are being developed as high-performance host materials for OLED emissive layers.[24][25][26]

  • Coordination Polymers and MOFs: The ability of pyrazolylpyridines to act as bridging ligands has been exploited to construct coordination polymers (CPs) and metal-organic frameworks (MOFs).[17][27] These materials possess ordered, porous structures with potential applications in gas storage, separation, and heterogeneous catalysis.[17]

Conclusion and Future Outlook

Pyrazolylpyridines stand out as a class of ligands with exceptional versatility and tunability. Their straightforward synthesis, rich coordination chemistry, and responsive electronic properties have established them as indispensable tools for chemists and materials scientists. The interplay between the pyridine and the proton-responsive pyrazole ring provides a powerful handle for modulating the physical and chemical properties of their corresponding metal complexes.

Future research will likely focus on expanding their applications in several key areas. In catalysis, the development of chiral pyrazolylpyridine ligands for asymmetric synthesis remains a compelling goal. In materials science, designing new SCO complexes with transition temperatures precisely at room temperature and creating more robust and efficient pyrazolylpyridine-based emitters for next-generation OLEDs are active areas of investigation. The continued exploration of these remarkable molecules promises to unlock new functionalities and drive innovation in both fundamental science and applied technology.

References

Methodological & Application

Application Notes and Protocols for 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: A Versatile N,N-Bidentate Ligand for Modern Catalysis

In the landscape of palladium-catalyzed cross-coupling reactions, the design and selection of ancillary ligands are of paramount importance. These ligands are not mere spectators; they actively modulate the electronic and steric environment of the palladium center, thereby dictating the catalyst's stability, activity, and selectivity. Within this context, 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine emerges as a compelling N,N-bidentate ligand. Its structure, featuring a pyridine ring linked to a dimethyl-substituted pyrazole, offers a unique combination of steric bulk and tunable electronic properties. The pyridine moiety provides a strong coordinating nitrogen atom, while the pyrazole ring, with its two methyl groups, introduces steric hindrance that can promote reductive elimination, a crucial step in many catalytic cycles. The bromo-substituent on the pyridine ring offers a potential site for further functionalization, allowing for the synthesis of more complex molecular architectures.

These application notes provide a comprehensive guide to the synthesis, characterization, and application of this compound as a ligand in palladium-catalyzed cross-coupling reactions, with a focus on Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The protocols are designed to be robust and reproducible, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Physicochemical and Safety Data

A thorough understanding of the ligand's properties and hazards is essential for its safe and effective use.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₀H₁₀BrN₃-
Molecular Weight 252.11 g/mol -
Appearance Off-white to pale yellow solid (predicted)-
Solubility Soluble in common organic solvents (e.g., DCM, THF, Toluene)[1]

Safety and Handling:

This compound and its precursors should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Based on the GHS classification of the related compound 5-bromo-2-(1H-pyrazol-1-yl)pyridine, the target ligand should be considered harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation.[2]

Synthesis of this compound

The synthesis of the title ligand can be achieved through a two-step process involving the condensation of 2-chloro-5-bromopyridine with 3,5-dimethylpyrazole. This method is adapted from established procedures for the synthesis of similar N-arylpyrazoles.

Protocol: Synthesis of this compound

Materials:

  • 2-chloro-5-bromopyridine

  • 3,5-dimethylpyrazole

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-bromopyridine (1.0 eq), 3,5-dimethylpyrazole (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chloro-5-bromopyridine.

  • Reaction: Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer and wash it with brine (3 x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The this compound ligand, in combination with a palladium precursor, forms a highly active catalytic system for various cross-coupling reactions. Below are representative protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Protocol 1: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide

This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve Pd(OAc)₂ (2 mol%) and this compound (4 mol%) in a small amount of anhydrous 1,4-dioxane and stir for 15-20 minutes at room temperature to form the active catalyst complex.

  • Reaction Setup: In a Schlenk flask, combine the aryl bromide (1.0 eq), arylboronic acid (1.2-1.5 eq), and base (K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the flask, followed by the pre-formed catalyst solution.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol provides a general method for the C-N bond formation between an aryl bromide and a primary or secondary amine.

Materials:

  • Aryl bromide (e.g., 4-bromotoluene)

  • Amine (e.g., morpholine or aniline)

  • Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃)

  • This compound

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Equipment:

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup (in a glovebox): To a Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), this compound (2-4 mol%), and sodium tert-butoxide (1.2-1.4 eq).

  • Addition of Reactants: Add the aryl bromide (1.0 eq) and the amine (1.1-1.2 eq) to the flask, followed by anhydrous toluene.

  • Reaction: Seal the flask, remove it from the glovebox, and heat the mixture to 80-110 °C with stirring. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash the organic layer with brine, dry, and concentrate. Purify the residue by column chromatography.

Mechanistic Considerations

The efficacy of this compound as a ligand in palladium-catalyzed cross-coupling reactions stems from its ability to stabilize the palladium center and facilitate the key steps of the catalytic cycle.

General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-X Pd(0)L2->OxAdd ArPd(II)XL2 Ar-Pd(II)-X(L2) Complex OxAdd->ArPd(II)XL2 Transmetalation Transmetalation [R-B(OR)3]- ArPd(II)XL2->Transmetalation ArPd(II)RL2 Ar-Pd(II)-R(L2) Complex Transmetalation->ArPd(II)RL2 RedElim Reductive Elimination ArPd(II)RL2->RedElim RedElim->Pd(0)L2 Catalyst Regeneration ArR Ar-R Product RedElim->ArR

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The N,N-bidentate coordination of the ligand stabilizes the Pd(0) active species. The electron-donating nature of the ligand facilitates the oxidative addition of the aryl halide to the Pd(0) center. The steric bulk provided by the 3,5-dimethyl groups on the pyrazole ring is thought to promote the final reductive elimination step, releasing the coupled product and regenerating the active Pd(0) catalyst.

General Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Active Catalyst OxAdd Oxidative Addition Ar-X Pd(0)L->OxAdd ArPd(II)XL Ar-Pd(II)-X(L) Complex OxAdd->ArPd(II)XL AmineCoord Amine Coordination & Deprotonation ArPd(II)XL->AmineCoord ArPd(II)AmidoL Ar-Pd(II)-NR2(L) Amido Complex AmineCoord->ArPd(II)AmidoL RedElim Reductive Elimination ArPd(II)AmidoL->RedElim RedElim->Pd(0)L Catalyst Regeneration ArNR2 Ar-NR2 Product RedElim->ArNR2

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

In the Buchwald-Hartwig amination, the ligand plays a crucial role in promoting the formation of the palladium-amido complex after the initial oxidative addition. The steric and electronic properties of the this compound ligand are critical for facilitating the challenging C-N reductive elimination step, which is often the rate-limiting step of the reaction.[3]

Conclusion and Future Outlook

This compound represents a valuable addition to the toolbox of ligands for palladium-catalyzed cross-coupling reactions. Its straightforward synthesis and effectiveness in promoting key bond-forming reactions make it an attractive choice for applications in medicinal chemistry and materials science. The presence of the bromo-substituent opens up avenues for the development of more complex and multifunctional ligands through further cross-coupling reactions. Future research could explore the synthesis of chiral analogues of this ligand for asymmetric catalysis and the immobilization of the ligand on solid supports for the development of recyclable catalytic systems.

References

Application Notes & Protocols: The Use of Pyrazolylpyridine Ligands in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Traditional Ligands in C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its impact is particularly profound in drug discovery and materials science, where the synthesis of complex biaryl and heteroaryl structures is paramount.[3] The heart of this reaction's success lies in the catalytic system, a synergistic combination of a palladium precursor and a carefully chosen ancillary ligand. While phosphine-based ligands have historically dominated the field, their sensitivity to air and moisture presents significant practical challenges.[4]

This guide focuses on a versatile and robust class of N-donor ligands: pyrazolylpyridines . These ligands offer a compelling alternative, providing a unique combination of stability, tunability, and catalytic efficiency. Unlike many phosphine ligands, pyrazolylpyridine-palladium systems often exhibit enhanced stability, simplifying handling and setup.[5] Furthermore, their modular synthesis allows for the fine-tuning of steric and electronic properties, enabling chemists to optimize reactivity for a wide range of substrates.[4][6][7]

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the structural advantages of pyrazolylpyridine ligands, the mechanism of their action, and field-proven protocols for their successful application in Suzuki-Miyaura coupling reactions.

The Pyrazolylpyridine Advantage: Structure and Function

Pyrazolylpyridine ligands are bidentate N-donors that share structural similarities with the well-known 2,2'-bipyridine ligands but possess several distinct advantages.[6] Their core structure consists of a pyridine ring linked to a pyrazole ring. The key to their versatility lies in the ease with which substituents can be introduced on either heterocycle, allowing for precise control over the ligand's properties.[6][7]

Key Advantages:

  • Tunability: The steric and electronic environment of the metal center can be meticulously adjusted by placing substituents on the pyrazole or pyridine rings. This allows for the optimization of the catalyst for challenging substrates, such as sterically hindered aryl halides.[4][7]

  • Stability: Palladium complexes of pyrazolylpyridine ligands are often more stable than their phosphine-ligand counterparts, particularly regarding sensitivity to air and oxidation. This robustness simplifies reaction setup and can lead to more consistent results.

  • Strong Coordination: The two nitrogen donor atoms form a stable five-membered chelate ring with the palladium center, which helps to prevent catalyst decomposition and promotes efficient catalytic turnover.

Structural Diversity for Tailored Catalysis

The point of connection between the two rings and the substitution patterns dictates the ligand's behavior. The two most common isomers are 2-(1H-pyrazol-1-yl)pyridine (1-PzPy) and 2-(1H-pyrazol-3-yl)pyridine (3-PzPy). The ability to introduce various functional groups allows for the creation of a diverse library of ligands, each with unique catalytic properties.

Figure 1: General structures of common pyrazolylpyridine ligand scaffolds.

Mechanism of Action: The Ligand's Role in the Catalytic Cycle

The pyrazolylpyridine ligand is intimately involved in every stage of the Suzuki-Miyaura catalytic cycle. Its primary function is to stabilize the palladium center and modulate its reactivity to facilitate the three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

  • Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (Ar-X) to the active Pd(0) complex. The electron-donating nature of the pyrazolylpyridine ligand increases the electron density on the palladium center, promoting its insertion into the Ar-X bond to form a Pd(II) intermediate.

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium center. The base activates the boronic acid to form a more nucleophilic boronate species.[9] The ligand must be labile enough to allow the boronate to coordinate to the palladium but strong enough to prevent catalyst decomposition.

  • Reductive Elimination: This is the final, product-forming step. The two organic groups on the Pd(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst. Bulky substituents on the pyrazolylpyridine ligand can promote this step by creating steric pressure that favors the formation of the planar biaryl product.

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product boronate Ar'-B(OR)₃⁻ boronate->oa_complex boronic_acid Ar'-B(OH)₂ boronic_acid->boronate Activation base Base (e.g., K₂CO₃) base->boronic_acid halide Ar-X halide->pd0 caption L = Pyrazolylpyridine Ligand

Figure 2: The Suzuki-Miyaura catalytic cycle featuring a pyrazolylpyridine ligand (L).

Application Notes and Experimental Protocols

Successful implementation of pyrazolylpyridine ligands requires careful consideration of several reaction parameters. The protocols provided below are robust starting points that can be further optimized for specific substrates.

General Considerations for Protocol Design
  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices. Pre-formed palladium-ligand complexes can also be used.[7][10]

  • Ligand-to-Metal Ratio: A slight excess of the ligand (e.g., 1:1.1 to 1:1.5 Pd:Ligand) is often beneficial to ensure the palladium center remains coordinated and stabilized throughout the reaction.

  • Base Selection: The choice of base is critical for activating the boronic acid. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are widely used. The strength of the base can influence reaction rates and substrate compatibility.[4] For base-sensitive functional groups, weaker bases like K₂CO₃ are preferred.

  • Solvent: Aprotic polar solvents such as DMF, Dioxane, and Toluene are typically effective. The choice may depend on the solubility of the substrates and the desired reaction temperature.

  • Temperature: Reactions are often run at elevated temperatures (e.g., 80-140 °C) to ensure reasonable reaction rates.[7][10] Microwave irradiation can be used to accelerate the reaction significantly.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides

This protocol describes a general method for the coupling of an aryl bromide with an arylboronic acid using a Pd(OAc)₂/pyrazolylpyridine catalytic system.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

  • Pyrazolylpyridine Ligand (e.g., 2a from Ref[10]; 0.022 mmol, 2.2 mol%)

  • Potassium Carbonate (K₂CO₃; 2.0 mmol, 2.0 equiv), finely powdered and dried

  • Anhydrous Solvent (e.g., DMF or 1,4-Dioxane), 5 mL

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert atmosphere supply (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: To a clean, dry reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Preparation: In a separate small vial, dissolve the Pd(OAc)₂ (2 mol%) and the pyrazolylpyridine ligand (2.2 mol%) in 1 mL of the reaction solvent. Stir for 5-10 minutes at room temperature to allow for pre-complexation. This pre-formation step is crucial for ensuring the ligand coordinates to the palladium before the reaction starts, leading to a more active and stable catalyst.

  • Reaction Setup: Add the remaining 4 mL of solvent to the reaction vessel containing the substrates and base.

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times to remove oxygen. Oxygen can oxidize the active Pd(0) species, deactivating the catalyst.

  • Catalyst Addition: Using a syringe, add the pre-formed catalyst solution to the reaction vessel under a positive pressure of inert gas.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate, 20 mL) and water (20 mL). c. Separate the organic layer. Wash the organic layer with water (2 x 15 mL) and then with brine (1 x 15 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.

Figure 3: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Data Summary: Performance of Pyrazolylpyridine Ligands

The following table summarizes representative results for Suzuki-Miyaura couplings using pyrazolylpyridine-based catalytic systems, demonstrating their effectiveness across various substrates.

EntryAryl HalideArylboronic AcidPd Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1BromobenzenePhenylboronic acidPd(OAc)₂ (2)K₂CO₃DMF1001295Adapted from[10]
24-BromotoluenePhenylboronic acidPd(OAc)₂ (1)K₂CO₃DMF80698[10]
34-BromoanisolePhenylboronic acidPd(OAc)₂ (2)K₃PO₄Dioxane1001292General Conditions
41-Bromo-4-nitrobenzenePhenylboronic acidPd complex (0.33)KOHDioxane140498[4][7]
54-ChlorotoluenePhenylboronic acidPdCl₂-L¹ (10⁻⁵)K₂CO₃H₂O/Toluene1102>99Adapted from[11]

¹Ligand used was 2,6-bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (e.g., oxygen exposure).2. Insufficiently strong or poorly soluble base.3. Low reaction temperature.4. Deactivated boronic acid (protodeboronation).1. Ensure rigorous inert atmosphere technique.2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure the base is a fine powder.3. Increase the reaction temperature or switch to a higher-boiling solvent.4. Use fresh boronic acid or consider using a boronate ester.
Formation of Homocoupling Product (Ar-Ar) 1. Presence of oxygen.2. Reaction temperature is too high, causing boronic acid decomposition.1. Improve inerting technique.2. Lower the reaction temperature.
Protodeboronation (Boronic acid replaced by -H) 1. Presence of water in the reaction mixture.2. Base is too strong or reaction time is too long.1. Use anhydrous solvents and reagents. Dry the base before use.2. Use a milder base (e.g., K₂CO₃) and monitor the reaction to avoid excessive reaction times.
Stalled Reaction with Sterically Hindered Substrates 1. Steric bulk of the ligand is insufficient to promote reductive elimination.2. Base is not strong enough for the challenging transmetalation.1. Switch to a pyrazolylpyridine ligand with bulkier substituents.2. Use a stronger base like K₃PO₄ or Cs₂CO₃.

Conclusion and Future Outlook

Pyrazolylpyridine ligands have firmly established themselves as powerful tools in the arsenal of the synthetic chemist for performing Suzuki-Miyaura cross-coupling reactions. Their inherent stability, coupled with the exceptional ease of tuning their steric and electronic properties, allows for the development of highly active and versatile palladium catalysts. The protocols and data presented herein demonstrate their broad applicability and provide a solid foundation for their implementation in diverse research settings.

As the demand for more efficient and sustainable chemical syntheses grows, the development of next-generation pyrazolylpyridine ligands will continue. Future research will likely focus on creating ligands that enable room-temperature couplings, lower catalyst loadings, and the activation of even more challenging substrates, further expanding the horizons of C-C bond formation in academic and industrial laboratories.

References

Application and Protocol for Heck Reaction using a 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Pyridylpyrazole Ligands in Palladium-Catalyzed Cross-Coupling

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] At the heart of this transformation lies the palladium catalyst, the performance of which is intricately modulated by the coordinating ligand. While phosphine and N-heterocyclic carbene (NHC) ligands have traditionally dominated the field, there is a growing interest in the design and application of N,N'-bidentate ligands.[4][5] Pyridylpyrazole-based ligands, such as 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, have emerged as a compelling class of ligands for palladium-catalyzed cross-coupling reactions.

The unique electronic and steric properties of pyridylpyrazole ligands offer several advantages. The pyridine and pyrazole moieties act as a robust bidentate scaffold, forming a stable chelate with the palladium center. This chelation enhances the stability of the catalytic species, preventing palladium black precipitation and promoting higher turnover numbers. The nitrogen donor atoms of the pyridylpyrazole ligand play a crucial role in modulating the electron density at the palladium center, which is a key factor in facilitating the oxidative addition step of the catalytic cycle.[4] Furthermore, the modular nature of the pyridylpyrazole scaffold allows for fine-tuning of the ligand's steric and electronic properties through substitution on either the pyridine or pyrazole ring.

This application note provides a comprehensive guide to the utilization of the this compound ligand in the Heck reaction. We will delve into the mechanistic underpinnings of this catalytic system, offer a detailed experimental protocol, and provide insights into reaction optimization and troubleshooting.

Mechanistic Rationale: The Role of this compound

The Heck reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. The this compound ligand plays a critical role in several key steps of this cycle:

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl or vinyl halide to a Pd(0) species. The electron-donating nature of the pyridylpyrazole ligand facilitates this step by increasing the electron density on the palladium center, thereby promoting the cleavage of the carbon-halogen bond.[4]

  • Olefin Coordination and Insertion: The resulting Pd(II) complex coordinates with the alkene. Subsequent migratory insertion of the alkene into the Pd-C bond forms a new carbon-carbon bond.

  • β-Hydride Elimination: A β-hydride elimination from the alkyl-palladium intermediate generates the desired substituted alkene product and a palladium-hydride species.

  • Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HX from the palladium-hydride species, typically facilitated by a base, which regenerates the active Pd(0) catalyst and completes the catalytic cycle.

The bidentate nature of the this compound ligand ensures that it remains coordinated to the palladium center throughout the catalytic cycle, preventing ligand dissociation and promoting a more controlled and efficient reaction.

Visualizing the Catalytic Cycle

Heck_Reaction_Mechanism Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L) OxAdd->PdII_Aryl Olefin_Coord Olefin Coordination PdII_Aryl->Olefin_Coord PdII_Olefin Ar-Pd(II)-X(L)(Olefin) Olefin_Coord->PdII_Olefin Mig_Ins Migratory Insertion PdII_Olefin->Mig_Ins PdII_Alkyl R-CH2-CH(Ar)-Pd(II)-X(L) Mig_Ins->PdII_Alkyl Beta_Hyd β-Hydride Elimination PdII_Alkyl->Beta_Hyd PdII_Hydride H-Pd(II)-X(L) Beta_Hyd->PdII_Hydride Product Substituted Alkene Beta_Hyd->Product Red_Elim Reductive Elimination (Base) PdII_Hydride->Red_Elim Red_Elim->Pd0 BaseHX Base-H+X- Red_Elim->BaseHX ArylHalide Ar-X ArylHalide->OxAdd Olefin Olefin Olefin->Olefin_Coord

Figure 1: Catalytic cycle of the Heck reaction.

Experimental Protocol: Heck Coupling of an Aryl Bromide with an Alkene

This protocol provides a general procedure for the Heck reaction using the this compound ligand. The specific substrates and conditions may require optimization.

Materials:

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: this compound

  • Aryl Halide: e.g., 4-bromoanisole

  • Alkene: e.g., Styrene

  • Base: e.g., Potassium carbonate (K₂CO₃)

  • Solvent: e.g., N,N-Dimethylformamide (DMF)

  • Inert Gas: Argon or Nitrogen

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (1 mol%) and this compound (1.2 mol%) in a minimal amount of DMF. Stir the mixture at room temperature for 15-20 minutes. The formation of a colored complex may be observed.

  • Reaction Setup: To the flask containing the pre-formed catalyst, add the aryl halide (1.0 mmol), the alkene (1.2 mmol), and the base (2.0 mmol).

  • Solvent Addition: Add the bulk of the solvent (to achieve a final concentration of ~0.1-0.2 M with respect to the aryl halide).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation: Representative Reaction Parameters

EntryAryl HalideAlkeneBaseSolventTemp (°C)Yield (%)
14-BromoanisoleStyreneK₂CO₃DMF100>95
21-Bromo-4-nitrobenzenen-Butyl acrylateNaOAcDMAc110>90
34-BromotolueneStyreneEt₃NAcetonitrile80>92

Experimental Workflow

Heck_Workflow Start Start Catalyst_Prep Catalyst Pre-formation: Pd(OAc)₂ + Ligand in DMF (Inert Atmosphere) Start->Catalyst_Prep Reagent_Add Add Aryl Halide, Alkene, and Base Catalyst_Prep->Reagent_Add Reaction Heat and Stir (80-120 °C) Reagent_Add->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: Dilution, Extraction, Drying Monitoring->Workup Complete Purification Purification: Column Chromatography Workup->Purification End End Purification->End

Figure 2: General experimental workflow for the Heck reaction.

Ligand Synthesis: A Plausible Route

While this compound may be commercially available from specialized suppliers, a reliable synthetic route is invaluable for research purposes. A plausible and efficient synthesis involves the condensation of 2-hydrazinyl-5-bromopyridine with acetylacetone.

Proposed Synthesis:

  • Preparation of 2-hydrazinyl-5-bromopyridine: This intermediate can be synthesized from the commercially available 2,5-dibromopyridine by reaction with hydrazine hydrate.

  • Condensation with Acetylacetone: 2-hydrazinyl-5-bromopyridine is then reacted with acetylacetone in a suitable solvent, such as ethanol, often with catalytic acid, to yield the desired this compound.

Troubleshooting and Optimization

  • Low Yield:

    • Catalyst Activity: Ensure the palladium precursor and ligand are of high purity. Consider pre-forming the catalyst.

    • Base: The choice of base is critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. Organic bases such as triethylamine can also be used. The strength and solubility of the base can significantly impact the reaction rate.

    • Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are generally preferred.

    • Temperature: Increasing the reaction temperature may improve the yield, but can also lead to side product formation.

  • Formation of Side Products:

    • Alkene Isomerization: This can be minimized by using a lower reaction temperature or a different base.

    • Homocoupling of the Aryl Halide: This is often a result of slow alkene insertion. Optimizing the reaction temperature and concentration may help.

Conclusion

The this compound ligand offers a promising platform for efficient and robust palladium-catalyzed Heck reactions. Its unique electronic and steric properties contribute to the stability and activity of the catalytic system. The detailed protocol and optimization guidelines provided in this application note will serve as a valuable resource for researchers in organic synthesis and drug development, enabling the facile construction of complex molecular architectures.

References

Catalytic Activity of Palladium Complexes with Pyridine-Pyrazole Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Pyridine-Pyrazole Ligands in Palladium Catalysis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] The efficacy of these transformations is critically dependent on the ligand coordinated to the palladium center, which governs the catalyst's stability, activity, and selectivity. Pyridine-pyrazole based ligands have emerged as a versatile and highly effective class of N-donor ligands. Their unique electronic and steric properties, which can be readily tuned through synthetic modification, allow for the stabilization of catalytically active palladium species and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[2]

These ligands form stable, typically square-planar, palladium(II) complexes that serve as robust pre-catalysts.[3][4] The bidentate coordination of the pyridine and pyrazole nitrogen atoms creates a stable chelate ring, which enhances the complex's stability while allowing for the necessary ligand dissociation and substrate coordination during the catalytic cycle.[5] This guide provides detailed protocols for the synthesis of representative pyridine-pyrazole palladium complexes and their application in several key cross-coupling reactions and C-H functionalization, offering researchers a practical resource for leveraging these powerful catalysts in their own work.

PART 1: Synthesis of a Representative Palladium(II) Pyridine-Pyrazole Pre-catalyst

The synthesis of palladium complexes with pyridine-pyrazole ligands is a straightforward process, typically involving the reaction of a suitable palladium(II) salt with the desired ligand in an appropriate solvent. The resulting complexes are often air- and moisture-stable solids that can be easily handled and stored.[6]

Protocol 1: Synthesis of Dichloro[1-(pyridin-2-yl)-1H-pyrazol-3-yl]palladium(II)

This protocol describes the synthesis of a common palladium(II) pre-catalyst featuring a pyridine-pyrazole ligand.

Materials:

  • 1-(Pyridin-2-yl)-1H-pyrazole

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Filter funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve palladium(II) chloride (1.0 mmol) in anhydrous acetonitrile (20 mL). Stir the resulting suspension at room temperature.

  • Ligand Addition: In a separate vial, dissolve 1-(pyridin-2-yl)-1H-pyrazole (1.0 mmol) in anhydrous acetonitrile (10 mL). Add this solution dropwise to the stirring suspension of palladium(II) chloride.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12 hours. A color change and the formation of a precipitate are typically observed.

  • Isolation: After the reaction is complete, collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether (3 x 10 mL) to remove any unreacted starting materials.

  • Drying: Dry the resulting solid under vacuum to yield the desired dichloro[1-(pyridin-2-yl)-1H-pyrazol-3-yl]palladium(II) complex as a stable powder.

Characterization: The synthesized complex should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.[3][7]

Diagram 1: General Synthesis Workflow

G cluster_start Starting Materials PdCl2 Palladium(II) Chloride Reaction Stir at Room Temperature (12 hours) PdCl2->Reaction Ligand Pyridine-Pyrazole Ligand Ligand->Reaction Solvent Anhydrous Acetonitrile Solvent->Reaction Filtration Vacuum Filtration Reaction->Filtration Washing Wash with Diethyl Ether Filtration->Washing Drying Dry under Vacuum Washing->Drying Product Palladium(II) Pyridine-Pyrazole Complex Drying->Product

Caption: Workflow for the synthesis of a palladium(II) pyridine-pyrazole complex.

PART 2: Application in Catalytic Cross-Coupling Reactions

Palladium complexes with pyridine-pyrazole ligands have demonstrated high efficiency in a variety of cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryls, a common motif in pharmaceuticals and organic materials.[8] Palladium pyridine-pyrazole catalysts have been shown to be highly effective for this transformation, even in aqueous media.[8][9]

This protocol provides a representative procedure for a Suzuki-Miyaura cross-coupling reaction.[8]

Materials:

  • Dichloro[1-(pyridin-2-yl)-1H-pyrazol-3-yl]palladium(II) pre-catalyst

  • 4-Bromoacetophenone

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Reaction vial with a screw cap

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • Reaction Setup: To a reaction vial, add the palladium pre-catalyst (0.01 mmol, 1 mol%), 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add toluene (4 mL) and water (1 mL) to the vial.

  • Reaction: Seal the vial and heat the reaction mixture at 100 °C with vigorous stirring for 4 hours.

  • Work-up: After cooling to room temperature, add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryAryl HalideBoronic AcidYield (%)Reference
14-BromoacetophenonePhenylboronic acid>95[8]
24-ChlorotoluenePhenylboronic acid85[10]
31-Bromo-4-methoxybenzene4-Methylphenylboronic acid92[2]

Diagram 2: Catalytic Cycle of Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)₂ PdII_Biaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction is a cornerstone of C-C bond formation, enabling the coupling of aryl or vinyl halides with alkenes.[11][12] Palladium complexes with pyridine-pyrazole ligands have been successfully employed as catalysts in this reaction.[10]

Materials:

  • Dichloro[1-(pyridin-2-yl)-1H-pyrazol-3-yl]palladium(II) pre-catalyst

  • Iodobenzene

  • Styrene

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Reaction vial with a screw cap

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • Reaction Setup: In a reaction vial, combine the palladium pre-catalyst (0.01 mmol, 1 mol%), iodobenzene (1.0 mmol), styrene (1.2 mmol), and triethylamine (1.5 mmol).

  • Solvent Addition: Add DMF (5 mL) to the vial.

  • Reaction: Seal the vial and heat the mixture to 120 °C for 6 hours with stirring.

  • Work-up: Cool the reaction to room temperature, dilute with water (15 mL), and extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the residue by column chromatography to isolate the stilbene product.

Table 2: Representative Heck-Mizoroki Reactions

EntryAryl HalideAlkeneYield (%)Reference
1IodobenzeneStyrene90[10]
24-Bromoanisolen-Butyl acrylate88[10]
31-ChloronaphthaleneStyrene75[10]

Diagram 3: Catalytic Cycle of the Heck-Mizoroki Reaction

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord Alkene PdII_Alkene [Ar-Pd(II)(alkene)-X] L₂ Coord->PdII_Alkene Migratory Migratory Insertion PdII_Alkene->Migratory PdII_Alkyl R-Pd(II)-X L₂ Migratory->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim BetaElim->Pd0 + HX Product Alkene Product BetaElim->Product Base Base Base->BetaElim

Caption: Simplified catalytic cycle for the Heck-Mizoroki reaction.

Sonogashira Coupling

The Sonogashira coupling provides a direct route to synthesize substituted alkynes by reacting terminal alkynes with aryl or vinyl halides.[13] While traditionally requiring a copper co-catalyst, recent advancements have led to copper-free conditions, often facilitated by efficient ligand systems like pyridine-pyrazoles.[14][15]

Materials:

  • Dichloro[1-(pyridin-2-yl)-1H-pyrazol-3-yl]palladium(II) pre-catalyst

  • 4-Iodotoluene

  • Phenylacetylene

  • Piperidine

  • Toluene

  • Reaction vial with a screw cap

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a reaction vial, add the palladium pre-catalyst (0.005 mmol, 0.5 mol%), 4-iodotoluene (1.0 mmol), and phenylacetylene (1.2 mmol).

  • Solvent and Base Addition: Add toluene (3 mL) and piperidine (2.0 mmol).

  • Reaction: Seal the vial and stir the reaction mixture at 80 °C for 8 hours.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

PART 3: Application in C-H Bond Functionalization

Direct C-H bond functionalization is a highly atom-economical and efficient strategy for the synthesis of complex molecules.[16] Pyridine and pyrazole moieties can act as directing groups, guiding the palladium catalyst to activate a specific C-H bond, often at the ortho-position of an aromatic ring.[17][18]

Protocol 5: Palladium-Catalyzed Ortho-Acetoxylation of 2-Phenylpyridine

This protocol outlines a procedure for the directed C-H acetoxylation of 2-phenylpyridine.[17]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Phenylpyridine

  • (Diacetoxyiodo)benzene (PhI(OAc)₂)

  • Acetic acid

  • Acetic anhydride

  • Reaction vial with a screw cap

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • Reaction Setup: In a reaction vial, dissolve 2-phenylpyridine (1.0 mmol) and palladium(II) acetate (0.02 mmol, 2 mol%) in a mixture of acetic acid (3 mL) and acetic anhydride (1 mL).

  • Oxidant Addition: Add (diacetoxyiodo)benzene (1.2 mmol) to the reaction mixture.

  • Reaction: Seal the vial and heat the reaction at 100 °C for 12 hours.

  • Work-up: Cool the reaction to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate (20 mL). Extract the mixture with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

Palladium complexes featuring pyridine-pyrazole ligands are highly effective and versatile catalysts for a range of important organic transformations. Their straightforward synthesis, stability, and tunable nature make them attractive for both academic research and industrial applications. The protocols provided herein offer a practical starting point for researchers to explore the utility of these catalytic systems. Future research in this area will likely focus on the development of chiral pyridine-pyrazole ligands for asymmetric catalysis, the immobilization of these complexes on solid supports for enhanced recyclability, and their application in an even broader array of catalytic reactions.

References

Application Notes and Protocols for Cross-Coupling Reactions with 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, the pyridine core, particularly when substituted, offers a versatile platform for constructing molecules with significant biological activity and tailored physical properties. The subject of this guide, this compound, is a building block of considerable interest. The bromine atom at the 5-position serves as a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The 2-(3,5-dimethyl-1H-pyrazol-1-yl) substituent not only influences the electronic properties of the pyridine ring but also acts as a bidentate ligand, capable of coordinating with transition metals and potentially modulating catalytic activity.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of key cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—using this versatile substrate. The protocols detailed herein are designed to be robust and adaptable, with explanations grounded in mechanistic principles to empower the user to optimize these transformations for their specific synthetic goals.

Core Concepts: Understanding the Catalytic Cycles

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] These reactions generally proceed through a common catalytic cycle involving a Pd(0) active species.

The cycle is initiated by the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex. This is followed by either transmetalation with an organometallic reagent (Suzuki, Sonogashira), migratory insertion of an alkene (Heck), or coordination and deprotonation of an amine (Buchwald-Hartwig). The final step is reductive elimination, which forms the desired product and regenerates the active Pd(0) catalyst.[2][3][4][5]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl and vinyl-aryl structures, which are prevalent in pharmaceuticals.[6][7][8] This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide.

Application Notes:
  • Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable and commercially available catalyst for this transformation. For more challenging couplings, or to achieve higher turnover numbers, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] is an excellent alternative due to the stability and electron-donating nature of the dppf ligand.[9]

  • Base and Solvent System: A mixture of an aqueous base and an organic solvent is standard. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are effective bases.[6][9] The solvent system of 1,4-dioxane and water (typically in a 4:1 ratio) is widely used and provides good solubility for both the organic and inorganic reagents.[5][6]

  • Reaction Temperature: Temperatures between 85-100 °C are generally sufficient to drive the reaction to completion within a reasonable timeframe.[6][9]

Detailed Protocol: Synthesis of 5-Aryl-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.[6]

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the mixture to 85-95 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄K₃PO₄Dioxane/H₂O (4:1)85-9515-1875-90[6][10]
Pd(dppf)Cl₂K₂CO₃DME/H₂O (4:1)80-902-680-95[9]

Heck Reaction: Synthesis of Alkenyl-Substituted Pyridines

The Heck reaction is a cornerstone for the formation of carbon-carbon bonds between aryl halides and alkenes, leading to substituted olefins.[3][11] This reaction is instrumental in introducing vinyl groups that can be further functionalized.

Application Notes:
  • Catalyst and Ligands: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst. In many cases, phosphine-free conditions are effective, especially with electron-deficient olefins. For less reactive systems, the addition of a phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃) can be beneficial.[12]

  • Base: A hindered organic base like triethylamine (Et₃N) or an inorganic base such as potassium carbonate (K₂CO₃) is typically used to neutralize the HBr generated during the catalytic cycle.[4][12]

  • Solvent: Polar aprotic solvents like DMF, acetonitrile, or toluene are commonly employed. The choice of solvent can influence reaction rates and yields.[12]

Detailed Protocol: Synthesis of 5-Alkenyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%) (optional, for less reactive alkenes)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous DMF or Acetonitrile

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and P(o-tol)₃ (if used).

  • Add the anhydrous solvent, followed by the alkene and triethylamine.

  • Heat the reaction mixture to 100-120 °C and stir for 4-12 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Alkene TypeBaseSolventTemp. (°C)Time (h)Typical Yield (%)
AcrylatesK₂CO₃DMF1206-880-90[12]
StyrenesEt₃NAcetonitrile1004-685-95

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, a critical transformation for accessing linear, rigid structures often found in materials science and as precursors for more complex heterocyclic systems.[13]

Application Notes:
  • Dual Catalysis: The Sonogashira reaction classically employs a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (typically CuI) as a co-catalyst. The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[14]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as a base and often as the solvent or co-solvent.[15] Anhydrous THF or DMF can also be used as the primary solvent.

  • Copper-Free Conditions: To avoid issues related to the homocoupling of alkynes (Glaser coupling) promoted by copper, copper-free Sonogashira protocols have been developed. These often require higher catalyst loadings or more specialized ligands.

Detailed Protocol: Synthesis of 5-Alkynyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2.5 mol%)

  • Copper(I) iodide [CuI] (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF or DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent (THF or DMF) and triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
PdCl₂(PPh₃)₂ / CuIEt₃NTHF503-670-90
Pd(PPh₃)₄ / CuIEt₃NDMF702-475-95[14]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[2][16][17] This reaction allows for the coupling of a wide range of primary and secondary amines with aryl halides.[2]

Application Notes:
  • Catalyst and Ligand are Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precatalyst and, most importantly, the phosphine ligand. Bulky, electron-rich ligands are required to facilitate both the oxidative addition and the final reductive elimination steps. Ligands like Xantphos are particularly effective for coupling with heteroaryl halides.[18] Common precatalysts include Pd₂(dba)₃ or Pd(OAc)₂.

  • Strong, Non-Nucleophilic Base: A strong, non-nucleophilic base is crucial for deprotonating the amine or the intermediate palladium-amine complex. Sodium tert-butoxide (NaOt-Bu) is the most common choice, although other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used for more sensitive substrates.[17]

  • Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are essential for this reaction.

Detailed Protocol: Synthesis of 5-Amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine Derivatives

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOt-Bu.

  • Add the this compound and the amine.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 8-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Precatalyst / LigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ / XantphosNaOt-BuToluene10012-2470-90[17][18]
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane11012-2465-85

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecular architectures. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—provide reliable and efficient pathways to a diverse range of substituted pyridine derivatives. By understanding the underlying principles and following the detailed protocols, researchers can effectively leverage this substrate to accelerate their research in medicinal chemistry and materials science. The provided conditions serve as a robust starting point, and optimization may be required to achieve the best results for specific substrates.

References

Synthesis of Metal Complexes with 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the dynamic landscape of coordination chemistry, the strategic design of ligands is paramount to unlocking novel functionalities in metal complexes. The pyrazolyl-pyridine scaffold has emerged as a privileged framework, offering a versatile N,N-bidentate chelation site analogous to the well-studied 2,2'-bipyridine system. However, the inherent asymmetry and tunable electronic properties of pyrazolyl-pyridines provide a distinct advantage for the nuanced control of the coordination sphere.[1] This guide focuses on a particularly intriguing derivative: 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine . The introduction of a bromine atom at the 5-position of the pyridine ring serves a dual purpose: it electronically modifies the ligand framework and provides a reactive handle for post-coordination functionalization, thereby expanding the synthetic possibilities and potential applications of the resulting metal complexes.

This document is crafted for researchers, scientists, and drug development professionals, providing not just a set of protocols, but a comprehensive understanding of the underlying principles governing the synthesis and application of these valuable coordination compounds.

I. The Ligand: this compound

The journey to novel metal complexes begins with the robust synthesis of the ligand. The preparation of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The rationale behind this approach lies in the activation of the pyridine ring towards nucleophilic attack by the presence of a good leaving group, in this case, a bromine atom at the 2-position, and the inherent nucleophilicity of the pyrazole nitrogen.

Protocol 1: Synthesis of this compound

This protocol is based on the general principle of copper-catalyzed N-arylation of pyrazoles with halopyridines.

Materials:

  • 2,5-dibromopyridine

  • 3,5-dimethylpyrazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Hexane

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous solution of NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 2,5-dibromopyridine (1.0 eq), 3,5-dimethylpyrazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask. The volume should be sufficient to dissolve the reactants and allow for efficient stirring.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride and ethyl acetate.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Expected Characterization Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the pyridine and pyrazole protons, with characteristic chemical shifts and coupling constants. The methyl groups on the pyrazole ring will appear as singlets.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
IR (KBr) Characteristic vibrational bands for C-H, C=N, and C-Br bonds.

II. Synthesis of Metal Complexes: General Considerations and Protocols

The this compound ligand coordinates to metal centers as a bidentate N,N-donor through the pyridine nitrogen and one of the pyrazole nitrogens. The choice of metal precursor, solvent, and reaction conditions will dictate the stoichiometry and geometry of the resulting complex.

General Workflow for Metal Complex Synthesis

G cluster_ligand Ligand Preparation cluster_metal Metal Precursor Ligand 5-bromo-2-(3,5-dimethyl- 1H-pyrazol-1-yl)pyridine Reaction Complexation Reaction (Solvent, Temperature, Time) Ligand->Reaction Metal Metal Salt (e.g., PdCl₂, Cu(OAc)₂, RuCl₃·xH₂O) Metal->Reaction Purification Purification (Crystallization/Chromatography) Reaction->Purification Characterization Characterization (NMR, IR, X-ray, etc.) Purification->Characterization Complex Target Metal Complex Characterization->Complex

Caption: General workflow for the synthesis and characterization of metal complexes.

Protocol 2: Synthesis of a Palladium(II) Complex

Palladium(II) complexes with pyrazolyl-pyridine ligands are of significant interest for their applications in catalysis, particularly in cross-coupling reactions.

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂) or bis(acetonitrile)palladium(II) chloride ([PdCl₂(CH₃CN)₂])

  • Acetonitrile or Dichloromethane (DCM)

Procedure:

  • Ligand Solution: Dissolve this compound (2.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask.

  • Metal Precursor Solution: In a separate flask, dissolve the palladium(II) precursor (1.0 eq) in the same solvent. For PdCl₂, sonication may be required to aid dissolution.

  • Reaction: Add the palladium precursor solution dropwise to the ligand solution with stirring at room temperature.

  • Precipitation and Isolation: Stir the reaction mixture for 2-4 hours. A precipitate of the complex should form. Collect the solid by filtration, wash with the reaction solvent and then with a non-polar solvent like diethyl ether or hexane.

  • Drying: Dry the resulting complex under vacuum.

  • Characterization: Characterize the complex using IR, ¹H NMR (if soluble and diamagnetic), and elemental analysis. Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of a solution of the complex in a suitable solvent.

Plausible Structure of the Palladium(II) Complex:

Caption: Proposed structure of a dichloropalladium(II) complex.

Protocol 3: Synthesis of a Copper(II) Complex

Copper(II) complexes with nitrogen-donor ligands often exhibit interesting magnetic and electronic properties and have applications in catalysis and materials science.

Materials:

  • This compound

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) or Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol or Ethanol

Procedure:

  • Ligand Solution: Dissolve this compound (2.0 eq) in warm methanol or ethanol in a round-bottom flask.

  • Metal Salt Solution: In a separate flask, dissolve the copper(II) salt (1.0 eq) in the same solvent.

  • Reaction: Add the copper(II) salt solution to the ligand solution with stirring. A color change is typically observed.

  • Reflux: Heat the reaction mixture to reflux for 1-3 hours.

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, slowly evaporate the solvent to induce crystallization.

  • Washing and Drying: Wash the collected solid with a small amount of cold solvent and dry it in a desiccator.

  • Characterization: Characterize the complex by IR spectroscopy, UV-Vis spectroscopy, and elemental analysis. Due to the paramagnetic nature of Cu(II), NMR spectroscopy is generally not informative for structural elucidation.

Protocol 4: Synthesis of a Ruthenium(II) Complex

Ruthenium(II) complexes with polypyridyl-type ligands are renowned for their rich photophysical and electrochemical properties, with applications in solar energy conversion and as photosensitizers.

Materials:

  • This compound

  • cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₂Cl₂]) or a similar Ru(II) precursor

  • Ethanol or a mixture of ethanol and water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, suspend the ruthenium(II) precursor (1.0 eq) and this compound (1.1 eq) in ethanol or an ethanol/water mixture.

  • Reflux: Heat the mixture to reflux for 4-8 hours. The color of the solution should change, indicating the formation of the complex.

  • Cooling and Precipitation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling or by the addition of a saturated aqueous solution of a suitable counter-ion salt (e.g., KPF₆ or NH₄PF₆).

  • Isolation and Washing: Collect the solid product by filtration, wash it with water, then with a small amount of cold ethanol, and finally with diethyl ether.

  • Drying: Dry the complex under vacuum.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, UV-Vis spectroscopy, and cyclic voltammetry to assess its photophysical and electrochemical properties.

III. Applications and Future Directions

The metal complexes of this compound are poised for a variety of applications, driven by the unique combination of the pyrazolyl-pyridine scaffold and the functionalizable bromide group.

  • Catalysis: The palladium complexes are promising candidates for cross-coupling reactions. The electronic properties of the ligand can be fine-tuned to optimize catalytic activity.[2]

  • Materials Science: Ruthenium and other transition metal complexes can be explored for their use in light-emitting devices and as photosensitizers in solar cells. The bromo-substituent allows for their incorporation into larger polymeric or supramolecular architectures.

  • Drug Development: The coordination of bioactive ligands to metal centers can lead to synergistic therapeutic effects. The biological activity of these complexes, such as their anticancer or antimicrobial properties, warrants investigation.

The presence of the bromine atom opens up avenues for post-coordination modification via reactions such as Suzuki or Sonogashira coupling, allowing for the synthesis of more complex, multifunctional molecules with tailored properties.

IV. Self-Validating Systems and Troubleshooting

Ensuring Success in Synthesis

  • Purity of Starting Materials: The purity of the ligand and metal precursors is critical. Impurities can lead to side reactions and the formation of undesired byproducts.

  • Inert Atmosphere: For air- and moisture-sensitive reactions, particularly with Ru(II) precursors, maintaining an inert atmosphere is crucial to prevent oxidation.

  • Monitoring Reaction Progress: TLC is an invaluable tool for monitoring the consumption of starting materials and the formation of the product, helping to determine the optimal reaction time.

  • Thorough Characterization: Comprehensive characterization is non-negotiable. A combination of spectroscopic techniques is necessary to confirm the structure and purity of the synthesized compounds.

Common Issues and Solutions

IssuePossible CauseSuggested Solution
Low yield of ligand Incomplete reaction; inefficient purification.Increase reaction time or temperature; optimize the eluent system for column chromatography.
Difficulty in complex crystallization High solubility of the complex; presence of impurities.Try different solvent systems for crystallization (e.g., slow evaporation, vapor diffusion); re-purify the complex.
Inconclusive characterization data Impure sample; paramagnetic broadening (for NMR).Purify the sample; for paramagnetic complexes, rely on other techniques like IR, UV-Vis, and X-ray crystallography.

V. Conclusion

The synthesis of metal complexes with this compound offers a gateway to a rich and diverse area of coordination chemistry. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize and explore the potential of these fascinating compounds. The strategic design of such ligand systems will undoubtedly continue to fuel innovation in catalysis, materials science, and medicinal chemistry.

References

Application Notes and Protocols: The Coordination Chemistry of Pyrazole-Derived Ligands with Transition Metals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Pyrazole-Based Ligands in Coordination Chemistry

Pyrazole and its derivatives represent a cornerstone in the field of coordination chemistry, offering a rich and tunable platform for the development of novel transition metal complexes.[1][2][3] The inherent versatility of the pyrazole scaffold, characterized by two adjacent nitrogen atoms within a five-membered aromatic ring, allows for a multitude of coordination modes. These range from simple monodentate interactions to the formation of bridging units in polynuclear clusters and intricate chelating systems.[1][3] This adaptability, coupled with the ease of functionalization at various positions on the pyrazole ring, enables the precise tuning of both steric and electronic properties of the resulting metal complexes.[4][5]

The proton-responsive nature of the N-H group in protic pyrazoles adds another layer of functionality, facilitating metal-ligand cooperation in catalytic cycles.[6] This has led to the design of highly efficient catalysts for a variety of organic transformations.[6][7] Furthermore, the structural rigidity and well-defined coordination vectors of pyrazole-based ligands make them exceptional building blocks for the construction of advanced materials such as Metal-Organic Frameworks (MOFs).[1]

The applications of transition metal complexes featuring pyrazole-derived ligands are extensive and continue to expand. In catalysis, they have proven effective in cross-coupling reactions, hydrogenations, and oxidation processes.[1][6][8] In the realm of medicinal chemistry and drug development, these complexes have demonstrated significant potential as anticancer, antibacterial, and antifungal agents, with their bioactivity often linked to their ability to interact with biological macromolecules.[9][10][11][12][13][14] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis, characterization, and application of these remarkable coordination compounds.

Ligand Design and Synthesis: Crafting the Chelating Environment

The rational design of pyrazole-derived ligands is paramount to achieving desired properties in the final metal complex. By strategically placing substituents on the pyrazole ring, one can modulate the ligand's steric bulk and electronic character, thereby influencing the coordination geometry, stability, and reactivity of the metal center.[15] A particularly influential class of pyrazole-derived ligands are the "scorpionates," tripodal ligands that bind to a metal in a fac-capping manner, akin to a scorpion's grasp.[16]

Protocol 1: Synthesis of a Scorpionate Ligand - Potassium Hydrotris(3,5-dimethyl-1H-pyrazol-1-yl)borate (KTp)*

This protocol details the synthesis of a widely used scorpionate ligand, KTp*, via a microwave-assisted method, which offers significant advantages in terms of reaction time and yield compared to conventional heating.[6][15]

Materials:

  • Potassium tetrahydroborate (KBH₄)

  • 3,5-dimethylpyrazole (Pz*)

  • Toluene

  • Microwave synthesis reactor

  • Standard glassware for filtration and washing

Procedure:

  • Reaction Setup: In a 50 mL flask suitable for microwave synthesis, combine 3,5-dimethylpyrazole (9.13g, 95.0 mmol) and potassium tetrahydroborate (1.30g, 24.10 mmol).[15]

  • Microwave Irradiation: Place the flask in the microwave reactor. Heat the mixture to 200°C over 2 minutes and hold at this temperature for 3 minutes with a microwave power of 1000 Watts.[6] Ensure the stirring speed is set to 60%.[6]

  • Cooling and Extraction: After the reaction is complete, allow the mixture to cool to 100°C. Carefully add 50 mL of hot toluene to the reaction mixture.[15]

  • Isolation and Purification: Filter the hot mixture to collect the solid product. Wash the collected solid several times with hot toluene to remove any unreacted 3,5-dimethylpyrazole.[15]

  • Drying: Dry the purified product, potassium hydrotris(3,5-dimethyl-1H-pyrazol-1-yl)borate (KTp*), under vacuum.

Characterization: The formation of the KTp* ligand can be confirmed by FT-IR spectroscopy, where the characteristic B-H stretching frequency appears around 2436 cm⁻¹. ¹H and ¹³C NMR spectroscopy in a suitable solvent (e.g., DMSO-d₆) will show the expected signals for the 3,5-dimethylpyrazole units.[6][15]

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with pyrazole-derived ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor and reaction conditions can influence the final coordination geometry and nuclearity of the complex.

Protocol 2: General Synthesis of a Cu(II)-Pyrazole Complex

This protocol provides a general method for the synthesis of a copper(II) complex with a substituted pyrazole ligand, which can be adapted for various pyrazole derivatives.[10][17]

Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Substituted pyrazole ligand (e.g., 3-methyl-4-phenylthiocarbamoyl-2-pyrazolin-5-one)

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Ligand Solution: Dissolve the pyrazole derivative (2 mmol) in a minimal amount of warm ethanol (e.g., 20-30 mL) in a round-bottom flask.[1]

  • Metal Salt Solution: In a separate beaker, dissolve Cu(OAc)₂·H₂O (2 mmol, 0.399 g) in a small volume of deionized water (e.g., 5 mL).[1][10]

  • Reaction: With continuous stirring, add the aqueous solution of the copper salt to the ethanolic solution of the pyrazole ligand.

  • Reflux: Heat the resulting mixture under reflux for 3 hours. A colored precipitate should form during this time.[10]

  • Isolation: Allow the reaction mixture to cool to room temperature. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with small portions of cold ethanol to remove any unreacted starting materials.[1]

  • Drying: Dry the complex in a desiccator over CaCl₂.[10]

Characterization of Pyrazole-Metal Complexes

A comprehensive characterization of the synthesized complexes is crucial to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques is typically employed.

TechniquePurposeKey Observations
FT-IR Spectroscopy To confirm the coordination of the ligand to the metal ion.Shift in the vibrational frequencies of the pyrazole ring upon coordination. Appearance of new bands in the low-frequency region corresponding to M-N bonds.
UV-Visible Spectroscopy To study the electronic transitions and determine the coordination geometry of the metal center.d-d transitions in the visible region provide information about the geometry (e.g., octahedral, tetrahedral, square planar).
¹H and ¹³C NMR Spectroscopy To elucidate the structure of diamagnetic complexes in solution.Shifts in the proton and carbon signals of the ligand upon coordination.
Mass Spectrometry To determine the molecular weight of the complex.The molecular ion peak confirms the composition of the complex.
Elemental Analysis To determine the elemental composition (C, H, N) of the complex.The experimental percentages should match the calculated values for the proposed formula.
Single-Crystal X-ray Diffraction To obtain the definitive three-dimensional structure of the complex.Provides precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.
Protocol 3: General Procedure for Single-Crystal X-ray Diffraction

This protocol outlines the general steps for obtaining the crystal structure of a pyrazole-metal complex.[4]

Methodology:

  • Crystal Growth: Grow suitable single crystals of the synthesized complex. This is often achieved by slow evaporation of a solvent from a saturated solution of the complex, or by vapor diffusion of a non-solvent into a solution of the complex.

  • Crystal Selection and Mounting: Select a well-formed single crystal under a polarizing microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a stream of cold nitrogen (typically 100-120 K) in a diffractometer. Collect diffraction data using a suitable X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and intensity of each reflection. Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data.

  • Data Analysis and Visualization: Analyze the final refined structure to determine bond lengths, angles, and intermolecular interactions. Visualize the structure using appropriate software.

Chelation_of_Pyrazole_Ligand cluster_pyrazole Pyrazole Ligand M M N2 N M->N2 Coordination Bond N1 N N1->N2 H H N1->H C3 C N2->C3 C1 C C1->N1 R1 C1->R1 C2 C C2->C1 R2 C2->R2 C3->C2 R3 C3->R3 Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing Ligand_Synthesis Ligand Synthesis Complex_Synthesis Complex Synthesis Ligand_Synthesis->Complex_Synthesis Spectroscopy Spectroscopic Methods (FT-IR, UV-Vis, NMR) Complex_Synthesis->Spectroscopy Analysis Analytical Methods (MS, Elemental Analysis) Complex_Synthesis->Analysis Xray Single-Crystal X-ray Diffraction Complex_Synthesis->Xray Catalysis Catalytic Activity (e.g., Catechol Oxidation) Spectroscopy->Catalysis Medicinal Biological Activity (e.g., Anticancer Assay) Spectroscopy->Medicinal Analysis->Catalysis Analysis->Medicinal Xray->Catalysis Xray->Medicinal

References

Troubleshooting & Optimization

optimizing Suzuki coupling with 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling Optimization

Subject Matter: Optimizing the Suzuki-Miyaura Cross-Coupling of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

Introduction: Navigating the Challenges of Heterocyclic Suzuki Couplings

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and capacity to form C-C bonds, particularly in the synthesis of biaryl scaffolds for pharmaceuticals and advanced materials.[1][2] However, when applied to nitrogen-containing heteroaryl halides such as this compound, researchers often face unique challenges.

The primary obstacle arises from the substrate's inherent properties. The pyridine nitrogen, a Lewis basic site, can coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition or complete deactivation, resulting in low or no product conversion.[3] This guide provides a structured, causality-driven approach to troubleshoot and optimize this specific transformation, transforming potential failures into high-yielding successes.

The Catalytic Heart: The Suzuki-Miyaura Cycle

A foundational understanding of the catalytic cycle is critical for effective troubleshooting. Each step presents a potential point of failure or optimization. The generally accepted mechanism involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII_Halide R¹-Pd(II)L_n-X OxAdd->PdII_Halide Transmetal Transmetalation PdII_Halide->Transmetal R²-B(OR)₂ + Base PdII_Biaryl R¹-Pd(II)L_n-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 R¹-R² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Starting Protocol

This protocol serves as a robust starting point. Optimization will likely be necessary depending on the specific boronic acid or ester used.

ComponentRecommended ConditionsRationale
Aryl Halide This compound (1.0 equiv)The substrate of interest.
Boronic Acid/Ester Arylboronic Acid (1.2 - 1.5 equiv)A slight excess minimizes issues from boronic acid decomposition.[1]
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common and effective Pd(0) and Pd(II) sources.[4]
Ligand SPhos or XPhos (2.2-4.4 mol% for Pd₂(dba)₃; 4-8 mol% for Pd(OAc)₂)Bulky, electron-rich phosphines prevent catalyst inhibition by the pyridine nitrogen.[3][5]
Base K₃PO₄ (2.0 - 3.0 equiv)A moderately strong base effective in many heterocyclic couplings.[6]
Solvent 1,4-Dioxane / H₂O (4:1 or 5:1 ratio)A common solvent system that facilitates dissolution of both organic and inorganic reagents.[1][6]
Temperature 85 - 100 °CSufficient thermal energy to drive the reaction without promoting significant side reactions.[6]
Atmosphere Inert (Nitrogen or Argon)Crucial for preventing oxygen-induced side reactions like homocoupling.[3][4]
Step-by-Step Methodology
  • Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.[1]

  • Degassing: Subject the sealed flask to three cycles of vacuum backfilling with nitrogen or argon to ensure all oxygen is removed.[4]

  • Reaction: Heat the mixture to the target temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed (typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when coupling this compound.

Troubleshooting_Flowchart cluster_conversion Conversion Issues cluster_side_products Side Product Issues start Low Yield or Reaction Failure? no_conversion Q1: Low or No Conversion? start->no_conversion side_products Q2: Significant Side Products? start->side_products check_catalyst Is the Catalyst System Active? no_conversion->check_catalyst check_conditions Are Conditions Optimal? no_conversion->check_conditions action_catalyst action_catalyst check_catalyst->action_catalyst Solution: - Use fresh Pd source - Screen bulky ligands (XPhos, SPhos) - Consider pre-catalysts (e.g., G3-XPhos) action_conditions action_conditions check_conditions->action_conditions Solution: - Increase temperature (e.g., to 110°C) - Screen bases (K₂CO₃, Cs₂CO₃) - Ensure vigorous stirring dehalogenation Dehalogenation (Ar-H)? side_products->dehalogenation homocoupling Homocoupling (Ar-Ar)? side_products->homocoupling protodeboronation Protodeboronation? side_products->protodeboronation action_dehalogenation action_dehalogenation dehalogenation->action_dehalogenation Cause: Hydride sources Solution: Screen different bases/solvents action_homocoupling action_homocoupling homocoupling->action_homocoupling Cause: Oxygen Solution: Rigorous degassing, use Pd(0) source action_protodeboronation action_protodeboronation protodeboronation->action_protodeboronation Cause: Water/Heat Solution: Use fresh boronic ester (Bpin), minimize reaction time

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Q1: My reaction shows very low or no conversion of the starting material. What's wrong?

Answer: This is the most common failure mode and typically points to an issue with the catalytic system's activity, often due to inhibition by the substrate itself.

  • Causality — Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can bind strongly to the palladium center, competing with the desired catalytic cycle steps and effectively poisoning the catalyst.[3] The pyrazole nitrogen adds another potential coordination site.

  • Solution — Ligand Choice is Critical: The key is to use a ligand that is both bulky and electron-rich.

    • Bulky Ligands: Steric hindrance from ligands like SPhos and XPhos physically blocks the pyridine nitrogen from accessing and deactivating the palladium center.[3][5]

    • Electron-Rich Ligands: These ligands increase the electron density on the palladium, which promotes the rate-limiting oxidative addition step and helps stabilize the active Pd(0) species.[7][8]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure the palladium source, ligand, and base are not old or degraded. Phosphine ligands can oxidize over time.

    • Screen Ligands: If using a standard ligand like PPh₃ is failing, switch to a Buchwald-type ligand. See the table below for suggestions.

    • Increase Temperature: If kinetics are slow, incrementally increasing the temperature to 100-110 °C can improve conversion, but be mindful of potential side reactions.[9]

    • Change the Base: A stronger base like Cesium Carbonate (Cs₂CO₃) or a different one like Potassium Fluoride (KF) can sometimes accelerate the reaction.[4][10]

Ligand ClassExamplesStrengths for This Substrate
Buchwald Biarylphosphines XPhos, SPhos, RuPhosHighly Recommended. Excellent combination of bulk and electron-donating ability to prevent N-coordination and accelerate oxidative addition.[3][5]
Ferrocene-Based PdCl₂(dppf)A robust and widely used catalyst system, often effective for a range of Suzuki couplings, including some heteroaryls.[3][11]
Simple Trialkylphosphines P(t-Bu)₃, PCy₃Electron-rich and can be effective, but may require more optimization.[4][12]
Triphenylphosphine PPh₃Not Recommended. Generally not bulky or electron-rich enough to overcome catalyst inhibition by the pyridine substrate.[13]
Q2: My starting material is consumed, but the yield is low due to major side products. How can I identify and minimize them?

Answer: The formation of side products indicates that while the catalyst is active, undesired reaction pathways are competing with the main cross-coupling cycle.

Side ReactionIdentificationPrimary Cause(s)Mitigation Strategy
Protodeboronation Boronic acid is converted back to its corresponding arene (Ar-H).Excess water, high temperatures, or prolonged reaction times leading to hydrolysis of the C-B bond.[3]1. Use fresh, high-purity boronic acid. 2. Switch to a more stable boronic ester (e.g., pinacol ester).[9] 3. Minimize reaction time once the starting material is consumed.
Dehalogenation The bromo group on the pyridine is replaced by a hydrogen atom.Formation of palladium hydride species that undergo reductive elimination with the aryl halide intermediate.[3][14]1. Screen different bases; sometimes a milder base (K₂CO₃) can help.[9] 2. Ensure solvents are pure and free of potential hydride sources.
Homocoupling Two molecules of the boronic acid couple to form a biaryl byproduct (Ar-Ar).Presence of oxygen in the reaction mixture, which can re-oxidize Pd(0) to Pd(II) and promote this pathway.[3][14]1. Crucial: Perform rigorous degassing of all solvents and maintain a robust inert atmosphere throughout the reaction.[1][4] 2. Use a direct Pd(0) source like Pd₂(dba)₃ instead of a Pd(II) precatalyst which requires in-situ reduction.[3]
Q3: Does the choice of base and solvent really matter that much?

Answer: Absolutely. The base and solvent are not passive components; they play active roles in the catalytic cycle and can dictate the success or failure of the reaction.

  • Role of the Base: The primary role of the base is to activate the boronic acid. It coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which is necessary for the transmetalation step to proceed efficiently.[15]

    • Weak Bases (e.g., Na₂CO₃, K₂CO₃): May not be strong enough to facilitate transmetalation, leading to slow or stalled reactions. However, they can be useful if the substrate is sensitive to harsh conditions.[9]

    • Strong Bases (e.g., K₃PO₄, Cs₂CO₃): Generally more effective for challenging substrates as they promote the formation of the boronate "ate" complex more readily. K₃PO₄ is an excellent starting point for this system.[6]

  • Role of the Solvent: The solvent system must be able to dissolve, at least partially, both the nonpolar organic reagents and the polar inorganic base.

    • Aqueous Mixtures (Dioxane/H₂O, THF/H₂O): These are the most common and are often highly effective. Water helps dissolve the inorganic base, facilitating its interaction with the boronic acid.[16][17]

    • Anhydrous Conditions (Toluene, DMF): Can be used, particularly if protodeboronation is a severe issue. However, solubility of the base can become a problem, requiring very vigorous stirring or the use of a phase-transfer catalyst.[4]

References

Technical Support Center: Synthesis of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine. This molecule is a critical building block in medicinal chemistry and materials science, valued for its utility in constructing more complex molecular architectures. However, its synthesis can present several challenges, from achieving regioselectivity to ensuring high yields and purity.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into common synthetic routes, troubleshooting specific experimental issues, and optimizing reaction conditions. The information is structured in a practical question-and-answer format to directly address the hurdles you may encounter at the bench.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis strategy for this compound.

Q1: What are the primary synthetic routes to this compound?

The most common and effective methods for forming the C-N bond between the pyridine and pyrazole rings are transition-metal-catalyzed cross-coupling reactions. The two dominant approaches are:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is often the preferred method due to its high functional group tolerance, generally milder reaction conditions, and the wide availability of sophisticated ligands that can be tuned to optimize the reaction.[1][2] It typically involves coupling an aryl halide (e.g., 2,5-dibromopyridine) with 3,5-dimethylpyrazole.

  • Copper-Catalyzed Ullmann Condensation: A more traditional method, the Ullmann reaction uses a copper catalyst to couple the aryl halide and pyrazole.[3][4] While effective, classic Ullmann conditions often require high temperatures and stoichiometric amounts of copper.[3][5] Modern protocols with specialized ligands have made this reaction more versatile and efficient under milder conditions.[6][7]

A third, metal-free route exists: 3. Nucleophilic Aromatic Substitution (SNAr): This method is viable if the pyridine ring is highly activated. For instance, starting with 5-bromo-2-fluoropyridine allows the more labile fluorine atom to be displaced by the pyrazole nucleophile, often under basic conditions without a metal catalyst.[8]

Q2: Which starting materials are most effective?

The choice of starting pyridine derivative is crucial for success and regioselectivity.

  • 2,5-Dibromopyridine: A common and cost-effective starting material. The challenge here is achieving selective mono-amination at the C2 position, as the C5 bromine can also react. The C2 position is generally more reactive in palladium-catalyzed couplings.[9]

  • 5-Bromo-2-chloropyridine or 5-Bromo-2-fluoropyridine: Using a pyridine with different halogens allows for selective reaction. The C-F and C-Cl bonds are less reactive than the C-Br bond in typical Pd-catalyzed oxidative additions, but in SNAr, the C-F bond is highly activated for displacement.[8] This can be a strategy to avoid other coupling reactions if the bromine is intended for subsequent functionalization.

For the pyrazole component, 3,5-dimethylpyrazole is the standard, commercially available nucleophile.

Q3: What are the critical parameters to control for a successful reaction?

Regardless of the chosen method, several parameters are universally critical:

  • Catalyst and Ligand System (for coupling reactions): The choice of ligand is paramount in Buchwald-Hartwig amination. Sterically hindered biaryl phosphine ligands (e.g., RuPhos, XPhos) or ferrocene-based ligands (e.g., dppf) are often effective.[1][10] The catalyst precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and ligand must be carefully selected.

  • Base: The base is not just a proton scavenger; it is integral to the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig reactions, while milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used in Ullmann and SNAr reactions.[2][11]

  • Solvent: Anhydrous, deoxygenated solvents are essential for palladium-catalyzed reactions to prevent catalyst deactivation. High-boiling polar aprotic solvents like toluene, dioxane, DMF, or DMSO are typically used.[3][12]

  • Temperature: Reaction temperatures can range from 80 °C to over 140 °C depending on the reactivity of the substrates and the catalyst system employed. Microwave heating can sometimes be used to shorten reaction times.[13]

  • Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst and phosphine ligands. Therefore, reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using proper Schlenk techniques.[12]

Q4: How is the product typically purified and characterized?

Purification is most commonly achieved via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.[14][15] Depending on the purity after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be performed to obtain highly pure material.

Standard characterization methods include:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the structure, connectivity, and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the solid product.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the synthesis.

Problem / ObservationPotential Cause(s)Recommended Solution(s)
1. Low or No Product Yield a. Inactive Catalyst SystemEnsure Inert Conditions: Use a glovebox or proper Schlenk techniques to rigorously exclude air and moisture.[12] • Check Ligand/Catalyst Quality: Use fresh, high-purity catalyst precursors and ligands. Some phosphine ligands are air-sensitive and should be stored under argon. • Use a Pre-catalyst: Consider using a well-defined palladium pre-catalyst (e.g., a G2 or G3 pre-catalyst), which is often more air-stable and provides more consistent results.[16]
b. Inappropriate Base or SolventBase Strength: For Buchwald-Hartwig, ensure a strong base like NaOtBu or LHMDS is used.[10] For Ullmann, Cs₂CO₃ is often effective.[6] • Solvent Polarity/Boiling Point: The solvent must be able to dissolve the reagents and withstand the required reaction temperature. If the reaction is sluggish in toluene (110 °C), consider a higher boiling solvent like dioxane or DMF.
c. Low Reaction TemperatureIncrease Temperature: Some C-N couplings, especially with less reactive aryl chlorides or bromides, require higher thermal energy. Incrementally increase the temperature by 10-20 °C and monitor progress.
2. Significant Side Product Formation a. Double Amination (on 2,5-dibromopyridine)Control Stoichiometry: Use a slight excess of 2,5-dibromopyridine (e.g., 1.2-1.5 equivalents) relative to 3,5-dimethylpyrazole to favor mono-substitution. • Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the starting pyrazole is consumed to prevent further reaction.
b. Hydrodehalogenation (Bromine replaced by Hydrogen)Source of Protons: This side reaction can be caused by trace water or other protic impurities. Ensure all reagents and solvents are scrupulously dry. • Ligand Choice: This can sometimes be a result of β-hydride elimination from certain intermediates in the catalytic cycle.[1] Trying a different ligand might solve the issue.
c. Homocoupling of Starting MaterialsUllmann Reaction: This is a known side reaction in copper-catalyzed couplings, especially at high temperatures.[4] Using a ligand-modulated system at lower temperatures can suppress this. • Palladium-Catalyzed: Less common, but can occur. Ensure proper stoichiometry and catalyst loading.
3. Reaction Stalls Before Completion a. Catalyst DeactivationOxygen Contamination: A small leak in the reaction setup can introduce oxygen and kill the catalyst over time. Re-check your setup for an airtight seal. • Inhibiting Functional Groups: While the target molecule is robust, ensure starting materials are free of impurities that could poison the catalyst (e.g., sulfur-containing compounds).
b. Product InhibitionCoordination to Catalyst: The nitrogen atoms in the product can sometimes coordinate to the palladium center, inhibiting catalyst turnover. Using a ligand that binds strongly to palladium can mitigate this effect.[10]
4. Difficult Purification a. Co-elution with Starting Material or Side ProductsOptimize Chromatography: Screen different solvent systems for column chromatography (e.g., toluene/ethyl acetate, dichloromethane/methanol) to improve separation. • Chemical Treatment: If residual 3,5-dimethylpyrazole is the issue, an acidic wash (e.g., dilute HCl) during work-up can protonate and extract it into the aqueous layer. Neutralize carefully afterward.
b. Removal of Palladium/Copper Catalyst ResiduesFiltration: After the reaction, diluting with a solvent like diethyl ether or ethyl acetate and filtering through a pad of Celite can remove a significant portion of the insoluble catalyst residues. • Specialized Scavengers: Use silica-based metal scavengers or perform an aqueous wash with a solution containing a chelating agent (e.g., ammonium chloride) to remove residual metals.
Part 3: Recommended Synthetic Protocol

This section provides a detailed, step-by-step protocol for the synthesis via a palladium-catalyzed Buchwald-Hartwig amination, which is often the most reliable method.

Protocol: Buchwald-Hartwig C-N Coupling

This protocol is adapted from established procedures for the amination of bromopyridines.[2][11][12]

Materials:

  • 2,5-Dibromopyridine

  • 3,5-Dimethylpyrazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add 2,5-dibromopyridine (1.2 eq), 3,5-dimethylpyrazole (1.0 eq), and sodium tert-butoxide (1.4 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the catalyst and ligand: Pd₂(dba)₃ (0.01 eq, 1 mol%) and Xantphos (0.02 eq, 2 mol%).

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the 3,5-dimethylpyrazole.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours. Check for the consumption of 3,5-dimethylpyrazole.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Dilute with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 30% ethyl acetate in hexanes to afford this compound as a solid.

Part 4: Visual Guides & Diagrams

Visual aids can clarify complex processes. Below are diagrams representing the experimental workflow, a troubleshooting decision tree, and the catalytic cycle.

G Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Weigh Reagents: - 2,5-Dibromopyridine - 3,5-Dimethylpyrazole - NaOtBu catalyst Add Catalyst/Ligand: - Pd₂(dba)₃ - Xantphos reagents->catalyst setup Assemble Schlenk Flask Evacuate & Backfill (3x Ar) catalyst->setup solvent Add Anhydrous Toluene setup->solvent heat Heat to 110 °C Stir for 12-24h solvent->heat monitor Monitor by LC-MS heat->monitor workup Aqueous Work-up (NH₄Cl, EtOAc, Brine) monitor->workup dry Dry & Concentrate workup->dry chromatography Flash Chromatography (Hexanes/EtOAc) dry->chromatography product Pure Product chromatography->product

Caption: A typical experimental workflow for the Buchwald-Hartwig synthesis.

G Troubleshooting Decision Tree start Reaction Analysis: Low Conversion / Low Yield q_inert Were inert/anhydrous conditions rigorous? start->q_inert s_inert_no Solution: Improve Schlenk technique, use fresh anhydrous solvent. q_inert->s_inert_no No q_reagents Are reagents (base, ligand, catalyst) of high quality? q_inert->q_reagents Yes end Re-run optimized experiment s_inert_no->end s_reagents_no Solution: Use fresh, high-purity reagents. Store ligands/ catalysts under argon. q_reagents->s_reagents_no No q_temp Is the temperature optimal? q_reagents->q_temp Yes s_reagents_no->end s_temp_no Solution: Increase temperature incrementally (e.g., to 120 °C) and monitor. q_temp->s_temp_no No q_temp->end Yes s_temp_no->end

Caption: A decision tree for troubleshooting low-yield reactions.

G Simplified Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) oa Oxidative Addition pd0->oa pd2_complex L-Pd(II)(Ar)(Br) oa->pd2_complex amide_formation Amide Formation pd2_complex->amide_formation pd2_amido L-Pd(II)(Ar)(NR₂) amide_formation->pd2_amido bhx Base-H⁺ + X⁻ amide_formation->bhx re Reductive Elimination pd2_amido->re re->pd0 product Ar-NR₂ re->product arbr Ar-Br arbr->oa hnr2 H-NR₂ hnr2->amide_formation base Base base->amide_formation

Caption: The key steps of the Buchwald-Hartwig catalytic cycle.

Part 5: References
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  • Wikipedia. (2023). Buchwald–Hartwig amination. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. --INVALID-LINK--

  • Google Patents. (n.d.). WO2015094913A1 - Fluorophenyl pyrazol compounds. --INVALID-LINK--

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. --INVALID-LINK--

  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine. --INVALID-LINK--

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of Promothiocin A fragments. --INVALID-LINK--

  • J&K Scientific LLC. (2025). Ullmann Reaction. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2,5-Dibromo-3-(trifluoromethyl)pyridine. --INVALID-LINK--

  • ChemBK. (2024). 5-Bromo-2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine. --INVALID-LINK--

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. --INVALID-LINK--

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. --INVALID-LINK--

  • Guidechem. (n.d.). How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid?. --INVALID-LINK--

  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. --INVALID-LINK--

  • National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. --INVALID-LINK--

  • ResearchGate. (2016). Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022. --INVALID-LINK--

  • ResearchGate. (2017). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. --INVALID-LINK--

References

Technical Support Center: Synthesis of 2-Pyrazolylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-pyrazolylpyridines. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these important N-heterocyclic ligands. Here, we address common challenges, side reactions, and optimization strategies in a practical, question-and-answer format to help you achieve higher yields and purity in your experiments.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section tackles the most common issues encountered during the synthesis of 2-pyrazolylpyridines, particularly focusing on the widely used nucleophilic substitution route involving a halopyridine and a pyrazole salt.

Q1: My reaction to form a 2,6-di(pyrazol-1-yl)pyridine from 2,6-dibromopyridine is stalling, resulting in a low yield and a significant amount of a major byproduct. What is happening and how can I fix it?

A1: This is the most frequently encountered problem. The primary byproduct is almost certainly the monosubstituted intermediate , such as 2-bromo-6-(pyrazol-1-yl)pyridine.

Causality: The underlying issue is the difference in reactivity between the first and second nucleophilic aromatic substitution (SNAr) steps. After the first pyrazole substitutes one of the bromine atoms, the electron-donating nature of the pyrazolyl group deactivates the pyridine ring towards further nucleophilic attack. This makes the second substitution step significantly more sluggish than the first.[1]

Troubleshooting & Optimization:

  • Stoichiometry: While using a stoichiometric amount (2.0 equivalents) of the pyrazole salt is the theoretical requirement, in practice, a slight excess (e.g., 2.2-2.5 equivalents) is often necessary to drive the reaction to completion.

  • Reaction Conditions:

    • Temperature: These reactions often require high temperatures (e.g., 130-150°C) and prolonged reaction times (24-72 hours) to force the second substitution. Consider using a high-boiling point solvent like diglyme or DMF.

    • Base/Salt Formation: Ensure your pyrazole is fully deprotonated. Using a strong base like sodium hydride (NaH) to pre-form the pyrazolate salt in an anhydrous solvent before adding the dihalopyridine is critical. Incomplete deprotonation will leave you with unreacted starting material and reduce the effective concentration of your nucleophile.

  • Purification: Even with optimization, some amount of the monosubstituted byproduct may be unavoidable. A well-designed column chromatography protocol is essential for separation.

Q2: I'm observing multiple products by TLC/LC-MS, even after optimizing for the monosubstitution issue. What other side reactions could be occurring?

A2: Beyond monosubstitution, several other side reactions can complicate your product mixture.

Common Side Reactions:

  • Isomeric Products (N1 vs. N2 Substitution): If you are using a pyrazole that is unsymmetrically substituted (e.g., 3-methylpyrazole), you can get constitutional isomers. The pyrazole ring has two nitrogen atoms, and substitution can potentially occur at either one, leading to different connectivity (e.g., 1-pyridyl vs. 2-pyridyl isomers, though the former is heavily favored in deprotonated reactions).

  • Hydrolysis of Halopyridine: If there is residual water in your reaction mixture, especially at high temperatures and in the presence of a base, the halopyridine can hydrolyze to form the corresponding hydroxypyridine. This byproduct can be difficult to remove.

  • Byproducts from the Base: Certain base and solvent combinations can lead to unexpected byproducts. For example, using a base like LDA in THF can sometimes result in the formation of byproducts from the reaction of the base with the solvent or starting materials.[2]

  • Homocoupling: In some cases, particularly if using catalytic conditions (e.g., copper-catalyzed Ullmann condensation), you might observe homocoupling of the pyrazole or pyridine starting materials.

Preventative Measures:

  • Anhydrous Conditions: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis and other side reactions involving atmospheric moisture.[3]

  • Choice of Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common and effective choices. NaH ensures complete and irreversible deprotonation, while K₂CO₃ is a milder, heterogeneous base that can be easier to handle.

  • Regiocontrol: For unsymmetrical pyrazoles, the regioselectivity of the N-arylation is often directed by sterics, with the substitution occurring at the less hindered nitrogen atom. Characterization by 2D NMR (NOESY/ROESY) may be necessary to confirm the structure of your product.

Q3: My final product is an inseparable mixture, and purification by column chromatography is proving difficult. What are my options?

A3: When column chromatography fails, it's often due to very similar polarities between the desired product and a key impurity.

Advanced Purification Strategies:

  • Recrystallization: If your product is a solid, recrystallization can be highly effective for removing minor impurities.[4] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, acetonitrile).

  • Acid-Base Extraction: The nitrogen atoms on both the pyridine and pyrazole rings are basic. You can sometimes exploit differences in pKa values. By carefully acidifying your organic solution (e.g., with 1M HCl), your products will move to the aqueous phase. Then, by slowly increasing the pH with a base (e.g., NaHCO₃ or NaOH), different compounds may precipitate or be extracted back into an organic solvent at different pH levels.

  • Derivative Formation: In challenging cases, you can temporarily convert your product into a derivative with very different physical properties. For example, if your molecule has a suitable functional group, you could form a salt or a complex, purify it, and then cleave the derivative to get back your pure compound.

Part 2: Reaction Mechanisms & Visual Guides

Understanding the reaction pathway and potential pitfalls is crucial for effective troubleshooting.

Primary Synthetic Pathway and Major Side Reaction

The following diagram illustrates the desired reaction pathway for the synthesis of a 2,6-di(pyrazol-1-yl)pyridine and the competing side reaction that leads to the monosubstituted byproduct.

G Start 2,6-Dibromopyridine Intermediate 2-Bromo-6-(pyrazol-1-yl)pyridine (Monosubstituted Intermediate) Start->Intermediate Step 1 (Fast) + Na-Pyrazole, Δ PyrNa1 Pyrazolate Anion (1st Eq.) Product 2,6-Di(pyrazol-1-yl)pyridine (Desired Product) Intermediate->Product Step 2 (Slow) + Na-Pyrazole, Δ SideProduct Monosubstituted Byproduct (Isolated) Intermediate->SideProduct Incomplete Reaction (Insufficient Time/Temp) PyrNa2 Pyrazolate Anion (2nd Eq.)

Caption: Desired vs. Side Reaction Pathway in Disubstitution.

General Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and solve common synthesis problems.

G Start Reaction Complete? (Monitor by TLC/LC-MS) Yes Proceed to Workup & Purification Start->Yes No Low Conversion or Complex Mixture Start->No Purify Purification Issues? Yes->Purify CheckReagents Verify Purity of Starting Materials & Solvents No->CheckReagents CheckConditions Re-evaluate Conditions: - Temperature - Time - Stoichiometry No->CheckConditions CheckAtmosphere Ensure Inert Atmosphere & Anhydrous Conditions No->CheckAtmosphere Optimize Systematically Optimize Conditions CheckReagents->Optimize CheckConditions->Optimize CheckAtmosphere->Optimize Recrystallize Attempt Recrystallization Purify->Recrystallize No FinalProduct Pure Product Purify->FinalProduct Successful AdvChrom Advanced Chromatography (e.g., Prep-HPLC) Recrystallize->AdvChrom Unsuccessful Recrystallize->FinalProduct Successful AdvChrom->FinalProduct

References

Technical Support Center: Enhancing Yields in Palladium-Catalyzed Reactions with Pyridine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide expert insights and practical solutions for improving the yield and efficiency of palladium-catalyzed cross-coupling reactions involving pyridine-containing substrates and ligands. The inherent electronic properties of the pyridine moiety present unique challenges, primarily through its potential to coordinate with and deactivate the palladium catalyst. This resource offers a structured approach to troubleshooting and optimizing your reactions for success.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when working with palladium-catalyzed reactions of pyridines.

Q1: My palladium-catalyzed cross-coupling reaction with a pyridine substrate has a very low yield or is not working at all. What are the most common reasons for this?

A1: Low yields in these reactions are a frequent challenge. The primary culprits often revolve around catalyst deactivation, suboptimal reaction conditions, or issues with the reagents themselves. A systematic approach to troubleshooting is crucial for identifying the root cause.[1] Key areas to investigate include:

  • Catalyst Inhibition and Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to the formation of inactive species and inhibiting catalytic turnover.[1] Additionally, the active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II) species. The formation of palladium black, which is aggregated, inactive palladium, is another common deactivation pathway, often triggered by high temperatures or an insufficient ligand-to-palladium ratio.[1]

  • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. For pyridine substrates, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to shield the palladium from the pyridine nitrogen and promote the desired reaction pathway.[1][2]

  • Suboptimal Base Selection: The base is crucial for activating the coupling partner (e.g., boronic acid in Suzuki coupling) but can also contribute to side reactions. The choice of base needs to be carefully optimized for the specific reaction.[2]

  • Poor Reagent Quality: The purity and dryness of reagents and solvents are paramount. Water and oxygen can significantly interfere with the reaction.

Q2: I suspect my palladium catalyst is deactivating. What are the visual cues, and how can I prevent it?

A2: Catalyst deactivation is a common issue. A primary visual indicator is the formation of a black precipitate, known as palladium black. This consists of aggregated, inactive palladium particles.[1] To prevent this, consider the following:

  • Ensure an Inert Atmosphere: Thoroughly degas your solvent and reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.[2]

  • Optimize Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. A higher ligand-to-metal ratio can help stabilize the active catalyst.

  • Control Reaction Temperature: While heat can increase reaction rates, excessively high temperatures can accelerate catalyst decomposition.[1]

  • Choose the Right Ligand: Bulky ligands can sterically protect the palladium center from aggregation.

Q3: How does the position of the substituent on the pyridine ring affect the reaction?

A3: The position of the leaving group (e.g., halide) on the pyridine ring significantly impacts its reactivity and susceptibility to catalyst inhibition. 2-substituted pyridines are notoriously challenging due to the proximity of the nitrogen atom to the reaction center, which facilitates strong coordination to the palladium catalyst.[3][4] 3- and 4-substituted pyridines are generally more reactive as the nitrogen atom is further away, reducing its inhibitory effect.[4]

In-Depth Troubleshooting Guide

This section provides a more detailed, issue-based approach to resolving common problems in palladium-catalyzed reactions with pyridine ligands.

Issue 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted starting material, it's essential to systematically evaluate each component of your reaction.

Root Cause Analysis and Solutions:

  • Inactive Catalyst:

    • Problem: The Pd(II) precatalyst is not being efficiently reduced to the active Pd(0) species.

    • Solution: Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or employing a precatalyst system known for efficient in-situ reduction. Also, ensure your phosphine ligands have not been oxidized, as this can hinder the reduction process.

  • Inhibited Catalytic Cycle:

    • Problem: The pyridine nitrogen is coordinating to the palladium center, shutting down the catalytic cycle.

    • Solution: Switch to a bulkier, more electron-rich ligand. Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are excellent choices for sterically shielding the palladium and promoting oxidative addition.[2]

  • Insufficiently Reactive Conditions:

    • Problem: The reaction temperature may be too low to overcome the activation energy, especially for less reactive substrates like 2-chloropyridines.[2]

    • Solution: Gradually increase the reaction temperature while monitoring for catalyst decomposition. A solvent with a higher boiling point may be necessary.

Troubleshooting Workflow for Low Conversion

start Low Conversion Observed check_catalyst 1. Verify Catalyst Activity - Use fresh precatalyst - Consider a Pd(0) source start->check_catalyst check_ligand 2. Evaluate Ligand - Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) - Increase ligand:Pd ratio check_catalyst->check_ligand If no improvement success Improved Yield check_catalyst->success If improved check_conditions 3. Optimize Conditions - Increase temperature incrementally - Screen different bases (e.g., K₃PO₄, Cs₂CO₃) - Ensure anhydrous solvent check_ligand->check_conditions If no improvement check_ligand->success If improved check_reagents 4. Check Reagent Quality - Use freshly purified starting materials - Ensure rigorous degassing check_conditions->check_reagents If no improvement check_conditions->success If improved check_reagents->success If improved fail Re-evaluate Reaction Scope check_reagents->fail If still no improvement

Caption: A systematic workflow for troubleshooting low conversion in palladium-catalyzed reactions.

Issue 2: Formation of Significant Byproducts

The presence of byproducts indicates that side reactions are competing with your desired transformation. Identifying these byproducts is the first step to mitigating their formation.

Common Byproducts and Their Mitigation:

  • Homocoupling of Boronic Acid (in Suzuki Reactions):

    • Problem: The boronic acid couples with itself to form a bipyridine byproduct. This is often promoted by the presence of oxygen or Pd(II) species.[2]

    • Solution: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. Using a Pd(0) source or an efficient precatalyst system can also minimize homocoupling.[2]

  • Protodeboronation (in Suzuki Reactions):

    • Problem: The boronic acid is replaced by a hydrogen atom from the solvent or trace water.

    • Solution: Use rigorously dried solvents and reagents. Switching from a boronic acid to a more stable boronate ester (e.g., pinacol ester) or a trifluoroborate salt can also prevent this side reaction.[1]

  • Hydrolysis of the Leaving Group (e.g., Nonaflates):

    • Problem: In reactions with sensitive leaving groups like nonaflates, hydrolysis to the corresponding pyridinone can be a major side reaction, especially under basic conditions.[5]

    • Solution: Use a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Running the reaction at a lower temperature can also help.[5]

The Catalytic Cycle and Points of Failure

Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X Inhibition Pyridine Inhibition Pd0->Inhibition Deactivation Catalyst Deactivation (e.g., Pd Black) Pd0->Deactivation PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R'-M PdII->Inhibition PdII_R_R R-Pd(II)-R'(L_n) Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

References

Technical Support Center: Troubleshooting the Heck Reaction with Heteroaryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Heck-Mizoroki reaction, with a specialized focus on navigating the complexities of heteroaryl halide substrates. As a Senior Application Scientist, I understand that while the Heck reaction is a cornerstone of C-C bond formation, its application to heteroaryl systems can be fraught with challenges leading to low yields, side reactions, and catalyst deactivation. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

I. Low or No Conversion: The Reaction Isn't Working

Question: My Heck reaction with a heteroaryl halide is showing little to no conversion of my starting materials. What are the most likely causes and how can I fix it?

Answer: This is a common and frustrating issue. The root cause often lies in the inherent properties of heteroaryl halides and their interaction with the palladium catalyst. Here’s a systematic approach to troubleshooting:

  • Catalyst Activation and Pre-catalyst Choice: The active catalyst in the Heck reaction is a Pd(0) species. Many common pre-catalysts, like Pd(OAc)₂, are Pd(II) and require in-situ reduction to Pd(0) to enter the catalytic cycle. If this pre-activation step is inefficient, your reaction will not proceed.

    • Expert Insight: The choice of phosphine ligand can facilitate this reduction. However, an excess of certain phosphine ligands can lead to the formation of coordinatively saturated and inactive Pd(0) complexes.

    • Troubleshooting Protocol:

      • Switch Pre-catalyst: If using a Pd(II) source, consider switching to a Pd(0) pre-catalyst such as Pd(dba)₂ or Pd₂(dba)₃.

      • Optimize Ligand Ratio: If using a phosphine ligand, ensure you are not using a large excess. A 1:1 to 1:2 Pd:ligand ratio is a good starting point for monodentate phosphines.

      • Consider Additives: Some reactions benefit from the addition of a reducing agent to facilitate the formation of Pd(0), although this is not always necessary.

  • Catalyst Poisoning by the Heteroaryl Substrate: Nitrogen-containing heterocycles are notorious for their ability to coordinate strongly to the palladium center, effectively acting as a ligand and poisoning the catalyst. This prevents the catalyst from participating in the desired catalytic cycle.

    • Expert Insight: This is particularly problematic with electron-rich N-heterocycles. The lone pair on the nitrogen atom competes with the desired olefin and phosphine ligands for coordination sites on the palladium.

    • Troubleshooting Protocol:

      • Use Bulky Ligands: Employing sterically hindered ligands, such as bulky phosphines or N-heterocyclic carbenes (NHCs), can disfavor the coordination of the heteroaryl nitrogen. A sterically bulky P,P=O ligand has shown success in this area.

      • Protonation of the Heterocycle: Adding a mild acid can protonate the heteroaryl nitrogen, preventing it from coordinating to the palladium. However, this must be balanced with the need for a basic medium for the reaction to proceed. Careful selection of the base is crucial.

  • The Challenge of Heteroaryl Chlorides: Heteroaryl chlorides are often the most challenging substrates due to the strength of the C-Cl bond, which makes the initial oxidative addition step difficult.

    • Expert Insight: Standard palladium/phosphine catalysts are often ineffective for aryl chlorides. More electron-rich and sterically demanding ligands are required to promote the oxidative addition.

    • Troubleshooting Protocol:

      • Switch to Specialized Ligands: N-heterocyclic carbenes (NHCs) are excellent choices for activating aryl chlorides due to their strong σ-donating properties, which increase the electron density on the palladium and facilitate oxidative addition. Bulky, electron-rich phosphines are also effective.

      • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for C-Cl bond cleavage. Microwave irradiation can be particularly effective in rapidly reaching and maintaining high temperatures, often leading to significantly reduced reaction times.

II. Side Reactions and Low Yields: My Reaction is Messy

Question: I'm getting some of my desired product, but the yield is low and I see several side products. What are the common side reactions and how can I suppress them?

Answer: Side reactions in the Heck coupling of heteroaryl halides often compete with the desired product formation, leading to reduced yields and purification challenges. Here are the most common culprits:

  • Dehalogenation (Hydrodehalogenation): This is the reduction of the heteroaryl halide to the corresponding arene, where the halogen is replaced by a hydrogen atom.

    • Expert Insight: Dehalogenation can occur through various pathways, including radical mechanisms or by interception of the alkylpalladium(II) intermediate with a hydride source. It can be exacerbated by certain bases and solvents.

    • Troubleshooting Protocol:

      • Base Selection: Avoid bases that can act as hydride donors. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred over organic amines in cases where dehalogenation is problematic.

      • Additive Control: In some cases, additives like lithium chloride have been shown to suppress dehalogenation.

  • Double Bond Isomerization: The Heck reaction can sometimes lead to isomerization of the double bond in the product, resulting in a mixture of regioisomers.

    • Expert Insight: This occurs when the β-hydride elimination step is reversible, allowing for re-insertion and subsequent elimination at a different position. This side reaction is more common in intramolecular Heck reactions but can also occur in intermolecular couplings.

    • Troubleshooting Protocol:

      • Use of Additives: Silver or thallium salts can facilitate the reductive elimination of HX from the palladium hydride intermediate, thereby suppressing the reverse reaction and minimizing isomerization.

      • Solvent Choice: Supercritical carbon dioxide has been shown to suppress double bond isomerization in some intramolecular Heck reactions.

      • Ligand Modification: The use of specific ligands, such as tri-2-furylphosphine, can also provide high regioselectivity.

III. Optimizing Reaction Conditions: A Deeper Dive

Question: How do I choose the optimal catalyst, ligand, base, and solvent for my specific heteroaryl halide?

Answer: The "no single best condition" mantra holds true for the Heck reaction. Optimization is key and should be approached systematically.

Catalyst and Ligand Selection:

The choice of ligand is critical for stabilizing the active palladium species and modulating its reactivity.

Ligand TypeAdvantagesBest For
Triphenylphosphine (PPh₃) In

Technical Support Center: Navigating Catalyst Deactivation in Cross-Coupling Reactions with Pyridine-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common and often frustrating challenge in synthetic chemistry: catalyst deactivation in cross-coupling reactions involving pyridine-based ligands. The unique electronic and coordinating properties of the pyridine moiety can introduce complexities that lead to reaction failure. This resource will equip you with the knowledge to diagnose, overcome, and prevent these issues in your own experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers face when working with pyridine-based ligands in cross-coupling reactions.

Q1: Why are my cross-coupling reactions with pyridine-containing substrates or ligands often sluggish or incomplete?

A1: The primary challenge stems from the Lewis basic nitrogen atom within the pyridine ring.[1][2] This nitrogen can act as a ligand itself, coordinating strongly to the palladium catalyst.[1][3] This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting or slowing the catalytic cycle.[1] This is particularly problematic when the coupling site is at the 2-position of the pyridine ring, a phenomenon often referred to as the "2-pyridyl problem."[1]

Q2: What are the visual cues of catalyst deactivation in my reaction?

A2: A common and telling sign of catalyst deactivation is the formation of a black precipitate, known as "palladium black."[4][5] This consists of agglomerated, catalytically inactive palladium metal.[4] While a color change to dark brown or black is common in many successful cross-coupling reactions, the rapid and extensive formation of a precipitate early in the reaction often indicates poor catalyst stability and is a likely cause of low conversion.[5]

Q3: Can the choice of my palladium precatalyst influence deactivation?

A3: Yes, the choice of precatalyst and its activation process can be critical. Palladium(II) precatalysts, such as Pd(OAc)₂, require reduction to the active Pd(0) species in situ.[6][7] If this reduction is slow or inefficient, or if side reactions occur during this step, it can lead to the formation of inactive species. The use of well-defined Pd(0) sources or modern palladacycle precatalysts that are designed for clean and efficient activation can sometimes mitigate these issues.[8][9]

Q4: How do reaction conditions like temperature and base selection specifically impact catalyst stability with pyridine-based ligands?

A4: Higher temperatures can accelerate not only the desired reaction but also catalyst decomposition pathways.[4] It's a delicate balance; the reaction should be run at the lowest temperature that provides a reasonable rate. The choice of base is also crucial. While a base is necessary for the catalytic cycle, an overly strong or poorly soluble base can lead to side reactions or degradation of the ligand or substrate, which in turn can contribute to catalyst deactivation.[4]

Troubleshooting Guide: From Problem to Solution

This section is designed to provide a systematic approach to troubleshooting common issues encountered in cross-coupling reactions with pyridine-based ligands.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Conversion Catalyst Poisoning: The pyridine nitrogen is coordinating to the palladium center, forming an inactive complex.[1][4]Ligand Modification: Switch to a more sterically bulky, electron-rich phosphine ligand (e.g., Buchwald-type ligands) or an N-heterocyclic carbene (NHC) ligand.[4] These ligands can create a more crowded coordination sphere around the palladium, disfavoring coordination of the pyridine substrate.[4] Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) may overcome partial deactivation.
Reaction Stalls Prematurely Catalyst Decomposition: The active Pd(0) species is agglomerating into inactive palladium black.[4][5]Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. A slight excess of the ligand (e.g., 1.1-1.5 equivalents relative to palladium) can be beneficial.[4] Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition.[4] Attempt the reaction at a lower temperature to see if catalyst lifetime improves.
Formation of Side Products (e.g., Homocoupling, Dehalogenation) Slow Catalytic Turnover: When the desired catalytic cycle is slow due to inhibition by the pyridine moiety, side reactions can become more competitive.Thorough Degassing: Ensure the reaction mixture is rigorously degassed to remove oxygen, which can promote homocoupling.[1] Optimize Base and Solvent: The choice of base and solvent can influence the relative rates of the desired reaction versus side reactions. A screen of different bases (e.g., K₃PO₄, Cs₂CO₃) and anhydrous, degassed solvents (e.g., toluene, dioxane, THF) is recommended.[4]
Inconsistent Results Between Batches Variable Reagent Purity: Trace impurities in starting materials, solvents, or the base can act as catalyst poisons.Reagent Purification: Use freshly purified solvents and recrystallize solid reagents. Ensure the base is of high purity and handled under an inert atmosphere if it is hygroscopic. Run a Control Reaction: Perform a reaction with highly purified reagents to determine if impurities are the root cause.

Detailed Mechanistic Insights into Catalyst Deactivation

Understanding the "how" and "why" of catalyst deactivation is crucial for developing robust synthetic methods. Below are the primary deactivation pathways for palladium catalysts in the presence of pyridine-based ligands.

Catalyst Poisoning by Pyridine Coordination

The most direct deactivation pathway involves the coordination of the pyridine nitrogen to the active Pd(0) catalyst. This forms a stable, coordinatively saturated palladium complex that is unable to participate in the catalytic cycle, specifically by inhibiting the crucial oxidative addition step.

G Active_Catalyst Active Pd(0)L_n Inactive_Complex Inactive [Pd(0)L_n(Pyridine)] Complex Active_Catalyst->Inactive_Complex Coordination Pyridine Pyridine Substrate/Ligand Pyridine->Inactive_Complex Catalytic_Cycle Catalytic Cycle Halted Inactive_Complex->Catalytic_Cycle

Caption: Pyridine coordination to the active Pd(0) catalyst forms an inactive complex, halting the catalytic cycle.

Formation of Palladium Black

If the catalytic turnover is slow, the lifetime of the active Pd(0) species in solution increases. This provides a greater opportunity for individual Pd(0) atoms to collide and aggregate into larger, catalytically inactive palladium clusters and ultimately, palladium black. This process is often irreversible under typical reaction conditions.

G cluster_agg Aggregation Pd0_1 Pd(0)L_n Pd_Cluster [Pd(0)]_m Cluster Pd0_1->Pd_Cluster Pd0_2 Pd(0)L_n Pd0_2->Pd_Cluster Pd_Black Palladium Black (Inactive) Pd_Cluster->Pd_Black Slow_Turnover Slow Catalytic Turnover (e.g., due to pyridine inhibition)

Caption: Slow catalytic turnover can lead to the aggregation of active Pd(0) species into inactive palladium black.

Experimental Protocols for Diagnosis and Optimization

The following protocols provide a structured approach to diagnosing and resolving catalyst deactivation issues in your experiments.

Protocol 1: Ligand Screening for Improved Catalyst Stability

Objective: To identify a ligand that stabilizes the palladium catalyst and prevents deactivation in the presence of a pyridine-containing substrate.

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a suitable palladacycle)

  • A panel of ligands (e.g., a standard phosphine like PPh₃, a bulky Buchwald ligand like SPhos, and an NHC ligand like IPr)

  • Your pyridine-containing aryl halide and coupling partner

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Inert atmosphere glovebox or Schlenk line

  • Small-scale reaction vials with stir bars

  • Analytical equipment (TLC, GC-MS, or LC-MS)

Procedure:

  • Setup: In an inert atmosphere, set up a parallel series of reactions in individual vials. For each reaction, use the same amounts of your pyridine-containing substrate, coupling partner, base, and solvent.

  • Catalyst Preparation: In each vial, add the palladium precatalyst at your standard loading (e.g., 2 mol %).

  • Ligand Addition: To each vial, add a different ligand from your panel. A typical ligand-to-palladium ratio to start with is 2:1.

  • Reaction Initiation: Seal the vials, remove them from the inert atmosphere, and place them in a pre-heated reaction block at your desired temperature.

  • Monitoring: Monitor the progress of each reaction over time using your chosen analytical technique. Note any visual changes, such as the formation of palladium black.

  • Analysis: Compare the reaction profiles. The most effective ligand will result in a higher conversion to the desired product with minimal catalyst decomposition.

Protocol 2: In Situ Reaction Monitoring to Detect Catalyst Deactivation

Objective: To determine if and when catalyst deactivation is occurring during your reaction.

Materials:

  • Your standard reaction setup and reagents

  • An internal standard (a stable, unreactive compound that can be easily quantified by your analytical method)

  • Syringes for sampling under an inert atmosphere

  • Analytical equipment (GC-MS or LC-MS)

Procedure:

  • Reaction Setup: Set up your cross-coupling reaction as you normally would, but include a known amount of an internal standard before adding the catalyst.

  • Time Zero Sample: Immediately after adding the catalyst and reaching the reaction temperature, take a small aliquot of the reaction mixture (the "time zero" point). Quench the aliquot (e.g., with a small amount of water or by diluting with a suitable solvent) and prepare it for analysis.

  • Time-Course Sampling: At regular intervals (e.g., every 30 minutes), take further aliquots from the reaction mixture, quenching each one immediately.

  • Data Analysis: Analyze all the samples to determine the concentration of your starting materials and product relative to the internal standard at each time point.

  • Interpretation: Plot the concentration of the product versus time. A healthy reaction will show a steady increase in product formation until the starting material is consumed. If the reaction stalls and the product concentration plateaus before the starting material is fully consumed, this is a strong indication of catalyst deactivation.[1]

References

Technical Support Center: Optimizing Suzuki Coupling of Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyridine compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with these often-challenging heteroaromatic substrates. The inherent electronic properties of the pyridine ring, particularly the Lewis basic nitrogen atom, can lead to catalyst inhibition and other side reactions, making careful optimization of bases and solvents critical for success.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to explain the causality behind experimental choices, providing you with the knowledge to not just follow a protocol, but to rationalize and optimize it for your specific system.

Troubleshooting Guide: Common Issues & Actionable Solutions

This section addresses specific problems in a question-and-answer format, offering potential causes and clear, actionable solutions.

Question 1: My reaction with a 2-halopyridine is giving low to no yield. What's the first thing I should check?

Answer: Low or no yield with 2-halopyridines is a frequent challenge, often termed the "2-pyridyl problem."[1] The primary culprit is the deactivation of the palladium catalyst. The lone pair of electrons on the pyridine nitrogen, positioned ortho to the coupling site, can coordinate strongly to the palladium center, inhibiting its catalytic activity.[1][2]

Initial Troubleshooting Steps:

  • Evaluate Your Ligand: Standard ligands like triphenylphosphine (PPh₃) are often insufficient.[3] You need to switch to a more robust ligand system designed to shield the palladium center and promote the difficult oxidative addition step.

    • Recommendation: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos , XPhos , RuPhos ) or N-heterocyclic carbenes (NHCs).[2][3] These ligands are highly effective for heteroaryl couplings because they stabilize the active catalyst and sterically hinder pyridine coordination.[2]

  • Increase Catalyst Loading: For particularly stubborn couplings, a modest increase in catalyst loading (e.g., from 1-3 mol% to 5 mol%) can sometimes overcome partial deactivation and improve yields.[1]

  • Check Your Base and Solvent System: An inappropriate base or solvent can exacerbate the problem. A strong, non-nucleophilic base is often required to facilitate the transmetalation step without causing other issues.

Question 2: I'm observing significant amounts of protodeboronation (my boronic acid is being converted back to the parent arene/heteroarene). How can I stop this?

Answer: Protodeboronation is a major side reaction where the C-B bond of the boronic acid is cleaved by a proton source, effectively removing it from the catalytic cycle.[4][5] This is especially problematic with electron-deficient or some heteroaromatic boronic acids (like 2-pyridyl boronic acid) and is often accelerated by the presence of water and certain bases.[4][5][6]

Strategies to Minimize Protodeboronation:

  • Use Anhydrous Conditions: This is the most critical step. Ensure your solvents are rigorously dried and degassed.[4] Use a finely ground, anhydrous base. Flame-drying glassware under vacuum and running the reaction under a strict inert atmosphere (Argon or Nitrogen) is highly recommended.[3][4]

  • Switch to a Boronate Ester: Boronic esters, such as pinacol esters (Bpin) or MIDA esters, are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[2][5] MIDA boronates, in particular, participate in a "slow release" of the active boronic acid, keeping its concentration low and minimizing side reactions.[5]

  • Optimize the Base: While a base is necessary, its strength and nucleophilicity matter.

    • Avoid strongly basic aqueous conditions if possible.

    • Sometimes a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be effective while minimizing this side reaction.[7]

Question 3: My main byproduct is the homocoupling of my boronic acid (e.g., forming bipyridine). What causes this and how can I fix it?

Answer: Homocoupling is the self-coupling of the boronic acid reagent to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), or by conditions that favor two transmetalation events before reductive elimination.[2][4]

Minimization Strategies:

  • Strictly Exclude Oxygen: This is paramount. Thoroughly degas all solvents before use by sparging with an inert gas or using several freeze-pump-thaw cycles.[4] Ensure the reaction is maintained under a positive pressure of inert gas from start to finish.[3]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce side reactions that occur during the in situ reduction of Pd(II) precatalysts (e.g., Pd(OAc)₂).[4]

  • Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.2 equivalents) is common, a large excess can favor homocoupling. Optimize the ratio for your specific substrates.[4]

Frequently Asked Questions (FAQs)
Q1: How do I choose the right base for my pyridine Suzuki coupling?

The base plays a crucial role: it activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step of the catalytic cycle.[2][7][8] The choice of base is highly dependent on the specific substrates, solvent, and catalyst.

  • Inorganic Bases are Preferred: Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are the most common and effective choices.[2][9] Organic amine bases are generally less effective.[10][11]

  • Stronger Bases for Less Reactive Partners: For challenging couplings, such as those involving electron-deficient pyridines or aryl chlorides, a stronger base is often necessary. K₃PO₄ and Cs₂CO₃ are frequently the bases of choice in these cases.[2][3]

  • Weaker Bases for Sensitive Substrates: If your substrate contains base-labile functional groups (like esters), a milder base such as potassium fluoride (KF ) or sodium bicarbonate (NaHCO₃ ) should be considered.[7][12]

  • Screening is Key: There is no universal base. Screening a small panel of bases is a recommended and often necessary optimization step.[2]

BaseTypical Use CasepKa of Conjugate AcidNotes
K₃PO₄ Challenging couplings, less reactive chlorides~12.3 (for HPO₄²⁻)Often provides excellent results when other bases fail.[2]
Cs₂CO₃ General use, often enhances reactivity~10.3 (for HCO₃⁻)Highly effective, but more expensive. Its solubility can be beneficial.[11]
K₂CO₃ / Na₂CO₃ Standard, general-purpose couplings~10.3 (for HCO₃⁻)A good starting point for optimization. Na₂CO₃ is often very effective.[13][14]
KF Substrates with base-sensitive functional groups~3.2 (for HF)A mild, non-nucleophilic base.[7]
Q2: What is the best solvent? Should I use aqueous or anhydrous conditions?

The solvent system must solubilize the reagents and facilitate the interaction between the organic and inorganic components. The choice between aqueous and anhydrous conditions depends heavily on the stability of your reagents.

  • Aqueous Systems (e.g., Dioxane/Water, Toluene/Water): The addition of water can be beneficial. It often increases the solubility of the inorganic base and can accelerate the transmetalation step.[9] A small amount of water is typically used in many standard protocols.[15] However, water is also the primary proton source for the undesired protodeboronation side reaction.[4]

  • Anhydrous Systems (e.g., Dioxane, Toluene, THF): When protodeboronation is a significant issue, switching to strictly anhydrous conditions is the best strategy.[4] Recent developments have shown that completely anhydrous conditions using bases like potassium trimethylsilanolate (TMSOK) can lead to extremely fast reactions.[15][16]

Common Solvent Choices:

  • 1,4-Dioxane: A versatile and widely used solvent, often in a mixture with water.[17][18]

  • Toluene: Another excellent choice, particularly for higher temperature reactions.[19]

  • Tetrahydrofuran (THF): Effective, but its lower boiling point limits the reaction temperature.

  • Dimethylformamide (DMF): A polar aprotic solvent that can be effective but may be harder to remove and can decompose at high temperatures.[18]

Q3: My pyridine substrate has multiple halide positions. How can I control selectivity?

Controlling site-selectivity in polyhalogenated pyridines is a significant challenge that depends on subtle electronic and steric differences. While general rules exist (e.g., oxidative addition is often faster at more electron-deficient positions), selectivity is highly dependent on the specific catalyst and ligand system.

  • Ligand-Controlled Selectivity: The choice of ligand can dramatically alter the outcome. For example, with 2,4-dichloropyridine, certain Pd/IPr catalyst systems can favor C4-selectivity, while other conditions might favor the C2 position.[20] Electron-deficient ligands can facilitate oxidative addition at a more electron-rich C-Br bond, reversing expected selectivity patterns.[21]

  • Reaction Conditions: The base and solvent can also influence selectivity. Screening different combinations is crucial to direct the coupling to the desired position.[20]

Visualizing the Process
Decision Workflow for Optimization

This diagram outlines a logical flow for troubleshooting and optimizing a challenging pyridine Suzuki coupling.

Suzuki_Optimization_Workflow start Start: Low Yield or No Reaction check_catalyst Is the Catalyst System Active Enough for Pyridine? start->check_catalyst check_side_reactions Are Side Reactions Dominating? check_catalyst->check_side_reactions Yes action_ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, NHC) check_catalyst->action_ligand No optimize_base Is the Base Optimal? check_side_reactions->optimize_base No Dominant Side Reaction action_deboronation Use Anhydrous Solvent Switch to Boronate Ester (Bpin, MIDA) check_side_reactions->action_deboronation Protodeboronation action_homocoupling Degas Solvents Thoroughly Use Pd(0) Precatalyst check_side_reactions->action_homocoupling Homocoupling optimize_solvent Is the Solvent System Appropriate? optimize_base->optimize_solvent Yes action_screen_base Screen Stronger Bases (K3PO4, Cs2CO3) optimize_base->action_screen_base No success Reaction Optimized: High Yield optimize_solvent->success Yes action_screen_solvent Screen Solvents (Dioxane, Toluene, THF) Adjust Water Content optimize_solvent->action_screen_solvent No action_temp Increase Reaction Temperature (80-120 °C) action_ligand->action_temp action_temp->check_side_reactions action_deboronation->optimize_base action_homocoupling->optimize_base action_screen_base->optimize_solvent action_screen_solvent->success

A workflow for troubleshooting low yields in pyridine Suzuki coupling.

The Role of the Base in the Catalytic Cycle

The base is not a passive component; it actively participates in the transmetalation step, which is often rate-limiting.

Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd 1 Transmetalation Transmetalation (Ar-Pd(II)-Ar')L_n OxAdd->Transmetalation 2 RedElim Reductive Elimination Transmetalation->RedElim 3 RedElim->Pd0 4 Product Product (Ar-Ar') RedElim->Product ArX Pyridyl-Halide (Ar-X) ArX->OxAdd ArB Ar'-B(OR)2 Boronate Activated Boronate [Ar'-B(OR)2(Base)]- ArB->Boronate Base Base (e.g., K3PO4) Base->Boronate Boronate->Transmetalation Critical Step

The Suzuki-Miyaura cycle, highlighting base activation of the boronic acid.

Experimental Protocol: General Procedure for a Challenging Pyridine Coupling

This protocol is a robust starting point for coupling a 2-chloropyridine derivative with an arylboronic acid, employing conditions designed to mitigate common failure modes.

Materials:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos ligand (4.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • Glassware Preparation: Add the 2-chloropyridine derivative, arylboronic acid, and K₃PO₄ to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.[3]

  • Reagent Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos ligand.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (TLC, LC-MS, or GC-MS). Reactions may take anywhere from 4 to 24 hours.[2]

  • Workup: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

References

Technical Support Center: Palladium-Catalyzed Amination

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Ligand Degradation

Welcome to the Technical Support Center for Palladium-Catalyzed Amination reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to ligand degradation, a common failure mode in these powerful C-N bond-forming reactions. By understanding the root causes of degradation, you can develop more robust and reproducible synthetic protocols.

Part 1: Frequently Asked Questions (FAQs) & Quick Diagnostics

This section addresses the most common initial observations when a reaction is failing due to potential ligand instability.

Q1: My Buchwald-Hartwig reaction is sluggish or has stalled completely. How do I know if my ligand is the problem?

A1: A stalled reaction is a classic symptom of catalyst deactivation, where ligand degradation is a primary suspect.[1] Before blaming the ligand, first verify the quality of your reagents (aryl halide, amine, base) and ensure your solvent is anhydrous and properly degassed.[2][3] An inert atmosphere is critical.[2] If these factors are controlled, ligand integrity should be your next checkpoint. Bulky, electron-rich phosphine ligands, while essential for promoting the catalytic cycle, can be susceptible to degradation under reaction conditions.[4][5]

A simple diagnostic test is to take a sample of your reaction mixture at T=0 (after all reagents are mixed at room temperature but before heating) and another after a period of heating (e.g., 1-2 hours). Analyze both by ³¹P NMR. A significant decrease in the signal corresponding to your ligand, or the appearance of new signals (often corresponding to phosphine oxides or cleaved phosphines), is a strong indicator of degradation.

Q2: I'm observing unexpected byproducts in my reaction. Could this be related to ligand decomposition?

A2: Yes, absolutely. Ligand degradation doesn't just stop the reaction; the fragments can enter into their own catalytic cycles or react with your substrates. For example, P-C bond cleavage in biarylphosphine ligands can generate new phosphine species that are less effective or even inhibitory.[6] This can lead to side reactions like hydrodehalogenation of your aryl halide or formation of homocoupled byproducts.[7] If you observe significant amounts of Ar-H or Ar-Ar instead of your desired Ar-NR₂, it's a red flag for catalyst instability.

Q3: My reaction works well for aryl bromides, but fails with aryl chlorides. Is this a ligand stability issue?

A3: While aryl chlorides are inherently less reactive than bromides due to the stronger C-Cl bond, this can indirectly lead to ligand degradation.[8][9] Reactions with aryl chlorides often require higher temperatures and longer reaction times to facilitate the rate-limiting oxidative addition step.[9] These more forcing conditions place greater thermal stress on the ligand, increasing the probability of decomposition pathways. Your ligand may be perfectly stable under the milder conditions required for aryl bromides but degrades at the higher temperatures needed for chlorides. Screening different ligands is often necessary, as some are specifically designed for the challenging activation of aryl chlorides.[4]

Q4: Can my choice of base or solvent be destroying my ligand?

A4: The base and solvent are critical factors that directly influence ligand stability.

  • Base: Strong bases like sodium tert-butoxide (NaOtBu), while necessary for deprotonating the amine, can also attack the phosphine ligand. This is particularly true for ligands with aryl groups bearing electron-withdrawing substituents, making the phosphorus atom more electrophilic. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often milder on the ligand but may require higher temperatures to achieve sufficient reactivity.[3]

  • Solvent: Solvents are not innocent bystanders. Coordinating solvents like DMF, NMP, or dioxane can stabilize catalytic intermediates but can also participate in degradation pathways, especially at high temperatures.[10][11] For example, some solvents can act as a hydride source, leading to undesired reduction of the palladium-aryl intermediate.[10] Toluene is a common, less-coordinating alternative, but reagent solubility must be considered.[12]

Part 2: Deep Dive - Troubleshooting Workflows & Protocols

When initial diagnostics point towards ligand instability, a more systematic approach is required.

Workflow for Diagnosing Ligand Degradation

This workflow provides a logical sequence of experiments to confirm and identify the cause of ligand degradation.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Initial Checks cluster_2 Phase 3: Control Experiments cluster_3 Phase 4: Analysis & Action A Low Yield / Stalled Reaction B Verify Reagent Purity & Inert Atmosphere A->B First Steps C Run ³¹P NMR on Crude Reaction Mixture vs. Standard B->C Reagents OK D Ligand Stability Test: Heat Ligand + Base + Solvent (No Pd or Substrates) C->D Ligand Signal Diminished? E Catalyst Stability Test: Heat Pd-Precatalyst + Base + Solvent (No Substrates) D->E Next Control F Identify Degradation Products (e.g., Phosphine Oxide) via NMR / MS E->F Degradation Observed? G Degradation Confirmed F->G H Modify Reaction Conditions: - Lower Temperature - Screen Weaker Base - Change Solvent - Screen Different Ligand G->H Solution G cluster_pathway Degradation Pathway cluster_oxidation Oxidation Pathway A Active Pd(0)L Complex (L = Biarylphosphine) B Degraded Pd(0)L' Complex (L' = Cleaved Phosphine) A->B P-C Bond Cleavage (Heat, Base) D Phosphine Oxide (L=O) A->D Oxidation (Trace O₂) C Inactive Pd Species or Side Reactions B->C Loss of Catalytic Activity D->C Inactive Catalyst

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, comparative framework for the structural validation of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, a heterocyclic compound with potential applications in medicinal chemistry. We will delve into the primary analytical techniques, presenting both predicted data for the target molecule and comparative experimental data from closely related structures to offer a comprehensive validation strategy.

The Imperative of Structural Integrity

In the synthesis of novel compounds, structural isomers are a common challenge. For N-arylpyrazoles like this compound, the possibility of forming regioisomers necessitates a multi-faceted analytical approach. A robust validation workflow ensures the integrity of experimental data and the reliability of subsequent biological or chemical studies.

Primary Validation Workflow: A Multi-Technique Approach

A conclusive structural elucidation of this compound relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle.

Validation_Workflow cluster_synthesis Synthesis cluster_validation Structural Validation cluster_confirmation Confirmation synthesis Putative Synthesis of This compound nmr NMR Spectroscopy (1H, 13C) synthesis->nmr Primary Analysis ms Mass Spectrometry (EI-MS) synthesis->ms Primary Analysis ir IR Spectroscopy (FTIR) synthesis->ir Primary Analysis confirmation Confirmed Structure nmr->confirmation Data Correlation ms->confirmation Data Correlation ir->confirmation Data Correlation

Caption: A typical workflow for the structural validation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum in a solvent like CDCl₃ would exhibit distinct signals for the pyridine and pyrazole protons, as well as the two methyl groups. The chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Justification
Pyridine H-3~7.5 - 7.7dDoublet due to coupling with H-4.
Pyridine H-4~7.8 - 8.0ddDoublet of doublets due to coupling with H-3 and H-6.
Pyridine H-6~8.4 - 8.6dDoublet due to coupling with H-4, shifted downfield by the adjacent nitrogen.
Pyrazole H-4~6.0 - 6.2sSinglet, characteristic for the H-4 proton of a 1,3,5-trisubstituted pyrazole.[1]
Pyrazole CH₃ (C3)~2.3 - 2.5sSinglet for the methyl group at the C3 position of the pyrazole ring.[2]
Pyrazole CH₃ (C5)~2.2 - 2.4sSinglet for the methyl group at the C5 position of the pyrazole ring.[2]

Comparative Analysis: In a related compound, 3,5-dimethyl-1-phenyl-1H-pyrazole, the pyrazole H-4 proton appears as a singlet at 5.90 ppm, and the two methyl groups give a singlet at 2.25 ppm (for 6H)[1]. The presence of the electron-withdrawing bromopyridyl group is expected to shift the pyrazole protons slightly downfield. For the pyridine ring, the protons of 5-bromo-2-methylpyridine show signals at δ 7.8 (s, 1H) and 7.38 (s, 1H), though the substitution pattern is different.[3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Justification
Pyridine C-2~150 - 155Attached to two nitrogen atoms (one from pyridine, one from pyrazole).
Pyridine C-3~122 - 126Aromatic CH.
Pyridine C-4~140 - 145Aromatic CH, deshielded by bromine.
Pyridine C-5~115 - 120Carbon bearing the bromine atom.
Pyridine C-6~150 - 153Aromatic CH adjacent to nitrogen.
Pyrazole C-3~148 - 152Quaternary carbon of the pyrazole ring attached to a methyl group.
Pyrazole C-4~106 - 110CH of the pyrazole ring.[1]
Pyrazole C-5~140 - 145Quaternary carbon of the pyrazole ring attached to a methyl group.
Pyrazole CH₃ (C3)~13 - 15Methyl carbon.[2]
Pyrazole CH₃ (C5)~11 - 13Methyl carbon.[2]

Comparative Analysis: For 3,5-dimethyl-1-phenyl-1H-pyrazole, the pyrazole carbons appear at δ 148.1 (C3/C5), 139.4, 138.4, 128.3, 126.4, 124.0, and 106.4 (C4) ppm, with the methyl carbons at 12.9 and 11.8 ppm[1]. The chemical shifts for the pyridine ring can be compared to those of 5-bromo-pyridine-2-azide, which shows signals at various positions, though the substituent at C-2 is different.[4]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS): Confirming the Molecular Weight and Formula

Mass spectrometry provides the molecular weight of the compound and clues to its structure through fragmentation patterns.

Expected Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z = 267 and 269, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Key Fragmentation Patterns: Common fragmentation pathways for N-arylpyrazoles and brominated pyridines include:

    • Loss of a methyl radical (-CH₃) from the molecular ion.

    • Loss of Br radical (-Br).

    • Cleavage of the N-N bond in the pyrazole ring.

    • Fragmentation of the pyridine ring.

Comparative Analysis: The fragmentation of brominated aromatic compounds often involves the loss of the bromine atom.[5] For pyrazoline derivatives, a common fragmentation is the cleavage of the pyrazole ring.[6]

High-Resolution Mass Spectrometry (HRMS)

For unambiguous formula determination, HRMS is invaluable. The exact mass of the molecular ion should be determined and compared to the theoretical mass.

  • Theoretical Exact Mass for C₁₀H₁₀⁷⁹BrN₃: 267.0058

  • Theoretical Exact Mass for C₁₀H₁₀⁸¹BrN₃: 269.0038

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent like methanol or acetonitrile for electrospray ionization (ESI) or via a direct insertion probe for electron ionization (EI).

  • Ionization: Utilize EI or ESI to generate ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Record the mass-to-charge ratio (m/z) of the ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy helps to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Justification
Aromatic C-H stretch3000 - 3100Stretching vibrations of C-H bonds in the pyridine and pyrazole rings.
Aliphatic C-H stretch2850 - 3000Stretching vibrations of C-H bonds in the methyl groups.
C=N and C=C stretch1400 - 1650Characteristic stretching vibrations for the pyridine and pyrazole rings.
C-N stretch1300 - 1380Stretching vibrations of the C-N bonds.
C-Br stretch500 - 650Stretching vibration of the carbon-bromine bond.

Comparative Analysis: The FT-IR spectrum of 3,5-dimethylpyrazole shows characteristic peaks for the pyrazole ring.[7] Pyridine derivatives also have well-defined IR absorption bands for C-H and ring stretching vibrations.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Analysis: The background is automatically subtracted from the sample spectrum to yield the infrared spectrum of the compound.

Conclusion: A Weight-of-Evidence Approach

The structural validation of this compound should not rely on a single analytical technique. Instead, a weight-of-evidence approach, integrating data from NMR, MS, and IR, is crucial for unambiguous confirmation. By comparing the acquired experimental data with the predicted values and data from analogous structures presented in this guide, researchers can confidently establish the structure of their synthesized compound, ensuring the reliability and reproducibility of their scientific findings.

References

A Comparative Guide to the Catalytic Efficiency of Palladium Complexes with N-Donor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

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In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[1] The heart of these transformations lies within the catalytic system: a palladium precursor and, critically, a coordinating ligand. The ligand is not a mere spectator; it is the architect of the catalyst's reactivity, stability, and selectivity.

Among the diverse families of ligands, N-donors have carved out a significant niche, offering a compelling alternative to the historically dominant phosphines.[2] This guide provides an in-depth comparison of the catalytic efficiency of palladium complexes featuring different classes of N-donor ligands. We will delve into the mechanistic rationale behind their performance, present comparative experimental data, and provide validated protocols for researchers in catalyst development and drug discovery.

Defining Catalytic Efficiency: The Key Metrics

To objectively compare catalyst performance, we rely on several key metrics:

  • Yield (%): The amount of desired product obtained relative to the theoretical maximum.

  • Turnover Number (TON): The total number of moles of substrate that a mole of catalyst can convert before becoming inactive. A higher TON indicates a more robust and long-lasting catalyst.

  • Turnover Frequency (TOF): The number of catalytic cycles completed per unit of time (typically hours⁻¹). TOF is a measure of the catalyst's speed.

  • Selectivity: The catalyst's ability to preferentially form one product over others (e.g., chemo-, regio-, or stereoselectivity).

A superior catalyst system will exhibit high yields, TONs, and TOFs across a broad range of substrates under mild conditions.

Major Classes of N-Donor Ligands: A Comparative Analysis

The efficacy of an N-donor ligand is intimately tied to its electronic and steric properties. The nitrogen atom's lone pair of electrons forms a sigma (σ) bond with the palladium center. The nature of the ligand's structure dictates the strength of this bond and the steric environment around the metal, which in turn influences the key steps of the catalytic cycle: oxidative addition and reductive elimination.[3][4]

Pyridine-Based Ligands

Pyridine and its derivatives are among the most fundamental N-donor ligands.[5] Their electronic properties can be readily tuned by introducing electron-donating or electron-withdrawing substituents on the pyridine ring.[6]

  • Strengths: Pyridine-based ligands are generally inexpensive, readily available, and thermally stable.[5] They have demonstrated effectiveness in a range of cross-coupling reactions, including Suzuki-Miyaura and Heck couplings.[6]

  • Limitations: Simple pyridine ligands often lead to palladium complexes with lower activity compared to more sophisticated ligands, particularly with challenging substrates like aryl chlorides.[2] They can be less effective at promoting the crucial reductive elimination step.

  • Performance Insight: In a comparative study of substituted pyridine ligands in the Suzuki-Miyaura reaction, it was found that functionalization with groups of either electron-withdrawing or -donating nature resulted in significant changes in the physicochemical properties and catalytic efficiency of the palladium complexes.[6]

N-Heterocyclic Carbenes (NHCs)

Over the past two decades, N-Heterocyclic Carbenes (NHCs) have revolutionized palladium catalysis.[3][4] Although they are formally C-donor ligands, their structure is intrinsically linked to N-donor atoms within the heterocyclic ring (e.g., imidazole or benzimidazole). They are prized for forming exceptionally stable palladium complexes.[4]

  • Strengths: NHCs are strong σ-donors, which facilitates the oxidative addition of even unreactive substrates like aryl chlorides.[2][3] The steric bulk of NHCs, which can be easily modified, promotes fast reductive elimination, accelerating the overall catalytic cycle.[4] The resulting Pd-NHC complexes exhibit remarkable thermal stability, leading to high TONs and catalyst longevity.[3][4]

  • Limitations: The synthesis of NHC precursors (imidazolium salts) can be more complex than that of simple pyridine ligands.

  • Performance Insight: The superior performance of Pd-NHC complexes over traditional phosphines is well-documented.[3] Their strong electron-donating ability makes the palladium center more electron-rich, facilitating oxidative addition, while their steric bulk accelerates the product-releasing reductive elimination step.[4]

Chelating Diimine and Diamine Ligands

Bidentate ligands, which bind to the palladium center at two points, offer enhanced stability compared to their monodentate counterparts. This class includes α-diimine (containing sp²-hybridized nitrogens) and α-diamine (containing sp³-hybridized nitrogens) ligands.

  • Strengths: The chelate effect provides high thermal stability to the catalytic complex. The rigid structure of many diimine ligands can impart high selectivity. These ligands have been successfully applied in Suzuki, Heck, and Buchwald-Hartwig amination reactions.[5][7]

  • Limitations: The synthesis of complex chelating ligands can be resource-intensive. The rigid coordination may sometimes slow down catalytic turnover compared to more flexible ligand systems.

  • Performance Insight: The geometry of the chelate ring plays a crucial role. For instance, α-diamine palladium complexes can adopt a significantly distorted geometry compared to the planar ring of α-diimine complexes, which directly impacts catalytic activity and the properties of resulting polymers in polymerization reactions.[8]

Quantitative Performance Comparison

The following table summarizes representative data from the literature, comparing the performance of different N-donor ligand classes in the Suzuki-Miyaura cross-coupling of 4-chlorotoluene with phenylboronic acid.

Ligand ClassRepresentative Ligand ExamplePd PrecursorTemp (°C)Time (h)Yield (%)Source
Pyridine4-(dimethylamino)pyridine (DMAP)Pd(OAc)₂11012~75[6]
NHCIPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)Pd₂(dba)₃802>95[3][4]
Chelating2-(1-Benzotriazolyl)pyridinePd(OAc)₂80392[5]

This table is a simplified representation. Actual results depend heavily on the specific substrates, base, solvent, and catalyst loading.

Experimental Protocols

To provide a practical framework, we present detailed, validated methodologies for catalyst preparation and evaluation.

Protocol 1: Synthesis of a Representative Pd-NHC Precatalyst (PEPPSI-IPr type)

Scientist's Note: This protocol describes the synthesis of a well-defined Pd(II)-NHC complex, which serves as an excellent precatalyst. The pyridine "throw-away" ligand is easily displaced under reaction conditions to generate the active Pd(0) species.

Objective: To synthesize [PdCl₂(IPr)(3-chloropyridine)], a common and highly active precatalyst.

Materials:

  • IPrHCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride)

  • Palladium(II) chloride (PdCl₂)

  • Potassium tert-butoxide (KOtBu)

  • 3-Chloropyridine

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Diethyl Ether

  • Schlenk flask and standard glassware

  • Argon or Nitrogen gas line

Procedure:

  • Inert Atmosphere: Assemble a Schlenk flask containing a stir bar and flame-dry under vacuum. Backfill with argon. This is crucial to prevent moisture from interfering with the base and the final complex.

  • Ligand Deprotonation: Add IPrHCl (1.05 eq) and PdCl₂ (1.0 eq) to the flask. Add anhydrous DMSO via syringe.

  • Complex Formation: While stirring vigorously, add KOtBu (1.0 eq) in one portion. The mixture will darken.

  • Pyridine Addition: Add 3-chloropyridine (3.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 50°C and stir for 4-6 hours. Monitor by TLC until starting materials are consumed.

  • Isolation: Cool the reaction to room temperature. Slowly add the reaction mixture to a beaker of rapidly stirring diethyl ether. A precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with diethyl ether to remove unreacted pyridine and other impurities, and dry under high vacuum.

  • Characterization: Confirm the structure and purity of the resulting pale-yellow solid using ¹H NMR, ¹³C NMR, and elemental analysis.

Protocol 2: Comparative Catalytic Run - Suzuki-Miyaura Coupling

Scientist's Note: This workflow is designed to compare the efficiency of different palladium-ligand systems under identical conditions. Running reactions in parallel with a multi-well reaction block is highly recommended for consistency.

Objective: To evaluate the catalytic efficiency of a prepared Pd-NHC complex against a standard Pd-Pyridine system.

Materials:

  • 4-Chlorotoluene (Substrate A)

  • Phenylboronic acid (Substrate B)

  • Potassium phosphate (K₃PO₄) as base

  • Toluene/Water (10:1) as solvent

  • Pd(OAc)₂ (for in-situ system)

  • 4-(dimethylamino)pyridine (DMAP) ligand

  • [PdCl₂(IPr)(3-chloropyridine)] (prepared in Protocol 1)

  • Dodecane (internal standard for GC analysis)

  • Reaction vials with septa caps

Procedure:

  • Stock Solutions: Prepare stock solutions of the substrates, base, and internal standard to ensure accurate and consistent dispensing.

  • Reaction Setup (Inert Atmosphere):

    • Vial A (Pyridine System): To a vial, add Pd(OAc)₂ (1 mol%), DMAP (2.5 mol%), and K₃PO₄ (2.0 eq).

    • Vial B (NHC System): To a separate vial, add [PdCl₂(IPr)(3-chloropyridine)] (1 mol%) and K₃PO₄ (2.0 eq).

  • Reagent Addition: To each vial, add 4-chlorotoluene (1.0 eq), phenylboronic acid (1.2 eq), the solvent mixture, and the internal standard (dodecane).

  • Reaction: Seal the vials and place them in a pre-heated reaction block at 100°C. Stir vigorously.

  • Monitoring & Analysis: At timed intervals (e.g., 1h, 2h, 4h, 8h), carefully extract a small aliquot from each reaction mixture. Quench with water, extract with ethyl acetate, and analyze by Gas Chromatography (GC) to determine the yield by comparing the product peak area to the internal standard.

  • Data Analysis: Plot yield versus time for each catalytic system to compare reaction rates (initial TOF). Calculate the final yield and TON after the reaction has gone to completion.

Mechanistic Considerations & Visualizations

The superior performance of ligands like NHCs can be understood by examining the catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_legend Ligand Influence Pd0 [Pd(0)L₂] Active Catalyst OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd + Ar-X PdII_Aryl [Ar-Pd(II)-X L₂] OxAdd->PdII_Aryl L1 Strong σ-donating ligands (e.g., NHCs) accelerate this step. Transmetal Transmetalation PdII_Aryl->Transmetal + Ar'-B(OH)₂ + Base PdII_Both [Ar-Pd(II)-Ar' L₂] Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-Ar' Product RedElim->Product L2 Bulky ligands (e.g., NHCs) accelerate this step. Catalyst_Regen Catalyst Regeneration

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

A strong σ-donating ligand like an NHC enriches the palladium center with electron density, making it more nucleophilic and thus accelerating the rate-limiting oxidative addition step.[3][4] Subsequently, the steric bulk of the ligand facilitates the reductive elimination step, which is crucial for releasing the final product and regenerating the active Pd(0) catalyst.[4]

Workflow start Hypothesis: Ligand 'X' improves catalysis synthesis Protocol 1: Synthesize & Characterize Pd-Ligand 'X' Complex start->synthesis screening Protocol 2: Parallel Catalytic Screening (vs. Standard Ligand) synthesis->screening analysis GC/HPLC Analysis: Measure Yield, TON, TOF screening->analysis data Data Interpretation: Compare Performance Metrics analysis->data success Optimized Process: High Efficiency Achieved data->success Superior Performance fail Re-evaluate: Modify Ligand Structure data->fail Poor Performance

References

A Researcher's Guide to Comparing the Electron-Donating Properties of Substituted Pyridine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of coordination chemistry, catalysis, and drug development, the subtle art of tuning ligand properties is paramount. Pyridine and its derivatives represent a cornerstone class of ligands, where the strategic placement of substituents can profoundly modulate the electron density at the nitrogen atom, thereby dictating the ligand's electron-donating capacity. This guide provides a comprehensive comparison of the electron-donating properties of substituted pyridine ligands, offering both the theoretical underpinnings and the practical experimental methodologies to empower researchers in their ligand selection and design.

The Significance of Electron-Donating Properties in Pyridine Ligands

The lone pair of electrons on the nitrogen atom of a pyridine ring is central to its function as a Lewis base, enabling it to coordinate to metal centers or interact with other electron-deficient species. The availability of this lone pair is directly influenced by the electronic effects of substituents on the pyridine ring. Electron-donating groups (EDGs) increase the electron density on the nitrogen, enhancing its basicity and nucleophilicity. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, rendering the nitrogen less basic.

This modulation of electron density has far-reaching implications:

  • In Catalysis: The electron-donating ability of a pyridine ligand can fine-tune the electronic properties of a metal catalyst, influencing its reactivity, selectivity, and stability. More electron-donating ligands can, for instance, increase the electron density on a metal center, which may enhance its catalytic activity in certain reactions.

  • In Materials Science: The electronic properties of pyridine-containing materials, such as polymers and metal-organic frameworks (MOFs), can be tailored by the choice of substituents, affecting their optical, electronic, and sensing capabilities.

  • In Drug Development: The basicity of pyridine moieties in drug molecules, as quantified by their pKa, is a critical parameter that affects their absorption, distribution, metabolism, and excretion (ADME) properties.[1]

Quantifying Electron-Donating Strength: A Multi-faceted Approach

Assessing the electron-donating properties of a substituted pyridine ligand is not a one-dimensional task. A combination of experimental techniques provides a holistic understanding of these electronic effects. The following sections will delve into the most common and reliable methods, presenting comparative data to guide your ligand selection.

Basicity and pKa: The Fundamental Measure

The most direct measure of a pyridine's electron-donating ability is its basicity, which is quantitatively expressed by the pKa of its conjugate acid (the pyridinium ion). A higher pKa value indicates a stronger base and, consequently, a more electron-donating ligand.

The effect of substituents on the pKa of pyridine is well-documented. Electron-donating groups, such as alkyl and amino groups, increase the pKa, while electron-withdrawing groups, like nitro and cyano groups, decrease it. The position of the substituent also plays a crucial role, with para-substituents generally exerting a more pronounced electronic effect than meta-substituents due to the involvement of resonance effects.

Below is a comparative table of experimental pKa values for a selection of 4-substituted pyridines, illustrating the impact of various substituents on basicity.

Substituent (at position 4)pKa of Conjugate AcidHammett Constant (σp)
-N(CH₃)₂9.70-0.83
-NH₂9.11-0.66
-OCH₃6.58-0.27
-CH₃6.02-0.17
-H5.250.00
-Cl3.830.23
-Br3.810.23
-COOCH₃3.270.45
-CN1.900.66
-NO₂1.610.78

pKa values are from the "pKa Data Compiled by R. Williams"[2][3][4] and Hammett constants are from Hansch and Leo[5][6].

This trend can be visualized by plotting the pKa values against the Hammett substituent constant (σp), which quantifies the electronic effect of a substituent. A linear relationship is observed, demonstrating the predictive power of Hammett parameters in this context.

Caption: Experimental workflow for comparing the electron-donating properties of pyridine ligands.

Spectroscopic Probes: A Window into Electronic Effects

The coordination of a substituted pyridine ligand to a metal center that possesses a spectroscopic handle allows for the indirect measurement of the ligand's electron-donating strength.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atoms within a molecule. When a substituted pyridine coordinates to a metal center, the chemical shifts of the pyridine's carbon atoms are altered. In particular, the chemical shift of the para-carbon (C4) is sensitive to changes in electron density.

For a series of palladium(II) complexes with 4-substituted pyridine ligands, a downfield shift in the ¹H NMR signals was observed upon coordination, and these shifts showed a clear relationship with the ligand's basicity as estimated by pKa values.[7][8] This indicates that more electron-donating ligands lead to a greater change in the electronic environment of the coordinated metal and the ligand itself.

For certain metal-ligand systems, particularly those involving metal carbonyls, IR spectroscopy can provide a quantitative measure of electron-donating ability. The Tolman Electronic Parameter (TEP) is based on the C-O stretching frequency (ν(CO)) of a nickel tricarbonyl complex, [LNi(CO)₃], where L is the ligand of interest.[7]

A more electron-donating ligand (L) increases the electron density on the nickel center, which in turn leads to greater back-bonding into the π* orbitals of the carbon monoxide ligands. This increased back-bonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency. Thus, a lower TEP value corresponds to a more strongly electron-donating ligand. While originally developed for phosphine ligands, the concept is applicable to other ligand classes, including pyridines.[9]

Electrochemical Methods: Probing Redox Potentials

Cyclic voltammetry (CV) is an electrochemical technique that can be used to measure the redox potentials of metal complexes. The redox potential of a metal center is sensitive to the electronic properties of its coordinated ligands.

A common strategy involves the use of a redox-active metal complex, such as a ferrocene derivative, where one of the cyclopentadienyl rings is functionalized with a substituted pyridine. Electron-donating substituents on the pyridine ligand will increase the electron density at the iron center of the ferrocene, making it easier to oxidize. This results in a cathodic (less positive) shift in the oxidation potential. Conversely, electron-withdrawing substituents will lead to an anodic (more positive) shift.[10][11][12]

By comparing the redox potentials of a series of such ferrocene-pyridine complexes, one can establish a relative ranking of the electron-donating abilities of the pyridine ligands.

G EDG_NMe2 -N(CH₃)₂ Pyridine Pyridine Ring EDG_NMe2->Pyridine +M, -I (strong donation) EDG_NH2 -NH₂ EDG_NH2->Pyridine +M, -I (strong donation) EDG_OCH3 -OCH₃ EDG_OCH3->Pyridine +M, -I (moderate donation) EDG_CH3 -CH₃ EDG_CH3->Pyridine +I (weak donation) EWG_Cl -Cl EWG_CN -CN EWG_NO2 -NO₂ Pyridine->EWG_Cl -I, +M (net withdrawal) Pyridine->EWG_CN -M, -I (strong withdrawal) Pyridine->EWG_NO2 -M, -I (strong withdrawal)

References

A Comparative Guide to the Spectroscopic Analysis of Pyridine-Pyrazole Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyridine-Pyrazole Ligands

Pyridine-pyrazole moieties are highly sought-after ligands in the design of metal complexes.[1] They are analogous to the well-studied 2,2'-bipyridine ligands but offer distinct advantages, including ease of synthesis and the ability to act as bridging counter-ions through deprotonation of the pyrazole NH group.[1] This versatility allows for the creation of a wide array of metal complexes with tunable photophysical and chemical properties, making them promising candidates for applications ranging from emissive materials to anticancer and antimicrobial agents.[2][1][3][4]

The coordination of a metal ion to a pyridine-pyrazole ligand can significantly alter its electronic and structural properties. Therefore, a thorough spectroscopic analysis is crucial to understand the nature of the metal-ligand interaction, the geometry of the resulting complex, and its potential for various applications.

Comparative Analysis of Spectroscopic Techniques

The selection of spectroscopic techniques depends on the specific information required. This section provides a comparative overview of the most common methods used for the analysis of pyridine-pyrazole metal complexes, along with the rationale behind their application.

UV-Visible (UV-Vis) Absorption Spectroscopy

Principle: UV-Vis spectroscopy probes the electronic transitions within a molecule. For pyridine-pyrazole metal complexes, this technique provides information on both ligand-centered (LC) and metal-to-ligand charge-transfer (MLCT) transitions.

Experimental Insights:

  • Ligand-Centered Transitions: Free pyridine-pyrazole ligands typically exhibit intense absorption bands in the UV region (around 250-280 nm) corresponding to π→π* transitions within the aromatic rings.[5]

  • Charge-Transfer Bands: Upon coordination to a metal center, new absorption bands, often in the visible region, may appear. These are typically assigned to MLCT transitions, where an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital.[3] The energy and intensity of these bands are sensitive to the nature of the metal, its oxidation state, and the specific coordination environment.

  • Solvatochromism: The position of absorption maxima can be influenced by the solvent polarity, a phenomenon known as solvatochromism. This can provide insights into the nature of the electronic transitions and the complex's interaction with its environment.[6]

Experimental Protocol: UV-Vis Spectroscopy

  • Solution Preparation: Prepare a stock solution of the metal complex of a known concentration (e.g., 1.00 x 10⁻³ M) in a suitable solvent (e.g., HPLC or spectroscopic grade ethanol, dichloromethane, or a mixed solvent system like ethanol-water).[5][6]

  • Dilution: Prepare a series of standard solutions by diluting the stock solution to the desired concentration range (e.g., 1.00 x 10⁻⁵ M).[5]

  • Spectra Acquisition: Record the UV-Vis absorption spectrum of the solutions over a relevant wavelength range (e.g., 200-800 nm) using a spectrophotometer.[5] Use the pure solvent as a blank for background correction.

  • Data Analysis: Identify the absorption maxima (λmax) and calculate the molar absorptivity (ε) for each band using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Principle: Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique is particularly useful for studying the photophysical properties of metal complexes, including their potential as fluorescent probes or in emissive displays.

Experimental Insights:

  • Ligand-Based Emission: Many pyridine-pyrazole ligands are themselves fluorescent.[7] Upon complexation with a metal ion, the fluorescence may be enhanced or quenched.

  • Fluorescence Quenching: The quenching of fluorescence upon metal binding can be used to determine binding constants and stoichiometry.[8] This process can occur through static or dynamic mechanisms. Static quenching involves the formation of a non-fluorescent ground-state complex, while dynamic quenching results from collisions between the excited fluorophore and the quencher (metal ion).[8]

  • Metal-Perturbed Emission: In some cases, coordination to a heavy metal ion can induce phosphorescence due to enhanced intersystem crossing.[9]

Experimental Protocol: Fluorescence Spectroscopy

  • Solution Preparation: Prepare solutions of the ligand and the metal complex in a suitable solvent, similar to the UV-Vis protocol.

  • Excitation and Emission Wavelengths: Determine the optimal excitation wavelength (λex) by measuring the absorption spectrum. Set the excitation wavelength to the absorption maximum and record the emission spectrum over a range of higher wavelengths.

  • Quantum Yield Measurement: The fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process, can be determined relative to a standard with a known quantum yield.

  • Fluorescence Titration: To study metal binding, titrate a solution of the ligand with increasing concentrations of the metal ion and record the fluorescence spectrum after each addition. The changes in fluorescence intensity can be used to calculate binding parameters.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure and environment of atomic nuclei. For pyridine-pyrazole metal complexes, ¹H, ¹³C, and in some cases, metal-specific NMR (e.g., ¹⁹⁵Pt) are invaluable for confirming the coordination mode and determining the solution-state structure.[9]

Experimental Insights:

  • Chemical Shift Changes: Coordination of the pyridine and pyrazole nitrogen atoms to a metal center leads to significant changes in the chemical shifts of the protons and carbons near the coordination site.[10][11] Downfield shifts are commonly observed for the protons on the pyridine and pyrazole rings.[10]

  • NH Proton Signal: In the free ligand, the pyrazole NH proton signal may be broad or disappear due to tautomerism.[11] Upon coordination, this proton is often stabilized, and its signal becomes sharper and can be observed, providing direct evidence of coordination.[3][11]

  • Paramagnetic NMR: For complexes with paramagnetic metal centers (e.g., Fe(II), Cu(II)), the NMR signals can be significantly broadened and shifted.[9][12] While this complicates spectral interpretation, the paramagnetically shifted resonances can provide valuable information about the electronic structure and magnetic properties of the complex.[12]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, acetone-d₆).

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR: Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, longer acquisition times may be necessary.

  • 2D NMR: If the spectra are complex, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to assign the proton and carbon signals unambiguously.[9]

  • Variable-Temperature NMR: For dynamic processes, such as ligand exchange or fluxionality, variable-temperature NMR studies can provide kinetic and thermodynamic information.[13]

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibrations of chemical bonds within a molecule. It is a powerful tool for identifying functional groups and probing the coordination of ligands to a metal center.

Experimental Insights:

  • ν(N-H) Stretching: The N-H stretching vibration of the pyrazole ring in the free ligand typically appears as a broad band in the region of 3100-3400 cm⁻¹.[14] Upon coordination, this band may shift, sharpen, or disappear if the proton is lost, providing clear evidence of the coordination mode.[3][14]

  • ν(C=N) and ν(C=C) Stretching: The stretching vibrations of the C=N and C=C bonds in the pyridine and pyrazole rings, usually found in the 1400-1650 cm⁻¹ region, often shift to higher or lower frequencies upon coordination.[10][15]

  • New Bands: The formation of metal-ligand bonds gives rise to new, low-frequency vibrational modes, such as ν(M-N), typically observed in the far-IR region (below 600 cm⁻¹).[10][15]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Samples can be analyzed as solids (e.g., using a KBr pellet or an ATR accessory) or in solution.

  • Spectrum Acquisition: Record the IR spectrum over the appropriate range (typically 4000-400 cm⁻¹ for mid-IR).

  • Data Analysis: Compare the spectrum of the metal complex to that of the free ligand to identify shifts in vibrational frequencies and the appearance of new bands associated with coordination.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the complex and can provide information about its composition and fragmentation patterns.

Experimental Insights:

  • Molecular Ion Peak: The most important piece of information is the molecular ion peak ([M]⁺ or [M+H]⁺), which confirms the molecular weight of the synthesized complex.[4][16]

  • Isotopic Pattern: The isotopic distribution of the metal ion can be observed in the mass spectrum, providing definitive evidence for its presence in the complex.

  • Fragmentation Analysis: The fragmentation pattern can offer clues about the structure of the complex and the strength of the metal-ligand bonds.[16]

Experimental Protocol: Mass Spectrometry

  • Ionization Method: Choose an appropriate soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to minimize fragmentation of the complex during analysis.[17]

  • Sample Introduction: Introduce the sample, typically dissolved in a suitable solvent, into the mass spectrometer.

  • Data Acquisition and Analysis: Acquire the mass spectrum and identify the molecular ion peak and any significant fragment ions. Compare the experimental mass with the calculated theoretical mass.

Data Presentation and Visualization

To facilitate comparison, the following table summarizes key spectroscopic data for a hypothetical set of pyridine-pyrazole metal complexes.

Table 1: Comparative Spectroscopic Data for Pyridine-Pyrazole Metal Complexes

ComplexUV-Vis (λmax, nm)Emission (λem, nm)¹H NMR (δ, ppm, pyrazole-H)IR (ν(N-H), cm⁻¹)
Ligand (L)27545012.24[17]3311[4]
[Cu(L)₂]²⁺286, 350520 (quenched)12.5 (broad)3350
[Zn(L)₂]²⁺282, 340460 (enhanced)12.453345
[Pt(L)Cl₂]290, 380580 (phosphorescence)12.83360

Note: The data in this table is illustrative and will vary depending on the specific ligand and metal ion.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a newly synthesized pyridine-pyrazole metal complex.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis & Interpretation synthesis Synthesis of Pyridine-Pyrazole Metal Complex purification Purification (e.g., Crystallization, Chromatography) synthesis->purification uv_vis UV-Vis Spectroscopy purification->uv_vis fluorescence Fluorescence Spectroscopy purification->fluorescence nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure Structural Elucidation uv_vis->structure properties Photophysical & Electronic Properties uv_vis->properties fluorescence->structure fluorescence->properties nmr->structure ir->structure ms->structure structure->properties

Caption: Workflow for the spectroscopic analysis of pyridine-pyrazole metal complexes.

General Structure of a Pyridine-Pyrazole Metal Complex

The diagram below illustrates the general coordination of a pyridine-pyrazole ligand to a metal center.

G cluster_complex Pyridine-Pyrazole Metal Complex cluster_ligand Pyridine-Pyrazole Ligand M M Py Pyridine M->Py Coordination Bond Pz Pyrazole M->Pz Coordination Bond

Caption: General coordination of a pyridine-pyrazole ligand to a metal center.

Conclusion

The comprehensive spectroscopic analysis of pyridine-pyrazole metal complexes requires a multi-technique approach. UV-Vis and fluorescence spectroscopies provide critical insights into the electronic structure and photophysical properties, while NMR and IR spectroscopies are essential for elucidating the coordination environment and structural details. Mass spectrometry confirms the molecular identity of the complex. By judiciously applying and comparing the data from these techniques, researchers can gain a thorough understanding of their novel compounds, paving the way for their application in drug development and materials science.

References

A Researcher's Guide to the Computational Stability of Pyridine-Pyrazole Palladium Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern catalysis and medicinal chemistry, palladium complexes featuring nitrogen-heterocyclic ligands, such as pyridine and pyrazole derivatives, have garnered significant attention. Their tunable electronic and steric properties make them highly effective in a range of applications, from cross-coupling reactions to potential anticancer agents.[1][2] A critical determinant of their efficacy is their stability, a parameter that can be rigorously investigated through computational chemistry. This guide provides an in-depth comparison of the stability of pyridine-pyrazole palladium complexes, supported by computational data and a detailed protocol for researchers looking to conduct their own analyses.

The Bedrock of Stability: Theoretical Considerations

The stability of a coordination complex is a thermodynamic quantity that can be described by parameters such as binding energy, bond dissociation energy (BDE), and the Gibbs free energy of formation. Computational methods, particularly Density Functional Theory (DFT), have emerged as powerful tools for quantifying these parameters, offering insights that complement experimental findings.[3][4] DFT allows for the calculation of the electronic structure of molecules, providing a basis for understanding the nature and strength of the bonds between the palladium center and its ligands.[5]

The choice of DFT functional and basis set is paramount for obtaining accurate results. For palladium complexes, hybrid functionals such as B3LYP and PBE0 are commonly employed, as they provide a good balance between computational cost and accuracy.[6][7] Basis sets, which are sets of mathematical functions used to describe the distribution of electrons in atoms, must be chosen carefully. For the palladium atom, it is common to use a basis set that includes a relativistic effective core potential (ECP), such as the Stuttgart-Dresden (SDD) ECP, to account for relativistic effects in this heavy element.[6][7] For lighter atoms like carbon, hydrogen, and nitrogen, Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) are frequently used.

Comparative Analysis of Pyridine-Pyrazole Palladium Complex Stability

The stability of pyridine-pyrazole palladium complexes is influenced by a confluence of electronic and steric factors. The electronic nature of the substituents on the pyridine and pyrazole rings can modulate the electron density at the nitrogen donor atoms, thereby affecting the strength of the Pd-N bonds. Steric hindrance between the ligands can also play a crucial role in determining the overall stability of the complex.

Below is a comparative table summarizing key computational stability parameters for a selection of hypothetical pyridine-pyrazole palladium complexes, derived from trends observed in the literature. These values are illustrative and intended to highlight the factors influencing stability.

ComplexLigand SystemKey SubstituentsCalculated Binding Energy (kcal/mol)Calculated Pd-N(pyridine) Bond Length (Å)Calculated Pd-N(pyrazole) Bond Length (Å)
1 2-(1H-pyrazol-1-yl)pyridineNone-45.22.052.03
2 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridineMethyl groups on pyrazole-48.52.042.02
3 4-nitro-2-(1H-pyrazol-1-yl)pyridineNitro group on pyridine-42.12.072.04
4 2-(1H-pyrazol-1-yl)-6-methylpyridineMethyl group on pyridine-44.82.062.03

Analysis of Trends:

  • Electron-Donating Groups: The presence of electron-donating methyl groups on the pyrazole ring in Complex 2 leads to a higher binding energy compared to the unsubstituted Complex 1 . This is attributed to the increased electron density on the pyrazole nitrogen, which strengthens the Pd-N bond.

  • Electron-Withdrawing Groups: Conversely, the electron-withdrawing nitro group on the pyridine ring in Complex 3 decreases the binding energy, indicating a less stable complex. This is due to the reduced electron density on the pyridine nitrogen, weakening the Pd-N bond.

  • Steric Effects: The methyl group on the pyridine ring in Complex 4 , positioned ortho to the coordinating nitrogen, introduces steric hindrance. This steric clash can slightly destabilize the complex, as reflected in the lower binding energy compared to Complex 1 .

Experimental Protocol: A Step-by-Step Guide to Computational Stability Analysis

This section provides a detailed workflow for performing a computational stability analysis of a pyridine-pyrazole palladium complex using DFT.

Software: Gaussian 09 or 16, GaussView 6, or other molecular modeling software.

Methodology:

  • Ligand and Complex Geometry Optimization:

    • Construct the 3D structures of the pyridine-pyrazole ligand and the corresponding palladium complex using a molecular builder like GaussView.

    • Perform a geometry optimization for both the ligand and the complex. A common level of theory for this step is the B3LYP functional with the SDD effective core potential for palladium and the 6-31G(d) basis set for all other atoms.[7]

    • Verify that the optimized geometries correspond to true energy minima by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

  • Binding Energy Calculation:

    • The binding energy (BE) of the complex can be calculated using the following equation: BE = E_complex - (E_ligand + E_palladium) where E_complex, E_ligand, and E_palladium are the electronic energies of the optimized complex, ligand, and palladium atom, respectively.

    • To obtain more accurate energies, it is advisable to perform single-point energy calculations on the optimized geometries using a larger basis set, such as def2-TZVP for all atoms.[6]

  • Bond Dissociation Energy (BDE) Calculation:

    • The BDE for a specific bond (e.g., Pd-N) can be calculated by determining the energy difference between the complex and the two fragments formed upon breaking that bond.

    • Optimize the geometry of the complex and the resulting fragments separately.

    • The BDE is then calculated as: BDE = (E_fragment1 + E_fragment2) - E_complex

  • Analysis of Results:

    • Analyze the calculated binding energies and bond dissociation energies to compare the relative stabilities of different complexes.

    • Examine the optimized geometries, paying close attention to bond lengths and angles to understand the structural implications of ligand modifications.

    • Visualize molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to gain insights into the electronic structure and bonding within the complexes.

Below is a DOT language diagram illustrating the computational workflow for stability analysis.

Computational Stability Analysis Workflow Computational Stability Analysis Workflow cluster_input Input Generation cluster_dft DFT Calculations cluster_analysis Stability Analysis cluster_output Results Interpretation A Construct 3D Structures (Ligand & Complex) B Geometry Optimization (e.g., B3LYP/SDD/6-31G(d)) A->B Initial Geometries C Frequency Calculation (Verify Minima) B->C Optimized Geometries D Single-Point Energy Calculation (e.g., def2-TZVP) C->D Verified Minima E Calculate Binding Energy D->E Accurate Energies F Calculate Bond Dissociation Energy D->F Accurate Energies G Compare Relative Stabilities E->G F->G H Analyze Geometric & Electronic Structures G->H

Caption: A flowchart illustrating the key steps in a computational workflow for analyzing the stability of pyridine-pyrazole palladium complexes using DFT.

Conclusion

Computational studies provide an indispensable framework for understanding and predicting the stability of pyridine-pyrazole palladium complexes. By leveraging DFT, researchers can systematically evaluate the impact of ligand modifications on complex stability, thereby guiding the rational design of more effective catalysts and therapeutic agents. The protocol outlined in this guide offers a robust starting point for those seeking to employ computational chemistry in their research endeavors. As computational methods continue to evolve in accuracy and efficiency, their role in the development of novel organometallic compounds will undoubtedly expand.

References

performance of substituted pyrazole ligands in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Substituted Pyrazole Ligands in Palladium-Catalyzed Cross-Coupling Reactions

In the dynamic field of synthetic organic chemistry, the development of efficient and versatile catalytic systems is paramount for the construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, finding widespread application in pharmaceuticals, agrochemicals, and materials science. The success of these transformations is intrinsically linked to the nature of the ligand coordinating the metal center, which governs the catalyst's stability, activity, and selectivity.

While phosphine-based ligands have historically dominated the landscape, nitrogen-donor ligands, particularly those based on the pyrazole scaffold, have garnered significant attention as highly effective alternatives.[1] Pyrazole-containing compounds offer a unique combination of strong σ-donation and the ability to fine-tune steric and electronic properties through substitution on the pyrazole ring, making them versatile ligands for a range of cross-coupling reactions.[2][3][4] This guide provides an in-depth comparison of the performance of various substituted pyrazole ligands in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, supported by experimental data and mechanistic insights.

The Strategic Advantage of Pyrazole Ligands

The efficacy of pyrazole-based ligands stems from several key features. The pyrazole moiety is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, one of which acts as a coordinating atom for the metal center. The electronic properties of the pyrazole ring can be readily modulated by introducing electron-donating or electron-withdrawing substituents at various positions.[4][5] This allows for precise control over the electron density at the metal center, which in turn influences the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Furthermore, the steric environment around the metal can be systematically varied by introducing bulky substituents on the pyrazole ring.[2][3] This steric hindrance can promote the formation of monoligated, highly active catalytic species and influence the regioselectivity of the reaction. The relative ease of synthesis and modification of pyrazole derivatives further contributes to their appeal in the design of tailored catalytic systems.[6][7]

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate, is one of the most powerful methods for the formation of C(sp²)–C(sp²) bonds. Substituted pyrazole ligands have demonstrated exceptional performance in this transformation, often providing high yields under mild reaction conditions.

A variety of pyrazole-based ligand architectures have been successfully employed, including simple monodentate pyrazoles, bidentate bis(pyrazolyl) ligands, and hybrid ligands incorporating other donor atoms.[2][6][8] The choice of substituents on the pyrazole ring has a profound impact on catalytic activity. For instance, bulky substituents on the pyrazole ring have been shown to enhance catalytic activity in the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid.[2]

Comparative Performance Data for Suzuki-Miyaura Coupling
Ligand/PrecatalystAryl HalideArylboronic AcidCatalyst Loading (mol%)Yield (%)Reference
Bis(3,5-dimethyl-1H-pyrazol-1-yl)methane/Pd(OAc)₂4-BromotoluenePhenylboronic acid1.095[6]
1,8-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-3,6-dioxaoctane/PdCl₂4-ChlorotoluenePhenylboronic acid0.588[9]
Pyridine-pyrazole/Pd(II) complex4-BromoacetophenonePhenylboronic acid0.196[8]
Phenyl bearing bis(pyrazolyl)palladium complexBromobenzenePhenylboronic acid0.3398[2]
Pyrazole-tethered phosphine/Pd₂(dba)₃4-BromoanisolePhenylboronic acid1.098[10][11]

Application in Heck Cross-Coupling Reactions

The Heck reaction, the palladium-catalyzed reaction of an unsaturated halide with an alkene, is a fundamental tool for the synthesis of substituted alkenes. Pyrazole-based ligands have proven to be highly effective in promoting this transformation, particularly with challenging substrates like aryl chlorides.

Pyridylpyrazole ligands, where a pyrazole ring is linked to a pyridine moiety, have been extensively studied as N,N-bidentate ligands in the Heck reaction.[12] The nature of the substituent at the N1 position of the pyrazole ring has been found to be crucial for catalytic activity. For example, palladium complexes bearing pyridylpyrazole ligands with a hydroxyethyl group at the N1-position have shown excellent results in the coupling of phenyl halides with tert-butyl acrylate, even for the less reactive chlorobenzene.[12]

Representative Data for Heck Coupling
Ligand/PrecatalystAryl HalideAlkeneCatalyst Loading (mol%)Yield (%)Reference
[PdCl₂(N-hydroxyethyl-pyridylpyrazole)]Phenyl iodidetert-Butyl acrylate1.098[12]
[PdCl₂(N-hydroxyethyl-pyridylpyrazole)]Chlorobenzenetert-Butyl acrylate1.075[12]
1,8-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-3,6-dioxaoctane/PdCl₂Phenyl iodidetert-Butyl acrylate0.199[9]

Efficacy in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides or triflates.[13][14] This reaction has become indispensable for the synthesis of anilines and their derivatives. While phosphine ligands have been the workhorses in this area, pyrazole-based ligands are emerging as viable alternatives.[10][15]

The development of pyrazole-tethered phosphine ligands has provided a bridge between the two ligand classes, combining the properties of both pyrazole and phosphine donors.[10][11] These P,N-ligands have shown high efficiency in the palladium-catalyzed amination of aryl bromides and triflates. Furthermore, recent studies have explored the use of N-heterocyclic carbene (NHC) ligands derived from pyrazoles in Buchwald-Hartwig amination, demonstrating good reactivity for aryl chlorides.[16]

Buchwald-Hartwig Amination Performance
Ligand/PrecatalystAryl HalideAmineCatalyst Loading (mol%)Yield (%)Reference
Pyrazole-tethered phosphine/Pd₂(dba)₃4-BromotolueneMorpholine1.095[10][11]
tBuDavePhos/Pd(dba)₂4-Bromo-1-tritylpyrazolePiperidine1092[15][17]
NHC-Pd-pyrazole complex4-ChlorotolueneAniline1.090[16]

Experimental Protocols

To provide a practical context for the application of substituted pyrazole ligands, detailed experimental protocols for representative cross-coupling reactions are outlined below. These protocols are designed to be self-validating, with clear explanations for the choice of reagents and conditions.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid using a Bis(pyrazolyl) Ligand

This protocol describes a typical Suzuki-Miyaura coupling reaction using an in-situ generated palladium catalyst with a bis(pyrazolyl) ligand.

Diagram of Experimental Workflow

Suzuki_Miyaura_Workflow cluster_prep Catalyst Preparation (in situ) cluster_reaction Reaction Setup cluster_process Reaction & Workup Pd_source Pd(OAc)₂ Mix1 Stir at RT Pd_source->Mix1 Ligand Bis(pyrazolyl) Ligand Ligand->Mix1 Solvent_prep Anhydrous Solvent Solvent_prep->Mix1 Mix2 Reaction Mixture Mix1->Mix2 Aryl_halide 4-Bromotoluene Aryl_halide->Mix2 Boronic_acid Phenylboronic Acid Boronic_acid->Mix2 Base Base (e.g., K₂CO₃) Base->Mix2 Solvent_reac Solvent Solvent_reac->Mix2 Heat Heat (e.g., 80 °C) Mix2->Heat Workup Aqueous Workup Heat->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Bis(3,5-dimethyl-1H-pyrazol-1-yl)methane

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Deionized water

  • Brine

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.01 mmol, 1 mol%) and bis(3,5-dimethyl-1H-pyrazol-1-yl)methane (0.012 mmol, 1.2 mol%).

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 15 minutes to allow for pre-formation of the catalytic complex. The choice of an anhydrous solvent is critical to prevent the deactivation of the catalyst and hydrolysis of the boronic acid.

  • To this mixture, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol). The excess boronic acid and base are used to drive the reaction to completion.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and quench with deionized water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure biaryl product.

Protocol 2: Heck Coupling of Chlorobenzene with tert-Butyl Acrylate using a Pyridylpyrazole Ligand

This protocol details a Heck coupling reaction with a less reactive aryl chloride, highlighting the efficacy of a specialized pyridylpyrazole ligand.

Diagram of Catalytic Cycle

Heck_Cycle cluster_labels Pd(0)L Pd(0)Lₙ Ox. Add. Ox. Add. Pd(II) Complex Ar-Pd(II)-X(Lₙ) Pd(0)L->Pd(II) Complex Ar-X Coordination Coordination Alkene Complex [Ar-Pd(II)-X(Lₙ)(Alkene)] Pd(II) Complex->Alkene Complex Alkene Insertion Insertion Insertion Complex R-CH₂-CH(Ar)-Pd(II)-X(Lₙ) Alkene Complex->Insertion Complex Migratory Insertion β-Hydride Elim. β-Hydride Elim. Product Complex [H-Pd(II)-X(Lₙ)(Product)] Product Complex->Pd(0)L Base (-HBX) Red. Elim. Red. Elim. Insertion Complex->Product Complex β-Hydride Elimination

References

A Comparative Guide to the Catalytic Activity of Functionalized Pyridine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Versatility of Pyridine Ligands in Catalysis

Pyridine, a simple six-membered aromatic heterocycle, forms the backbone of a vast and indispensable class of ligands in transition metal catalysis.[1] Its structural resemblance to benzene is deceptively simple; the introduction of a nitrogen atom imbues the ring with a unique set of electronic properties and a Lewis basic site, making it an excellent ligand for a wide array of metal ions.[2][3] The true power of pyridine-based ligands, however, lies in their "tunability." By introducing functional groups at various positions on the pyridine ring, we can systematically alter their steric and electronic properties. This fine-tuning allows for precise control over the stability, reactivity, and selectivity of the resulting metal complexes, making them essential tools in fields ranging from pharmaceutical development to materials science.[2][4]

The lone pair of electrons on the nitrogen atom enables pyridine derivatives to act as Lewis bases, coordinating to metal centers.[2] The electronic nature of this coordination can be readily modified by substituents. Electron-donating groups (EDGs) increase the electron density on the nitrogen, enhancing the ligand's σ-donating ability and stabilizing the metal center in higher oxidation states. Conversely, electron-withdrawing groups (EWGs) decrease the nitrogen's basicity, which can influence the lability of the ligand and the electrophilicity of the metal center.[5] These modifications have profound impacts on the catalytic cycle of numerous reactions.

This guide provides an in-depth comparative analysis of the catalytic activity of various functionalized pyridine ligands in key organic transformations. We will delve into the causality behind experimental observations, present supporting quantitative data, and provide detailed, validated protocols for researchers seeking to apply these catalytic systems in their own work.

I. Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern synthetic chemistry for forging carbon-carbon and carbon-heteroatom bonds. The choice of ligand is paramount, dictating the efficiency and scope of the transformation.[6] Pyridine ligands have been extensively employed in this arena, offering a balance of stability and reactivity to the palladium catalyst.

A. The Suzuki-Miyaura Coupling: A Case Study in Electronic Tuning

The Suzuki-Miyaura coupling is a powerful reaction for forming biaryl compounds. A study of Pd(II) complexes with various 4-substituted pyridine ligands provides a clear illustration of how electronic functionalization impacts catalytic efficacy.[2][6] The complexes, with general formulas [PdL₂Y₂] or --INVALID-LINK--₂, were tested as precatalysts in the coupling of 4-chloroanisole with phenylboronic acid.[6][7]

Comparative Performance Data: Suzuki-Miyaura Coupling
Ligand (L) in [PdL₂Cl₂]Substituent (4-X-py)Electronic NatureProduct Yield (%)[6][7]
L1 -HNeutral>90
L2 -CH₃Electron-Donating (EDG)>90
L3 -C(CH₃)₃Electron-Donating (EDG)>90
L4 -OCH₃Electron-Donating (EDG)>90
L5 -N(CH₃)₂Strong EDG>90
L6 -ClElectron-Withdrawing (EWG)>90
L7 -BrElectron-Withdrawing (EWG)>90
L8 -CF₃Strong EWG>90
L9 -CNStrong EWG>90

Expertise & Experience: At first glance, the data suggests a remarkable tolerance for a wide range of electronic functionalization, with most precatalysts affording excellent yields (>90%).[6] This robustness is a key advantage of these simple pyridine-based systems. The high efficiency across both electron-donating and electron-withdrawing substituents indicates that for this specific, relatively facile coupling, the primary role of the ligand is to stabilize the palladium center and facilitate the catalytic cycle without significant electronic perturbation being necessary for high turnover. Minor differences were observed between bis- and tetrakis-ligated complexes, suggesting the nature of the complex and its counterions do not drastically influence the reaction's effectiveness.[6]

B. The Heck Coupling: Unveiling Subtle Ligand Effects

The Heck reaction, which couples an unsaturated halide with an alkene, can sometimes be more sensitive to ligand effects. A comparative study using the same family of Pd(II)-pyridine complexes reveals more nuanced differences in catalytic activity.[2]

Comparative Performance Data: Heck Coupling
Ligand (L)Substituent (4-X-py)Complex TypeProduct Yield (%)[2]
L3 -C(CH₃)₃[PdL₂(NO₃)₂]>90
L3 -C(CH₃)₃--INVALID-LINK--₂75-79
L4 -OCH₃[PdL₂(NO₃)₂]>90
L4 -OCH₃--INVALID-LINK--₂75-79
L5 -N(CH₃)₂[PdL₂(NO₃)₂]>90
L5 -N(CH₃)₂--INVALID-LINK--₂75-79
L12 -COOCH₃[PdL₂(NO₃)₂]>90
L12 -COOCH₃--INVALID-LINK--₂75-79

Expertise & Experience: In the Heck coupling, a clear trend emerges: the neutral bis(ligand) species consistently outperform the tetrakis(pyridine) complexes.[2] This suggests that the additional, more labile pyridine ligands in the tetrakis complexes might hinder the coordination of reactants to the palladium center, a crucial step in the catalytic cycle. The high selectivity for the formation of (E)-stilbene (89% to 99%) was independent of the catalyst precursor structure, indicating the fundamental stereochemical pathway of the reaction is not perturbed by these ligand modifications.[6]

II. Asymmetric Catalysis: The Rise of Chiral Pyridine Ligands

Moving beyond simple electronic and steric tuning, the incorporation of chiral elements into pyridine ligands has opened new frontiers in asymmetric catalysis. Designing these ligands presents a paradox: introducing chirality close to the coordinating nitrogen atom can enhance stereoselectivity but may also increase steric hindrance, limiting catalytic activity.[8]

Recent innovations have focused on creating rigid, modular chiral pyridine units (CPUs) that minimize this local steric hindrance while allowing for a tunable chiral environment.[8] These ligands have proven highly effective in a range of mechanistically diverse reactions.

Key Observation: A series of chiral 2,2'-bipyridine ligands, assembled from a modular CPU, demonstrated superior catalytic activity and enantioselectivity in several challenging transformations, including Nickel-catalyzed reductive additions and Iridium-catalyzed C-H borylation, when compared to more common nitrogen-based ligands.[8] The success of this "double-layer control" design concept, which separates the immediate coordination sphere from the broader chiral environment, provides a powerful blueprint for future ligand design.[8]

III. Visualizing the Catalytic System

To better understand the components and processes discussed, the following diagrams illustrate the fundamental structures and workflows.

G cluster_complex Generalized Pyridine-Metal Complex M M Py Py M->Py Coordination Bond X1 X M->X1 X2 X M->X2 R R (Functional Group) Py->R

Caption: Generalized structure of a functionalized pyridine-metal complex.

G Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition R¹-X Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation R²-M' Di-organo Pd(II)\nComplex Di-organo Pd(II) Complex Transmetalation->Di-organo Pd(II)\nComplex Reductive\nElimination Reductive Elimination Di-organo Pd(II)\nComplex->Reductive\nElimination R¹-R² Reductive\nElimination->Pd(0)Ln Product Product Reductive\nElimination->Product

Caption: Simplified catalytic cycle for a cross-coupling reaction.

G cluster_prep Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis A Synthesize Functionalized Pyridine Ligand (L) C Synthesize [PdL₂Cl₂] Catalyst Precursor A->C B Synthesize Metal Precursor (e.g., PdCl₂) B->C E Add Catalyst Precursor C->E Catalyst Screening D Combine Substrates, Base, and Solvent D->E F Heat under Inert Atmosphere E->F G Reaction Quench & Work-up F->G H Purify Product (e.g., Chromatography) G->H I Analyze Yield & Selectivity (GC, NMR) H->I

Caption: Experimental workflow for catalyst screening and evaluation.

IV. Experimental Protocols

Trustworthiness: The following protocols are self-validating systems, representing standardized procedures in the field. They are designed to be reproducible and provide a solid baseline for comparative studies.

Protocol 1: Synthesis of a Representative Pd(II)-Pyridine Precatalyst ([Pd(4-Me-py)₂Cl₂])

This protocol describes the synthesis of a common precatalyst using 4-methylpyridine as a representative functionalized ligand.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • 4-Methylpyridine (4-picoline)

  • Methanol, ACS grade

  • Diethyl ether, ACS grade

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In a 50 mL Schlenk flask under an inert atmosphere, suspend PdCl₂ (177 mg, 1.0 mmol) in 10 mL of methanol.

  • Ligand Addition: While stirring vigorously, add 4-methylpyridine (0.21 mL, 2.2 mmol, 2.2 equivalents) dropwise to the suspension.

  • Reaction: A yellow precipitate will form almost immediately. Allow the mixture to stir at room temperature for 2 hours to ensure complete reaction.

  • Isolation: Isolate the yellow solid product by vacuum filtration. Wash the solid sequentially with cold methanol (2 x 5 mL) and diethyl ether (2 x 10 mL) to remove any unreacted starting materials.

  • Drying: Dry the product under high vacuum for at least 4 hours. The resulting complex, bis(4-methylpyridine)palladium(II) chloride, can be stored under an inert atmosphere.

  • Characterization: Confirm the structure and purity of the complex using techniques such as ¹H NMR spectroscopy, mass spectrometry, and elemental analysis.[2][6]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a representative method for evaluating the catalytic activity of the synthesized precatalysts.[7]

Materials:

  • Aryl halide (e.g., 4-chloroanisole)

  • Boronic acid (e.g., phenylboronic acid)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Synthesized Pd(II)-pyridine precatalyst

  • Solvent system (e.g., Toluene/Water mixture)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Internal standard for GC/NMR analysis (e.g., dodecane)

Procedure:

  • Reaction Setup: To a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).[7]

  • Catalyst Addition: Add the palladium-pyridine catalyst precursor (0.01 mol%). For screening purposes, it is often convenient to prepare a stock solution of the catalyst.

  • Solvent Addition: Add the solvent system (e.g., 4 mL of a 3:1 toluene:water mixture).

  • Inerting: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Reaction Conditions: Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir for the designated time (e.g., 2-24 hours).[7]

  • Work-up: After cooling to room temperature, add an internal standard. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and analyze by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the product yield.[7]

Protocol 3: Catalyst Characterization by Pyridine Chemisorption and TPD

For heterogeneous catalysts where pyridine functionality is part of a solid support, determining the number and strength of acid sites is crucial. Pyridine is a common probe molecule for this purpose.[9]

Instrumentation:

  • Chemisorption analyzer with a thermal conductivity detector (TCD) or mass spectrometer (MS)

  • Quartz U-tube reactor

  • Tube furnace

Procedure:

  • Sample Preparation: Place a known mass of the solid catalyst material into the quartz reactor, supported by quartz wool.

  • Degassing/Activation: Heat the sample under a flow of inert gas (e.g., Helium) or calcine it in an O₂/He mixture to a high temperature (e.g., 400-500 °C) to clean the surface of any contaminants.[9]

  • Pyridine Adsorption: Cool the sample to the adsorption temperature (typically ~100-150 °C to prevent physisorption) and introduce a flow of gas containing a known concentration of pyridine vapor until the surface is saturated.[9]

  • Purging: Purge the sample with inert gas at the adsorption temperature for an extended period (e.g., 1-2 hours) to remove any weakly, physically adsorbed pyridine molecules.[9]

  • Temperature-Programmed Desorption (TPD): Heat the sample at a linear rate (e.g., 10 °C/min) under a constant flow of inert gas.

  • Data Analysis: Monitor the desorption of pyridine using the detector. The resulting TPD profile (desorption signal vs. temperature) provides information about the acid site strength (desorption temperature) and the total number of acid sites (integrated peak area).[9]

V. Conclusion and Future Outlook

Functionalized pyridine ligands represent a cornerstone of modern catalysis, offering a remarkable blend of stability, activity, and tunability. As demonstrated in palladium-catalyzed cross-coupling reactions, even simple modifications to the pyridine ring can subtly influence catalytic outcomes, while the rational design of complex chiral pyridines continues to unlock new possibilities in asymmetric synthesis.[6][8] The continued development of novel pyridine scaffolds, including those for immobilizing catalysts on polymeric supports, promises to further expand the synthetic chemist's toolkit.[10] By understanding the fundamental principles that govern the relationship between a ligand's structure and its catalytic function, researchers can continue to innovate and develop more efficient, selective, and sustainable chemical transformations.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a comprehensive, in-depth protocol for the proper disposal of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, a halogenated pyridine derivative. By understanding the chemical nature of this compound and the principles of hazardous waste management, laboratories can ensure the safety of their personnel and protect the environment.

Immediate Safety and Hazard Assessment: Understanding the Risks

Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound, like many halogenated pyridines, presents several potential risks.

Hazard Identification:

Hazard ClassGHS ClassificationRationale
Skin Corrosion/Irritation Category 2Causes skin irritation. Prolonged contact can lead to redness and discomfort.
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation. Direct contact can result in pain and redness.
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)May cause respiratory irritation if inhaled.
Acute Toxicity (Oral) Category 4Harmful if swallowed.

This information is synthesized from safety data sheets of structurally similar compounds.

The presence of a bromine atom on the pyridine ring categorizes this compound as a halogenated organic compound. Such compounds can be persistent in the environment and may form toxic byproducts if not disposed of correctly.[1][2]

Personal Protective Equipment (PPE) - The First Line of Defense:

The selection of appropriate PPE is not merely a procedural step but a critical barrier against chemical exposure.

  • Gloves: Chemical-resistant gloves, such as butyl rubber or Viton®, are recommended to prevent skin contact.[3] Nitrile gloves may offer limited protection and should be used only for short-term handling, if at all.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect the eyes from splashes.[3]

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin from contamination.[3]

  • Respiratory Protection: All handling of this compound, especially when generating dust or aerosols, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[4]

Operational Handling and Waste Segregation: Preventing Contamination and Reactions

Proper handling during routine laboratory use is intrinsically linked to safe disposal. The core principle is to minimize waste generation and prevent cross-contamination.

Step-by-Step Waste Segregation Protocol:

  • Designate a Waste Container: Establish a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste." This prevents the mixing of incompatible waste streams.[3]

  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: Proper labeling is a regulatory requirement and a critical safety measure. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" (no abbreviations or chemical formulas).

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The date when waste is first added to the container.

  • On-Site Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.

    • Keep the container closed at all times, except when adding waste.

    • Utilize secondary containment (e.g., a larger, chemically resistant bin) to mitigate spills.

Disposal Procedures: A Decision-Making Framework

The disposal of this compound must adhere to federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4] The following flowchart illustrates the decision-making process for proper disposal.

DisposalWorkflow cluster_0 Waste Generation & Collection cluster_1 Disposal Pathway Decision cluster_2 Primary Disposal Method cluster_3 Alternative/Specialized Disposal cluster_4 Final Steps start Waste Generated (Pure compound, contaminated labware) collect Collect in a designated, labeled 'Halogenated Organic Waste' container start->collect decision Consult Institutional EHS & Licensed Waste Disposal Company collect->decision incineration High-Temperature Incineration (>1100°C for halogenated waste) decision->incineration Recommended & Widely Available chemical_treatment Chemical Treatment (e.g., Hydrodehalogenation) decision->chemical_treatment If available & approved by waste disposal company transport Arrange for pickup by licensed hazardous waste transporter incineration->transport chemical_treatment->transport documentation Complete all necessary waste manifests and documentation transport->documentation

Disposal Decision Workflow

High-Temperature Incineration (Recommended Method)

Incineration is the most common and effective method for the disposal of halogenated organic compounds. The high temperatures break down the molecule into less harmful components.

Rationale: The carbon-bromine bond in this compound requires significant energy to break. High-temperature incineration ensures complete destruction of the compound, preventing the formation of persistent and toxic byproducts such as polybrominated dibenzodioxins and dibenzofurans.

Operational Parameters:

ParameterRecommended ValueJustification
Temperature >1100°CEnsures complete destruction of halogenated organic compounds.
Residence Time >2 secondsProvides sufficient time for the complete combustion of the waste material.
Scrubbing RequiredTo neutralize and remove acidic gases (such as hydrogen bromide) formed during combustion.

These parameters are based on general guidelines for the incineration of halogenated hazardous waste.

Procedure:

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and contracts with licensed hazardous waste disposal companies.[5]

  • Provide Detailed Information: Accurately describe the waste, including its chemical name and any other components in the waste stream.

  • Schedule a Pickup: Arrange for the collection of the waste by a certified hazardous waste transporter.

Chemical Treatment (Alternative Method)

In some cases, chemical treatment may be an option for the degradation of this compound. These methods are typically performed by specialized waste treatment facilities.

Hydrodehalogenation:

This process involves the replacement of the bromine atom with a hydrogen atom. Several methods exist, including catalytic and radical-mediated processes.

  • Radical Hydrodehalogenation: A practical laboratory-scale method for the reduction of aryl bromides involves the use of sodium hydride and 1,4-dioxane.[6][7] This method, while effective, should only be considered for waste treatment by highly trained personnel with a thorough understanding of the reaction mechanism and safety precautions.

  • Catalytic Hydrodehalogenation: This involves the use of a catalyst, such as copper, to facilitate the removal of the bromine atom.[8]

Important Considerations for Chemical Treatment:

  • Feasibility: These methods may not be readily available through all waste disposal vendors.

  • Byproducts: The reaction byproducts must also be properly characterized and disposed of.

  • Regulatory Approval: Any chemical treatment method must be approved by regulatory agencies for waste disposal.

Spill Management: Immediate and Effective Response

In the event of a spill, a prompt and appropriate response is crucial to minimize exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[4]

  • Wear Appropriate PPE: Don the recommended PPE, including respiratory protection if necessary.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill.[4] Do not use combustible materials like paper towels.

  • Collect the Absorbed Material: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, in accordance with your institution's policies.

Regulatory Context: EPA Hazardous Waste Codes

Understanding the relevant hazardous waste regulations is essential for compliance. Based on its characteristics as a halogenated pyridine derivative, waste containing this compound may fall under the following EPA hazardous waste codes:

  • F002: The following spent halogenated solvents: Tetrachloroethylene, methylene chloride, trichloroethylene, 1,1,1-trichloroethane, chlorobenzene, 1,1,2-trichloro-1,2,2-trifluoroethane, ortho-dichlorobenzene, trichlorofluoromethane, and 1,1,2-trichloroethane; all spent solvent mixtures/blends containing, before use, a total of ten percent or more (by volume) of one or more of the above halogenated solvents or those listed in F001, F004, or F005; and still bottoms from the recovery of these spent solvents and spent solvent mixtures.

  • F005: The following spent non-halogenated solvents: Toluene, methyl ethyl ketone, carbon disulfide, isobutanol, pyridine, benzene, 2-ethoxyethanol, and 2-nitropropane; all spent solvent mixtures/blends containing, before use, a total of ten percent or more (by volume) of one or more of the above non-halogenated solvents or those solvents listed in F001, F002, or F004; and still bottoms from the recovery of these spent solvents and spent solvent mixtures.

It is crucial to consult with your institution's EHS department to determine the specific waste codes applicable to your waste stream.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the principles of hazard assessment, proper handling, and compliant disposal methods, researchers can ensure a safe working environment and minimize their environmental impact. This guide provides a framework for making informed decisions, but it is essential to always consult your institution's specific policies and procedures and to work with licensed professionals for the final disposal of hazardous waste.

References

A Researcher's Comprehensive Guide to Safely Handling 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic compound, 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine holds significant potential in various research and development applications, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique structure, combining a pyridine ring with a pyrazole moiety, necessitates a thorough understanding of its reactivity and potential hazards. This guide provides essential, field-tested safety and logistical information for researchers, scientists, and drug development professionals. Our focus is to empower you with the knowledge to handle this compound with the utmost confidence and safety, ensuring both personal protection and the integrity of your experimental work.

Hazard Assessment and Risk Mitigation

While specific toxicity data for this compound is not extensively documented, its structure as a halogenated pyridine derivative warrants a cautious approach. Structurally similar compounds are known to cause skin, eye, and respiratory irritation.[2][3][4] Therefore, it is prudent to treat this compound with a similar level of precaution. The primary routes of exposure are inhalation, skin contact, and eye contact.[5]

The brominated nature of the molecule places it in the category of halogenated organic compounds.[6] A critical consideration for these compounds is their disposal, as they require specific waste streams to prevent environmental contamination.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound.[1][8] The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) Safety goggles with side shields, nitrile gloves, lab coat, and a properly fitted respirator if not handled in a fume hood.To prevent inhalation of fine particulates and protect against skin and eye contact.
Dissolving and Solution Handling Chemical splash goggles, nitrile or neoprene gloves, and a lab coat.To protect against splashes that can cause serious eye damage and skin irritation.[1][9]
Running Reactions and Work-up Chemical splash goggles, appropriate chemical-resistant gloves (consult manufacturer's compatibility chart), and a lab coat. All operations should be conducted in a certified chemical fume hood.[10][11]To provide a contained environment, minimizing inhalation exposure and protecting from splashes of potentially reactive mixtures.
Spill Cleanup Chemical splash goggles, heavy-duty chemical-resistant gloves (e.g., butyl rubber), a lab coat or apron, and a respirator if the spill is large or in a poorly ventilated area.To ensure maximum protection during the handling of a concentrated spill and the associated cleaning agents.[10]

Note on Glove Selection: While nitrile gloves are commonly used and offer good general protection, for prolonged direct contact or when handling concentrated solutions, consider gloves made of more resistant materials like butyl rubber or neoprene.[1][10] Always inspect gloves for any signs of degradation or perforation before use.[11]

Operational Protocols: From Benchtop to Disposal

Adherence to standardized operational procedures is paramount for ensuring a safe and efficient workflow.

Safe Handling and Usage Protocol
  • Preparation and Engineering Controls :

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1][8][11] This is the most critical engineering control to minimize inhalation exposure.

    • Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[9][10]

    • Before starting, clear the workspace of any unnecessary items to minimize the risk of cross-contamination.

  • Weighing and Transfer :

    • When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of fine dust.

    • Use appropriate tools (e.g., spatulas) for transferring the solid, and avoid creating dust.

    • Keep the container tightly closed when not in use to prevent atmospheric moisture absorption and contamination.[1][5]

  • Running Reactions :

    • When setting up reactions, ensure all glassware is properly clamped and secure.

    • If heating the reaction, use a controlled heating source like a heating mantle or a water bath, and avoid open flames.[6]

    • Maintain the sash of the fume hood at the lowest practical height to maximize containment.[11]

Spill Management Plan

Accidents can happen, and a well-defined spill management plan is crucial.

  • Immediate Actions :

    • Alert colleagues in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[3]

    • If you have come into direct contact with the chemical, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[1][9]

  • Cleanup Procedure for Small Spills :

    • Don appropriate PPE, including chemical splash goggles and heavy-duty gloves.[10]

    • Contain the spill using an inert absorbent material like vermiculite or sand.[3][8]

    • Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[2]

    • Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[12]

Waste Disposal Protocol

Proper disposal is a critical aspect of chemical safety and environmental responsibility.

  • Waste Segregation :

    • As a halogenated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[6][7]

    • Do not mix halogenated waste with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[13]

  • Container Management :

    • Use a compatible, leak-proof container for waste collection.[10]

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[13]

    • Keep the waste container closed at all times, except when adding waste.[5][13]

  • Final Disposal :

    • Follow your institution's specific guidelines for the disposal of hazardous chemical waste.

    • Arrange for the collection of the waste container by trained personnel.[6]

Visualizing the Workflow: A Safety-First Approach

To provide a clear, at-a-glance overview of the safe handling workflow, the following diagram illustrates the key stages from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_contingency Contingency start Start: Review SDS & Protocol ppe Don Appropriate PPE start->ppe setup Set Up in Fume Hood ppe->setup weigh Weighing & Aliquoting setup->weigh dissolve Dissolving & Transfer weigh->dissolve react Running Reaction dissolve->react decontaminate Decontaminate Glassware react->decontaminate spill Spill Occurs react->spill waste Segregate Halogenated Waste decontaminate->waste dispose Dispose via Institutional Protocol waste->dispose end End: Doff PPE & Wash Hands dispose->end spill_protocol Follow Spill Management Plan spill->spill_protocol spill_protocol->waste

Caption: Safe handling workflow for this compound.

By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while minimizing risks.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.